Emedastine Difumarate
Beschreibung
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1997 and is indicated for allergic conjunctivitis.
See also: Emedastine (has active moiety).
Eigenschaften
IUPAC Name |
(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-(4-methyl-1,4-diazepan-1-yl)benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O.2C4H4O4/c1-3-22-14-13-21-16-8-5-4-7-15(16)18-17(21)20-10-6-9-19(2)11-12-20;2*5-3(6)1-2-4(7)8/h4-5,7-8H,3,6,9-14H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLKKPKZQYVAFR-LVEZLNDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2N=C1N3CCCN(CC3)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCN1C(=NC2=CC=CC=C12)N3CCN(CCC3)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
87233-61-2 (Parent), 110-17-8 (Parent) | |
| Record name | Emedastine difumarate [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087233623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2046911 | |
| Record name | Emedastine difumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87233-62-3 | |
| Record name | Emedastine difumarate [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087233623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Emedastine difumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Emedastine Difumarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EMEDASTINE DIFUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42MB94QOSM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Emedastine Difumarate: A Multifaceted Approach to Allergic Inflammation Beyond H1 Receptor Antagonism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Emedastine (B1214569) difumarate, a potent and selective H1 histamine (B1213489) receptor antagonist, is a well-established therapeutic agent for allergic conjunctivitis. While its primary mechanism of action involves the competitive inhibition of histamine at H1 receptors, a growing body of evidence reveals a more complex pharmacological profile. This technical guide delves into the mechanisms of emedastine that extend beyond H1 antagonism, providing a comprehensive overview of its effects on key inflammatory cells and signaling pathways involved in the allergic cascade. This document summarizes key quantitative data, provides detailed experimental protocols for foundational studies, and visualizes complex biological processes to offer a deeper understanding of emedastine's multifaceted anti-inflammatory properties.
Inhibition of Pro-inflammatory Cytokine Secretion
Beyond its direct antagonism of histamine's effects, emedastine actively suppresses the production of pro-inflammatory cytokines from epithelial cells, a crucial step in the amplification of the allergic inflammatory response.
Mechanism of Action
Emedastine has been shown to potently inhibit the histamine-induced secretion of key cytokines, including Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), from human conjunctival epithelial cells.[1][2] This inhibition is a direct consequence of blocking H1 receptors on these cells, thereby preventing the downstream signaling that leads to cytokine gene expression and protein secretion.[1][2] This action effectively dampens the inflammatory milieu, reducing the recruitment and activation of other immune cells.
Quantitative Data: Inhibition of Cytokine Secretion
The inhibitory potency of emedastine on histamine-stimulated cytokine secretion from human conjunctival epithelial cells is summarized below.
| Cytokine | Mean IC50 (nM) |
| Interleukin-6 (IL-6) | 2.23[1][2] |
| Interleukin-8 (IL-8) | 3.42[1][2] |
| GM-CSF | 1.50[1][2] |
Experimental Protocol: Cytokine Secretion Assay
The following protocol outlines a typical enzyme-linked immunosorbent assay (ELISA) used to quantify the inhibition of histamine-induced cytokine secretion by emedastine.
1.3.1 Cell Culture and Treatment:
-
Human conjunctival epithelial cells are cultured to confluence in appropriate media.
-
Cells are then serum-starved for 24 hours prior to the experiment.
-
Cells are pre-incubated with varying concentrations of emedastine difumarate or vehicle control for 1 hour.
-
Following pre-incubation, cells are stimulated with histamine (e.g., 10 µM) for a predetermined time (e.g., 24 hours) to induce cytokine secretion.
1.3.2 ELISA Procedure:
-
96-well ELISA plates are coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6) overnight at 4°C.
-
Plates are washed and blocked with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Cell culture supernatants collected from the treated cells are added to the wells, along with a standard curve of known cytokine concentrations.
-
Plates are incubated for 2 hours at room temperature.
-
After washing, a biotinylated detection antibody specific for the cytokine is added to each well and incubated for 1-2 hours.
-
Following another wash step, streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 30 minutes.
-
A substrate solution (e.g., TMB) is added, and the colorimetric reaction is allowed to develop in the dark.
-
The reaction is stopped with a stop solution (e.g., 2N H2SO4), and the absorbance is read at 450 nm using a microplate reader.
-
Cytokine concentrations in the samples are calculated based on the standard curve.
Visualization: Experimental Workflow for Cytokine Secretion Assay
Caption: Workflow for quantifying cytokine secretion inhibition by emedastine.
Inhibition of Eosinophil Chemotaxis
A hallmark of late-phase allergic reactions is the infiltration of eosinophils, which contribute to chronic inflammation and tissue damage. Emedastine has demonstrated a significant ability to inhibit the migration of these cells, an action independent of its H1-antagonistic properties.[3][4][5]
Mechanism of Action
Emedastine inhibits eosinophil chemotaxis induced by a variety of chemoattractants, including platelet-activating factor (PAF) and CC chemokines such as eotaxin, RANTES, and MCP-3.[3][4][6] This inhibition is not mediated through histamine receptors.[3][4][5] Instead, emedastine's mechanism involves the modulation of intracellular signaling pathways. It has been shown to decrease the activity of tyrosine kinases, protein kinase A (PKA), and protein kinase C (PKC) in eosinophils.[6] This leads to a reduction in intracellular calcium ion concentrations following chemoattractant stimulation, without altering the expression of the CCR3 receptor on the eosinophil surface.[6]
Quantitative Data: Inhibition of Eosinophil Chemotaxis
| Chemoattractant | Emedastine Concentration Range for Significant Inhibition |
| Platelet-Activating Factor (PAF) | 10⁻⁸ M to 10⁻⁶ M[3][4] |
| Eotaxin, RANTES, MCP-3 | ≥ 10 nM[6] |
Experimental Protocol: Eosinophil Chemotaxis Assay
The following protocol describes a common method for assessing eosinophil chemotaxis using a microchemotaxis chamber (e.g., Boyden chamber).
2.3.1 Eosinophil Isolation:
-
Eosinophils are isolated from the peripheral blood of healthy, non-atopic donors using density gradient centrifugation followed by negative selection with magnetic beads to achieve high purity (e.g., >98%).
2.3.2 Chemotaxis Assay:
-
A multi-well microchemotaxis chamber is used, with a polycarbonate filter (e.g., 5 µm pore size) separating the upper and lower wells.
-
The lower wells are filled with a solution containing the chemoattractant (e.g., PAF or eotaxin) at a predetermined optimal concentration, with or without varying concentrations of emedastine.
-
A suspension of purified eosinophils, pre-incubated with emedastine or vehicle, is placed in the upper wells.
-
The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a specified time (e.g., 1-3 hours) to allow for cell migration.
-
After incubation, the filter is removed, fixed, and stained (e.g., with Diff-Quik).
-
The number of eosinophils that have migrated to the lower side of the filter is quantified by microscopy, counting the cells in several high-power fields. Alternatively, migrated cells can be quantified using a plate reader-based assay that measures eosinophil peroxidase activity.
Visualization: Signaling Pathway for Emedastine's Inhibition of Eosinophil Chemotaxis
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Cytokine Elisa [bdbiosciences.com]
- 3. Inhibitory effects of this compound on histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bowdish.ca [bowdish.ca]
- 6. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
An In-depth Technical Guide to the Synthesis and Purification of Emedastine Difumarate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for Emedastine Difumarate, a potent and selective H1-receptor antagonist used in the treatment of allergic conjunctivitis. This document details the core synthetic pathways, experimental protocols, and purification techniques, supported by quantitative data and visual diagrams to facilitate understanding and replication by researchers and drug development professionals.
Core Synthesis of this compound
The synthesis of this compound can be primarily achieved through two strategic routes, both culminating in the formation of the Emedastine base, which is subsequently converted to its difumarate salt. An improved synthetic method has been reported to enhance the yields of key intermediates through the use of phase-transfer catalysis, eliminating the need for water in the reaction medium.[1]
Synthetic Pathway Overview
The general synthesis involves the preparation of a key benzimidazole (B57391) intermediate, followed by its condensation with 1-methylhomopiperazine (also known as hexahydro-4-methyl-1H-1,4-diazepine) to form the Emedastine base.
Synthesis of Key Intermediates
An optimized synthesis of the key intermediate, 2-chloro-1-(2-ethoxyethyl) benzimidazole, has been reported with a yield of 67.9%.[1] The synthesis of the subsequent intermediate, emedastine, was also optimized, achieving a yield of 74.9%.[1]
| Intermediate | Synthetic Step | Reported Yield (%) |
| 2-Chloro-1-(2-ethoxyethyl) benzimidazole | Reaction of 2-chlorobenzimidazole with 2-chloroethyl ethyl ether | 67.9[1] |
| Emedastine | Condensation of 2-chloro-1-(2-ethoxyethyl) benzimidazole with 1-methylhomopiperazine | 74.9[1] |
Table 1: Reported Yields for Key Intermediates in Emedastine Synthesis.
Experimental Protocols
Synthesis of 2-Chloro-1-(2-ethoxyethyl) benzimidazole (Intermediate)
-
Reactants: 2-Chlorobenzimidazole, 2-chloroethyl ethyl ether, Sodium Hydroxide (NaOH), Dimethylformamide (DMF), and a phase-transfer catalyst.
-
Procedure: A mixture of 2-chlorobenzimidazole, sodium hydroxide, and a phase-transfer catalyst in DMF is treated with 2-chloroethyl ethyl ether. The reaction is carried out under anhydrous conditions.
-
Work-up: The reaction mixture is worked up by extraction and the solvent is removed under reduced pressure to yield the crude product.
Synthesis of Emedastine (Base)
-
Reactants: 2-Chloro-1-(2-ethoxyethyl) benzimidazole, 1-Methylhomopiperazine.
-
Procedure: A mixture of 2-chloro-1-(2-ethoxyethyl) benzimidazole and 1-methylhomopiperazine is heated.
-
Work-up: The reaction mixture is cooled and partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated to give the crude Emedastine base.
Formation of this compound Salt
-
Reactants: Emedastine base, Fumaric Acid.
-
Procedure: The crude Emedastine base is dissolved in a suitable solvent (e.g., ethanol) and treated with a solution of fumaric acid in the same or a miscible solvent.
-
Work-up: The resulting precipitate of this compound is collected by filtration, washed with a cold solvent, and dried.
Purification of this compound
Purification of the final product is crucial to meet pharmaceutical standards. The primary method for the purification of this compound is crystallization.
Crystallization Protocol
A common technique for the purification of organic salts is recrystallization from a suitable solvent or a mixture of solvents.
-
Solvent System: A mixture of ethanol (B145695) and water is often effective for the recrystallization of fumarate (B1241708) salts.
-
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
Gradually add hot water to the solution until turbidity is observed.
-
Heat the mixture until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a cold ethanol-water mixture, and dry under vacuum.
-
Purity Analysis
The purity of this compound can be assessed using various analytical techniques, with High-Performance Liquid Chromatography (HPLC) being a primary method.
| Analytical Method | Typical Conditions |
| HPLC | Column: Zorbax Extend-C18.[2] Mobile Phase: 0.5% triethylamine (B128534) solution (pH 7.6 with phosphoric acid):methanol:acetonitrile (40:42:18).[2] Detection: 284 nm.[2] |
| Thermal Analysis | Thermally stable up to 218.32°C.[3] |
Table 2: Analytical Methods for Purity Determination.
Mechanism of Action and Signaling Pathway
Emedastine is a selective histamine (B1213489) H1 receptor antagonist.[4] It competitively and reversibly blocks the action of histamine on H1 receptors, thereby alleviating the symptoms of allergic reactions.[4]
Upon binding of an allergen to IgE on mast cells, histamine is released and binds to H1 receptors on various cells, leading to the classic symptoms of allergy. Emedastine blocks this interaction.
This technical guide provides a foundational understanding of the synthesis and purification of this compound. For detailed process optimization and scale-up, further investigation into specific reaction parameters and crystallization conditions is recommended.
References
A Comprehensive Technical Guide to the Physicochemical Properties of Emedastine Difumarate Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emedastine (B1214569) Difumarate is a second-generation antihistamine, recognized for its high selectivity as a histamine (B1213489) H1 receptor antagonist.[1] It is primarily formulated for ophthalmic use to alleviate the symptoms of allergic conjunctivitis, such as itching, redness, and swelling.[2][3] The active moiety, emedastine, is used in its difumarate salt form, which exists as a white, crystalline, and water-soluble fine powder.[3] This technical guide provides an in-depth analysis of the core physicochemical properties of Emedastine Difumarate powder, offering critical data and methodologies for researchers and professionals in drug development.
Physicochemical Properties
The physical and chemical characteristics of an active pharmaceutical ingredient (API) are fundamental to its formulation, stability, and therapeutic efficacy. This section details the key properties of this compound powder.
General Properties
A summary of the fundamental chemical and physical identifiers for this compound is presented below.
| Property | Value | Source |
| IUPAC Name | bis((E)-but-2-enedioic acid);1-(2-ethoxyethyl)-2-(4-methyl-1,4-diazepan-1-yl)benzimidazole | [4] |
| Molecular Formula | C₁₇H₂₆N₄O·2C₄H₄O₄ | [2] |
| Molecular Weight | 534.56 g/mol | [5] |
| CAS Number | 87233-62-3 | [5] |
| Appearance | White to almost white, crystalline powder | [2][3] |
| Purity | ≥ 98% (Assay by titration HPLC) | [2] |
Solubility
Solubility is a critical parameter influencing the dissolution rate and bioavailability of a drug. This compound is noted for its water solubility.[3]
| Solvent | Solubility (at 25°C) | Source |
| Water | 100 mg/mL (187.06 mM) | [5] |
| DMSO | 100 mg/mL (187.06 mM) | [5] |
| Ethanol | 21 mg/mL (39.28 mM) | [5] |
Thermal Properties
Thermal analysis provides insights into the stability, melting behavior, and decomposition of the compound.
| Property | Value | Source |
| Melting Point | 148-151°C | [2][6] |
| Thermal Stability | Thermally stable up to 218.32°C | [7] |
| Decomposition Step 1 | 218.32 – 298.10°C (Mass loss of ~64.8%) | [7] |
| Decomposition Step 2 | 299 – 396°C (Mass loss of ~13.2%) | [7] |
| Decomposition Step 3 | 396 – 660°C (Mass loss of ~22.7%) | [7] |
Lipophilicity
The partition coefficient (LogP) is an indicator of a drug's lipophilicity, which affects its permeability across biological membranes.
| Property | Value | Source |
| LogP | 2.6 | [8][9] |
Receptor Affinity
Emedastine exhibits high selectivity for the histamine H1 receptor, which is fundamental to its mechanism of action.[6]
| Receptor | Kᵢ (nM) | Source |
| Histamine H₁ | 1.3 | [3][6] |
| Histamine H₂ | 49067 | [3][6] |
| Histamine H₃ | 12430 | [3][6] |
Mechanism of Action and Signaling Pathway
This compound is a selective histamine H1 receptor antagonist.[10] During an allergic reaction, allergens trigger mast cells to release histamine.[1] Histamine then binds to H1 receptors on various cells, initiating a cascade of events leading to allergic symptoms like itching, redness, and swelling.[1] Emedastine competitively and reversibly blocks histamine from binding to these H1 receptors, thereby preventing the downstream signaling and mitigating the allergic response.[4][11] This targeted action on peripheral H1 receptors minimizes central nervous system side effects, such as drowsiness, that are common with older antihistamines.[1] Emedastine appears to have negligible effects on adrenergic, dopaminergic, and serotonin (B10506) receptors.[8][9]
Figure 1: Emedastine's H1 Receptor Antagonist Signaling Pathway.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible characterization of pharmaceutical powders.
Physicochemical Characterization Workflow
A systematic approach is required to fully characterize a pharmaceutical powder like this compound. The workflow begins with fundamental identification and proceeds through more complex performance-related tests.
Figure 2: Experimental Workflow for Powder Characterization.
Thermal Analysis: TGA/DTA and DSC
-
Objective: To determine the thermal stability, melting point, and decomposition profile of this compound.
-
Methodology (based on Abdel-Razeq et al., 2012):
-
Instrumentation: A simultaneous thermogravimetric/differential thermal analyzer (TG/DTA) and a differential scanning calorimeter (DSC) are used.
-
Sample Preparation: A small, accurately weighed sample of this compound powder (typically 3-5 mg) is placed in an aluminum pan.
-
TGA/DTA Conditions: The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. The weight loss (TG), its derivative (DTG), and temperature difference (DTA) are recorded as a function of temperature.[7]
-
DSC Conditions: The sample is heated at a controlled rate to determine endothermic (melting) and exothermic (decomposition) events. The sharp endothermic peak corresponds to the melting point.[7]
-
Data Analysis: The resulting thermograms are analyzed to identify the onset of decomposition, melting temperature, and mass loss at different temperature ranges, revealing the compound's thermal degradation pathway.[7]
-
Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the purity of this compound and identify any related substances or impurities.
-
General Protocol:
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A suitable mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol).[12] The composition may be isocratic or a gradient.
-
Flow Rate: Typically 1.0-1.5 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of Emedastine.
-
-
Sample Preparation: A standard solution of known concentration and a sample solution are prepared by dissolving the powder in a suitable diluent.
-
Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph. The peak areas are recorded.
-
Calculation: The purity is calculated by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks, or by comparison against the standard (assay). A purity of ≥ 98% is often required.[2]
-
Powder Flow Characterization
-
Objective: To assess the flow properties of the powder, which is critical for handling, processing, and manufacturing operations like die filling and blending.[13][14]
-
Methodologies: While specific data for this compound is not provided in the search results, standard pharmaceutical methods are used:
-
Angle of Repose: The powder is poured through a funnel onto a flat surface, and the angle of the resulting cone is measured. A lower angle indicates better flowability.
-
Carr's Index and Hausner Ratio: These are calculated from the bulk density and tapped density of the powder.
-
Bulk Density: The density of the powder in a loose state.
-
Tapped Density: The density after being subjected to a set number of mechanical taps.
-
Carr's Index (%) = [(Tapped Density - Bulk Density) / Tapped Density] x 100
-
Hausner Ratio = Tapped Density / Bulk Density
-
Lower values for both indices generally suggest better flow properties.
-
-
Dissolution Testing
-
Objective: To measure the rate and extent to which the drug dissolves from its solid form in a specified medium. This is a critical quality control test that can correlate with in vivo bioavailability.[12]
-
General Protocol (USP Apparatus 2 - Paddle Method):
-
Instrumentation: A dissolution test station (e.g., USP Apparatus 2) with paddles, vessels, and a water bath maintained at 37 ± 0.5°C.[12]
-
Dissolution Medium: A specified volume (e.g., 900 mL) of a suitable medium, such as water or a buffer solution (e.g., pH 5.5 acetate (B1210297) buffer), is placed in each vessel.[12][15] The medium should be de-gassed.[15]
-
Procedure: An accurately weighed amount of this compound powder is introduced into each vessel. The paddles are then rotated at a specified speed (e.g., 75 or 100 rpm).[12][15]
-
Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals. The withdrawn volume is replaced with fresh medium to maintain a constant total volume.
-
Analysis: The concentration of dissolved emedastine in each sample is determined using a validated analytical method, typically UV-Vis spectrophotometry or HPLC.
-
Data Analysis: The percentage of drug dissolved is plotted against time to generate a dissolution profile.
-
Figure 3: Workflow for a Dissolution Test using the Paddle Method.
Conclusion
This technical guide has provided a detailed overview of the essential physicochemical properties of this compound powder. The compiled data on its general characteristics, solubility, thermal behavior, and receptor affinity, combined with standardized experimental protocols, offers a valuable resource for formulation development, quality control, and ongoing research. A thorough understanding of these properties is paramount for ensuring the consistent quality, safety, and efficacy of pharmaceutical products containing this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Emedastine - Wikipedia [en.wikipedia.org]
- 4. This compound | C25H34N4O9 | CID 5282485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | Histamine Receptor | CAS 87233-62-3 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Emedastine | C17H26N4O | CID 3219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Emedastine Fumarate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. news-medical.net [news-medical.net]
- 14. pharmtech.com [pharmtech.com]
- 15. dissolutiontech.com [dissolutiontech.com]
Emedastine Difumarate: A Comprehensive Technical Guide on Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emedastine (B1214569) difumarate is a potent and highly selective histamine (B1213489) H1 receptor antagonist with established efficacy in the management of allergic conjunctivitis.[1][2][3] This technical guide provides an in-depth analysis of its receptor binding profile, emphasizing its affinity and selectivity for histamine receptors. Detailed experimental methodologies for receptor binding assays are presented, alongside a visual representation of the associated signaling pathways, to offer a comprehensive resource for researchers and professionals in drug development.
Introduction
Emedastine is a second-generation antihistamine belonging to the benzimidazole (B57391) class of compounds.[4][5] Its therapeutic action is primarily mediated through the competitive and reversible antagonism of the histamine H1 receptor.[5] Understanding the precise binding characteristics of emedastine to its primary target, as well as its activity at other receptors, is crucial for elucidating its mechanism of action, predicting its clinical efficacy, and assessing its safety profile. This document synthesizes the available quantitative data on emedastine's receptor binding affinity and selectivity.
Receptor Binding Affinity and Selectivity
The binding affinity of emedastine difumarate has been extensively characterized, demonstrating a high affinity for the histamine H1 receptor and significantly lower affinity for H2 and H3 receptors.[6][7][8] This selectivity underscores its targeted mechanism of action.
Histamine Receptor Binding Profile
Radioligand binding assays have been employed to determine the inhibitory constant (Ki) of emedastine for various histamine receptor subtypes. The data consistently show a nanomolar affinity for the H1 receptor, while its affinity for H2 and H3 receptors is in the micromolar range, indicating a high degree of selectivity.[6][9]
Table 1: Emedastine Binding Affinity (Ki) for Histamine Receptors
| Receptor Subtype | Emedastine Ki (nM) | Reference |
| Histamine H1 | 1.3 ± 0.1 | [6][7][8] |
| Histamine H2 | 49,067 ± 11,113 | [6][7][8] |
| Histamine H3 | 12,430 ± 1,282 | [6][7][8] |
The selectivity ratios, calculated from the Ki values, further highlight the remarkable specificity of emedastine for the H1 receptor.
Table 2: Emedastine Selectivity Ratios for Histamine Receptors
| Selectivity Ratio | Value | Reference |
| H2:H1 | 37,744 | [6][8] |
| H3:H1 | 9,562 | [6][8] |
Non-Histaminergic Receptor Screening
To assess its broader selectivity, emedastine has been screened against a panel of other neurotransmitter and hormone receptors. Studies have shown that emedastine is devoid of significant effects on adrenergic, dopaminergic, and serotonin (B10506) receptors at concentrations up to 10 µM.[9][10] This lack of off-target binding contributes to its favorable side-effect profile, with minimal anticholinergic activity and no adverse cardiovascular effects reported.[1][11]
Experimental Protocols
The quantitative data presented in this guide are primarily derived from competitive radioligand binding assays. The following section details a typical methodology for determining the binding affinity of a test compound like emedastine for the histamine H1 receptor.
Radioligand Binding Assay for Histamine H1 Receptor
This protocol is based on the principle of competition between a radiolabeled ligand and an unlabeled test compound for binding to the target receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the histamine H1 receptor.
Materials:
-
Radioligand: [³H]Pyrilamine (also known as [³H]Mepyramine), a selective H1 receptor antagonist.
-
Receptor Source: Membrane preparations from cells or tissues expressing the histamine H1 receptor (e.g., rodent brain homogenates, HEK293T cells transiently expressing the H1R).[6][12]
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled H1 receptor antagonist (e.g., 10 µM Mianserin).[12]
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail and Scintillation Counter .
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine the protein concentration of the membrane preparation (e.g., using a BCA protein assay).[12]
-
Assay Setup: In a series of tubes, combine the membrane preparation, a fixed concentration of [³H]Pyrilamine, and varying concentrations of the unlabeled test compound (emedastine).
-
Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 4 hours).[12]
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding of [³H]Pyrilamine against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Caption: Radioligand Binding Assay Workflow.
Signaling Pathways
Emedastine, as a histamine H1 receptor antagonist, blocks the downstream signaling cascade initiated by histamine binding. The H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.
Upon activation by histamine, the Gq/11 protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG remains in the plasma membrane and, in conjunction with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These signaling events ultimately lead to the physiological responses associated with H1 receptor activation, such as smooth muscle contraction and increased vascular permeability. Emedastine competitively blocks the initial binding of histamine, thereby preventing this entire cascade.
Caption: Histamine H1 Receptor Signaling Pathway.
Conclusion
This compound is a highly potent and selective histamine H1 receptor antagonist. Its strong affinity for the H1 receptor, coupled with its negligible interaction with other tested receptors, provides a solid molecular basis for its clinical efficacy and favorable safety profile in the treatment of allergic conditions. The detailed experimental protocols and signaling pathway diagrams presented in this guide offer valuable tools for researchers and drug development professionals working in the field of antihistamine pharmacology.
References
- 1. This compound: a review of its potential ameliorating effect for tissue remodeling in allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Emedastine | Histamine Receptor | TargetMol [targetmol.com]
- 6. Emedastine: a potent, high affinity histamine H1-receptor-selective antagonist for ocular use: receptor binding and second messenger studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
In Vitro Effects of Emedastine Difumarate on Mast Cell Degranulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emedastine (B1214569) difumarate is a potent and selective histamine (B1213489) H1 receptor antagonist with established efficacy in the management of allergic conditions. Beyond its primary mechanism of H1 receptor blockade, emedastine exhibits significant mast cell stabilizing properties, thereby inhibiting the release of histamine and other pro-inflammatory mediators. This technical guide provides an in-depth overview of the in vitro effects of emedastine difumarate on mast cell degranulation. It summarizes key quantitative data, details common experimental protocols for assessing mast cell stabilization, and illustrates the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of anti-allergic compounds and the development of novel therapeutics for mast cell-mediated diseases.
Data Presentation: Quantitative Effects of Emedastine on Mast Cell Mediator Release
The following tables summarize the available quantitative data on the inhibitory effects of this compound on mast cell degranulation and related processes. It is important to note that while the mast cell stabilizing activity of emedastine is well-documented, specific IC50 values for the inhibition of degranulation induced by common secretagogues such as IgE/antigen, compound 48/80, and calcium ionophore A23187 in mast cell lines (e.g., RBL-2H3) are not extensively reported in the publicly available literature. The data presented here are primarily from studies on rat peritoneal mast cells stimulated with substance P.
Table 1: Inhibitory Effect of Emedastine on Substance P-Induced Histamine Release from Rat Peritoneal Mast Cells
| Emedastine Concentration (M) | Condition | % Inhibition of Histamine Release | Citation |
| > 10⁻⁹ | With extracellular Ca²⁺ | Significant Inhibition | [1][2] |
| > 10⁻¹¹ | Without extracellular Ca²⁺ | Significant Inhibition | [1][2] |
Table 2: Effect of Emedastine on Calcium Mobilization in Substance P-Stimulated Rat Peritoneal Mast Cells
| Emedastine Concentration (M) | Effect | Citation |
| ≥ 10⁻⁸ | Significant inhibition of Ca²⁺ release from intracellular stores | [1][2] |
| ≥ 10⁻⁸ | Significant inhibition of ⁴⁵Ca²⁺ uptake (Ca²⁺ influx) | [1][2] |
Table 3: Inhibitory Effect of Emedastine on Histamine-Induced Cytokine Secretion from Human Conjunctival Epithelial Cells
Note: This data reflects the H1-antagonist activity of emedastine on epithelial cells, a downstream target of mast cell-derived histamine, rather than a direct effect on mast cell degranulation itself.
| Cytokine | IC₅₀ (nM) | Citation |
| IL-6 | 2.23 | [1] |
| IL-8 | 3.42 | [1] |
| GM-CSF | 1.50 | [1] |
Experimental Protocols
Detailed and standardized protocols are critical for the reliable in vitro assessment of the mast cell stabilizing properties of compounds like emedastine. Below are methodologies for key experiments.
Mast Cell Culture: Rat Basophilic Leukemia (RBL-2H3) Cells
RBL-2H3 cells are a widely used and accepted model for in vitro studies of mast cell degranulation due to their expression of the high-affinity IgE receptor (FcεRI) and their robust degranulation response.
-
Cell Line: RBL-2H3 (ATCC® CRL-2256™)
-
Culture Medium: Minimum Essential Medium (MEM) supplemented with 10-20% heat-inactivated Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Adherent cells are passaged every 2-3 days when they reach 80-90% confluency. Cells are detached using a non-enzymatic cell dissociation solution or a brief treatment with trypsin-EDTA.
IgE-Mediated Degranulation Assay (β-Hexosaminidase Release)
This assay is the gold standard for assessing the effect of a compound on antigen-induced mast cell degranulation.
-
Cell Seeding: Seed RBL-2H3 cells into a 24-well or 96-well plate at a density that allows for adherence and growth to near confluency overnight (e.g., 1-2 x 10⁵ cells/well for a 24-well plate).
-
Sensitization: The following day, sensitize the cells by incubating them with anti-dinitrophenyl (DNP) IgE (e.g., 0.5-1.0 µg/mL) in culture medium for 18-24 hours at 37°C. This allows the IgE to bind to the FcεRI receptors on the cell surface.
-
Washing: After sensitization, gently wash the cells twice with a buffered salt solution (e.g., Tyrode's buffer: 135 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 1.0 mM MgCl₂, 5.6 mM glucose, 20 mM HEPES, pH 7.4) to remove unbound IgE.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound (or vehicle control) in buffer for a specified time (e.g., 30-60 minutes) at 37°C.
-
Stimulation: Initiate degranulation by adding the antigen, DNP-human serum albumin (DNP-HSA), at an optimal concentration (e.g., 10-100 ng/mL).
-
Controls:
-
Spontaneous Release (Negative Control): Cells treated with buffer only (no antigen).
-
Total Release (Positive Control): Cells lysed with a detergent such as 0.1-1% Triton X-100 to release all granular contents.
-
-
-
Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for degranulation.
-
Sample Collection: Carefully collect the supernatant from each well.
-
β-Hexosaminidase Activity Measurement:
-
In a new 96-well plate, mix a sample of the supernatant with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in a citrate (B86180) buffer (pH 4.5).
-
Incubate at 37°C for 60-90 minutes.
-
Stop the reaction by adding a high pH buffer (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0).
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.
-
-
Calculation of Inhibition:
-
Percentage of β-hexosaminidase release = [(Absorbance of sample - Absorbance of spontaneous release) / (Absorbance of total release - Absorbance of spontaneous release)] * 100
-
Percentage of inhibition = [1 - (% release with emedastine / % release with vehicle)] * 100
-
Histamine Release Assay
Histamine release can be quantified from the cell supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions. The experimental setup for cell culture, sensitization, and stimulation is similar to the β-hexosaminidase assay.
Degranulation Induced by Non-IgE-Mediated Stimuli
To investigate the mechanism of action of emedastine, degranulation can be induced by stimuli that bypass the FcεRI receptor.
-
Compound 48/80: This secretagogue is a potent inducer of degranulation in rat peritoneal mast cells. However, its effects on RBL-2H3 cells can be variable and may involve cytotoxicity at higher concentrations. A typical concentration range for stimulation is 1-10 µg/mL.
-
Calcium Ionophore A23187: This compound directly facilitates the influx of extracellular calcium, bypassing the initial signaling steps. It is a useful tool to determine if a compound's inhibitory effect is upstream or downstream of calcium mobilization. A typical concentration for stimulation is 0.1-1 µM.
The experimental procedure is similar to the IgE-mediated degranulation assay, but the sensitization step is omitted.
Mandatory Visualizations
Signaling Pathways
The following diagram illustrates the key signaling events in IgE-mediated mast cell degranulation and the putative points of inhibition by this compound.
Caption: IgE-mediated mast cell degranulation pathway and points of emedastine inhibition.
Experimental Workflow
The following diagram outlines a typical experimental workflow for assessing the in vitro effects of emedastine on mast cell degranulation.
Caption: Workflow for in vitro mast cell degranulation assay.
Conclusion
This compound demonstrates clear in vitro mast cell stabilizing effects, primarily through the inhibition of calcium mobilization.[1][2] This activity, in conjunction with its potent histamine H1 receptor antagonism, contributes to its therapeutic efficacy in allergic disorders. The provided protocols offer a robust framework for the continued investigation of emedastine and other novel compounds targeting mast cell degranulation. Further research to elucidate the precise IC50 values of emedastine against various secretagogues in standardized mast cell lines would be of significant value to the field.
References
Emedastine Difumarate's Impact on Eosinophil Chemotaxis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eosinophils are key effector cells in allergic inflammation and other eosinophilic disorders. Their recruitment to inflammatory sites is a critical step in the pathogenesis of these diseases, driven by a process known as chemotaxis. Emedastine (B1214569) difumarate, a potent and selective H1-histamine receptor antagonist, has demonstrated a significant inhibitory effect on eosinophil chemotaxis, independent of its antihistaminic properties. This technical guide provides an in-depth analysis of the impact of emedastine difumarate on eosinophil migration, detailing the quantitative effects, the underlying signaling pathways, and the experimental protocols used to elucidate these mechanisms.
Quantitative Analysis of this compound's Inhibitory Effect on Eosinophil Chemotaxis
This compound has been shown to inhibit eosinophil chemotaxis induced by various chemoattractants in a dose-dependent manner. The following tables summarize the key quantitative findings from in vitro studies.
Table 1: Inhibition of Platelet-Activating Factor (PAF)-Induced Eosinophil Chemotaxis by this compound
| This compound Concentration | Level of Inhibition | Reference |
| 10⁻⁶ M to 10⁻⁸ M | Significant, dose-dependent inhibition | [1] |
Table 2: Inhibition of CC Chemokine-Induced Eosinophil Chemotaxis by this compound
| Chemoattractant | This compound Concentration | Level of Inhibition | Reference |
| Eotaxin | ≥ 10 nM | Strong inhibition | [2] |
| RANTES | ≥ 10 nM | Strong inhibition | [2] |
| MCP-3 | ≥ 10 nM | Strong inhibition | [2] |
Experimental Protocols
This section details the key experimental methodologies employed to investigate the effect of this compound on eosinophil chemotaxis.
Isolation of Human Eosinophils from Peripheral Blood
Highly purified eosinophils are essential for in vitro studies. A common method involves negative selection from peripheral blood.[3][4][5][6]
Materials:
-
Whole blood from healthy human donors
-
Anticoagulant (e.g., EDTA)
-
Dextran solution (for red blood cell sedimentation)
-
Ficoll-Paque or Percoll for density gradient centrifugation
-
Red Blood Cell Lysis Buffer
-
Eosinophil isolation kit (e.g., MACS Eosinophil Isolation Kit or similar negative selection systems)
-
Buffer solutions (e.g., PBS, HBSS)
Procedure:
-
Red Blood Cell Sedimentation: Mix whole blood with Dextran solution and allow red blood cells to sediment.
-
Leukocyte-rich Plasma Collection: Collect the upper leukocyte-rich plasma layer.
-
Density Gradient Centrifugation: Layer the leukocyte-rich plasma onto a Ficoll-Paque or Percoll gradient and centrifuge to separate granulocytes from mononuclear cells.
-
Granulocyte Collection: Aspirate the granulocyte layer.
-
Red Blood Cell Lysis: Treat the granulocyte fraction with a lysis buffer to remove any remaining red blood cells.
-
Negative Selection: Use a commercial eosinophil isolation kit, which typically involves incubating the granulocyte suspension with a cocktail of antibodies against surface markers of other leukocytes (e.g., CD16 for neutrophils). These antibody-labeled cells are then removed using magnetic beads, leaving a highly purified population of untouched eosinophils.
-
Purity Assessment: The purity of the isolated eosinophils should be assessed by cytospin and differential staining (e.g., Wright-Giemsa) or flow cytometry. Purity should typically be >95%.
Eosinophil Chemotaxis Assay (Boyden Chamber Assay)
The Boyden chamber assay is a widely used method to quantify the chemotactic response of cells.[7][8][9][10][11][12]
Materials:
-
Multi-well chemotaxis chamber (e.g., Boyden chamber)
-
Polycarbonate membrane with a suitable pore size for eosinophils (typically 3-8 µm)
-
Isolated human eosinophils
-
Chemoattractants (e.g., PAF, eotaxin)
-
This compound
-
Assay medium (e.g., RPMI 1640 with BSA)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Chamber Assembly: Place the polycarbonate membrane between the upper and lower wells of the chemotaxis chamber.
-
Loading Chemoattractant: Add the chemoattractant solution to the lower wells. Use medium alone as a negative control.
-
Cell Preparation and Pre-incubation: Resuspend the isolated eosinophils in the assay medium. Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes at 37°C).
-
Loading Cells: Add the pre-incubated eosinophil suspension to the upper wells.
-
Incubation: Incubate the chamber for 1-3 hours at 37°C in a humidified incubator with 5% CO₂ to allow the eosinophils to migrate through the pores towards the chemoattractant.
-
Cell Staining and Quantification: After incubation, remove the membrane. Scrape off the non-migrated cells from the upper surface. Fix and stain the migrated cells on the lower surface of the membrane.
-
Analysis: Count the number of migrated cells in several high-power fields under a microscope. Calculate the percentage inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
Measurement of Intracellular Calcium ([Ca²⁺]i)
Changes in intracellular calcium concentration are a key signaling event in chemotaxis. Fluorescent calcium indicators are used to measure these changes.[9][13][14][15][16]
Materials:
-
Isolated human eosinophils
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM)
-
Pluronic F-127 (to aid dye loading)
-
Probenecid (B1678239) (to prevent dye leakage)
-
HEPES-buffered saline solution (HBSS)
-
Chemoattractant (e.g., eotaxin)
-
This compound
-
Fluorometer or fluorescence microscope with ratiometric imaging capabilities
Procedure:
-
Dye Loading: Incubate the isolated eosinophils with Fura-2 AM in HBSS containing Pluronic F-127 and probenecid for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells to remove extracellular dye.
-
Pre-incubation with Emedastine: Pre-incubate the Fura-2-loaded eosinophils with this compound or vehicle control.
-
Measurement: Place the cell suspension in a cuvette in a fluorometer or on a coverslip on a fluorescence microscope.
-
Stimulation: Establish a baseline fluorescence reading and then add the chemoattractant.
-
Data Acquisition: Continuously record the fluorescence intensity at the two excitation wavelengths (typically 340 nm and 380 nm for Fura-2) and the emission wavelength (around 510 nm).
-
Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is calculated to determine the intracellular calcium concentration.
Tyrosine Kinase Activity Assay
Emedastine's inhibitory effect on eosinophil chemotaxis is thought to involve the inhibition of tyrosine kinases.[2] In vitro kinase assays can be used to measure this effect.
Materials:
-
Eosinophil cell lysates
-
Tyrosine kinase assay kit (commercial kits are available)
-
Specific antibodies for the tyrosine kinase of interest (for immunoprecipitation)
-
γ-³²P-ATP (for radioactive assays) or specific antibodies and substrates for non-radioactive assays (e.g., ELISA-based)
-
This compound
Procedure (General Principle):
-
Cell Lysate Preparation: Prepare lysates from eosinophils that have been pre-treated with this compound or vehicle control and then stimulated with a chemoattractant.
-
Immunoprecipitation (Optional): If a specific tyrosine kinase is being investigated, it can be immunoprecipitated from the cell lysate using a specific antibody.
-
Kinase Reaction: The kinase reaction is initiated by adding a substrate (a peptide or protein that can be phosphorylated by the tyrosine kinase) and ATP (often radiolabeled γ-³²P-ATP).
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. In radioactive assays, this is done by measuring the incorporation of ³²P. In non-radioactive assays, a specific antibody that recognizes the phosphorylated substrate is used, often in an ELISA format.
-
Analysis: The tyrosine kinase activity in the emedastine-treated samples is compared to the control samples to determine the extent of inhibition.
Signaling Pathways in Eosinophil Chemotaxis and the Impact of this compound
Eosinophil chemotaxis is a complex process mediated by intricate signaling pathways initiated by the binding of chemoattractants to their receptors on the cell surface. This compound interferes with these pathways at key junctures.
Signaling Pathway for PAF-Induced Eosinophil Chemotaxis
Platelet-activating factor (PAF) is a potent chemoattractant for eosinophils. Its signaling cascade involves multiple key components.
Caption: PAF-induced eosinophil chemotaxis signaling pathway.
Signaling Pathway for Eotaxin-Induced Eosinophil Chemotaxis
Eotaxin, a CC chemokine, is a highly specific and potent chemoattractant for eosinophils, signaling through the CCR3 receptor.
Caption: Eotaxin-induced eosinophil chemotaxis signaling pathway.
Experimental Workflow for Investigating Emedastine's Effect
The following diagram illustrates a typical experimental workflow for studying the impact of this compound on eosinophil chemotaxis.
Caption: Experimental workflow for emedastine studies.
Conclusion
This compound effectively inhibits eosinophil chemotaxis induced by both lipid mediators like PAF and chemokines such as eotaxin. This inhibition is achieved through a mechanism that is independent of its H1-histamine receptor antagonism and involves the modulation of key intracellular signaling pathways. Specifically, emedastine has been shown to decrease the activity of tyrosine kinases and protein kinases, and to reduce intracellular calcium mobilization, all of which are critical for the cytoskeletal rearrangements required for cell migration.[2] These findings highlight a novel aspect of emedastine's pharmacological profile and suggest its potential as a therapeutic agent in eosinophil-driven inflammatory diseases, not only by antagonizing histamine (B1213489) but also by directly targeting the recruitment of eosinophils to inflammatory sites. Further research to elucidate the precise molecular targets of emedastine within the eosinophil signaling cascade will be valuable for the development of more targeted therapies for allergic and other eosinophilic disorders.
References
- 1. Inhibition of human eosinophil chemotaxis in vitro by the anti-allergic agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound on CC chemokine-elicited eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation of Human Eosinophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cincinnatichildrens.org [cincinnatichildrens.org]
- 5. Eosinophil Purification from Peripheral Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the Cell Invasion and Migration Process: A Comparison of the Video Microscope-based Scratch Wound Assay and the Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. ionbiosciences.com [ionbiosciences.com]
- 14. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 15. hellobio.com [hellobio.com]
- 16. benchchem.com [benchchem.com]
Emedastine Difumarate's Attenuation of Fibroblast-Mediated Collagen Synthesis: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the inhibitory effects of emedastine (B1214569) difumarate on collagen synthesis in fibroblasts. Primarily targeting researchers, scientists, and professionals in drug development, this document outlines the molecular mechanisms, experimental validation, and quantitative data supporting the role of emedastine difumarate in modulating fibrotic processes.
Executive Summary
This compound, a potent and selective histamine (B1213489) H1 receptor antagonist, has demonstrated significant efficacy in inhibiting histamine-induced type 1 collagen synthesis in dermal fibroblasts.[1] This inhibitory action is organ-specific, with a more pronounced effect observed in skin fibroblasts compared to those from the nasal mucosa.[1][2] The underlying mechanism involves the blockade of the histamine H1 receptor, which, when activated by histamine, triggers a signaling cascade leading to increased collagen production. This document provides a comprehensive review of the available data, detailed experimental protocols for replication, and visual representations of the involved signaling pathways and workflows.
Quantitative Data Summary
The inhibitory effect of this compound on histamine-induced type 1 collagen synthesis has been quantified in vitro. The following tables summarize the key findings from studies on human dermal fibroblasts.
Table 1: Effect of Histamine on Type 1 Collagen Synthesis in Human Dermal Fibroblasts
| Histamine Concentration | Observation | Reference |
| 1 pM (low-dose) | Increased Type 1 Collagen Expression | [1] |
| 0.1 µM - 1 µM (high-dose) | Increased Type 1 Collagen Expression | [1] |
Table 2: Inhibitory Effect of this compound on Histamine-Induced Type 1 Collagen Synthesis
| This compound Concentration | Effect on Histamine-Induced Collagen Synthesis | Reference |
| 0.1 ng/mL | Effective diminution to baseline levels | [3] |
| 1 ng/mL | Significant inhibition | [3][4] |
| 10 ng/mL | Significant inhibition | [3][4] |
Signaling Pathway
The mechanism by which this compound inhibits collagen synthesis is by antagonizing the histamine H1 receptor. The binding of histamine to its H1 receptor on fibroblasts initiates a Gq protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium is a key secondary messenger that can activate various downstream pathways, including those leading to the transcriptional activation of collagen genes, such as COL1A1. This compound, by blocking the initial histamine binding, prevents this entire cascade.
Caption: Histamine H1 Receptor Signaling Pathway in Fibroblasts.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's effect on fibroblast collagen synthesis.
Human Dermal Fibroblast Culture
A representative protocol for establishing primary human dermal fibroblast cultures from a skin punch biopsy is as follows:
-
Biopsy Processing: Aseptically mince a 3-4 mm skin punch biopsy into smaller fragments in a sterile petri dish containing Dulbecco's Modified Eagle Medium (DMEM).
-
Explant Culture: Place the tissue fragments into a 6-well tissue culture plate. Add a minimal amount of DMEM supplemented with 20% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine to allow the tissue to adhere.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.
-
Fibroblast Outgrowth: Monitor for fibroblast outgrowth from the explants, which typically occurs within 7-14 days.
-
Subculturing: Once confluent, harvest the fibroblasts using trypsin-EDTA and subculture them in DMEM with 10% FBS. Use fibroblasts between passages 3 and 8 for experiments.
Induction of Collagen Synthesis and Treatment
-
Cell Seeding: Seed human dermal fibroblasts into 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with serum-free DMEM for 24 hours to synchronize the cells.
-
Treatment:
-
Control Group: Add fresh serum-free DMEM.
-
Histamine Group: Add serum-free DMEM containing histamine at final concentrations of 1 pM, 0.1 µM, and 1 µM.
-
Emedastine Group: Pre-incubate cells with this compound (0.1, 1, or 10 ng/mL) for 1 hour, then add histamine to the respective final concentrations.
-
-
Incubation: Incubate the cells for 48 hours at 37°C and 5% CO2.
-
Sample Collection: Collect the cell culture supernatant for collagen protein analysis (ELISA) and lyse the cells to extract total RNA for gene expression analysis (RT-PCR).
Semi-Quantitative RT-PCR for COL1A1 mRNA
-
RNA Extraction: Extract total RNA from the cell lysates using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) primers.
-
PCR Amplification: Perform PCR using primers specific for the human COL1A1 gene and a housekeeping gene (e.g., GAPDH) for normalization. A typical PCR program would be: 95°C for 5 min, followed by 30-35 cycles of 95°C for 30 s, 60°C for 30 s, and 72°C for 1 min, with a final extension at 72°C for 10 min.
-
Gel Electrophoresis: Analyze the PCR products on a 1.5% agarose (B213101) gel stained with ethidium (B1194527) bromide.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the COL1A1 expression to the housekeeping gene.
Enzyme-Linked Immunosorbent Assay (ELISA) for Type 1 Collagen
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for human type 1 collagen and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add diluted cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for human type 1 collagen. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a TMB substrate solution. Allow the color to develop in the dark.
-
Reaction Stoppage and Reading: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm using a microplate reader.
-
Quantification: Calculate the concentration of type 1 collagen in the samples based on the standard curve.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow and the logical relationship between the key components of the investigation.
Caption: Overall Experimental Workflow.
Caption: Logical Relationship of Key Components.
References
Emedastine Difumarate's role in modulating cytokine release from conjunctival cells
Emedastine (B1214569) Difumarate: A Modulator of Cytokine Release in Human Conjunctival Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Allergic conjunctivitis is a prevalent ocular inflammatory condition characterized by an IgE-mediated hypersensitivity response to allergens. A key component of this response is the release of histamine (B1213489) from mast cells, which in turn stimulates conjunctival cells to produce and release a cascade of pro-inflammatory cytokines. These cytokines perpetuate and amplify the inflammatory response, leading to the clinical signs and symptoms of the disease. Emedastine difumarate, a potent and selective histamine H1 receptor antagonist, has demonstrated significant efficacy in the management of allergic conjunctivitis.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound modulates cytokine release from human conjunctival epithelial cells and fibroblasts. It details the underlying signaling pathways, presents quantitative data on its inhibitory effects, and provides detailed experimental protocols for studying these interactions.
Mechanism of Action: Beyond H1 Receptor Blockade
This compound's primary mechanism of action is the competitive and selective antagonism of histamine H1 receptors.[4][5] In the context of the conjunctiva, histamine released from degranulating mast cells binds to H1 receptors on the surface of conjunctival epithelial cells and fibroblasts.[6][7] This binding event initiates an intracellular signaling cascade that results in the production and secretion of various pro-inflammatory cytokines and the upregulation of adhesion molecules.[7][8][9]
By blocking the H1 receptor, emedastine prevents histamine from initiating this cascade, thereby directly inhibiting a crucial step in the allergic inflammatory process.[4][6] Furthermore, evidence suggests that emedastine possesses mast cell stabilizing properties, which may contribute to its overall anti-allergic effects by inhibiting the initial release of histamine.[1][10] This dual action—blocking the effects of histamine and reducing its release—positions emedastine as a comprehensive therapeutic agent for allergic conjunctivitis.
Signaling Pathways Modulated by this compound
The pro-inflammatory effects of histamine on conjunctival cells are mediated through specific intracellular signaling pathways. Histamine binding to the H1 receptor on conjunctival epithelial cells activates a G-protein-coupled pathway that leads to the turnover of phosphatidylinositol and subsequent downstream signaling.[11][12] This cascade is believed to converge on the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.[13][14] Activation of NF-κB in conjunctival epithelial cells is a critical step leading to the transcription of genes encoding pro-inflammatory cytokines like IL-6 and IL-8.[13][15] Emedastine, by blocking the initial H1 receptor activation, effectively prevents the initiation of this entire signaling cascade.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. This compound: a review of its potential ameliorating effect for tissue remodeling in allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Preclinical efficacy of emedastine, a potent, selective histamine H1 antagonist for topical ocular use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histamine-stimulated cytokine secretion from human conjunctival epithelial cells: inhibition by the histamine H1 antagonist emedastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. karger.com [karger.com]
- 9. Histamine-induced cytokine production and ICAM-1 expression in human conjunctival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory effects of this compound on histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of histamine-induced human conjunctival epithelial cell responses by ocular allergy drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. deepdyve.com [deepdyve.com]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Ragweed pollen induces allergic conjunctivitis immune tolerance in mice via regulation of the NF-κB signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Preclinical Pharmacokinetics and Metabolism of Emedastine Difumarate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of emedastine (B1214569) difumarate, a potent and selective histamine (B1213489) H1 antagonist. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Introduction
Emedastine difumarate is a second-generation antihistamine developed for the treatment of allergic conjunctivitis. A thorough understanding of its preclinical pharmacokinetic and metabolic profile is crucial for the design and interpretation of non-clinical safety studies and for predicting its clinical pharmacology. This document summarizes key preclinical findings, outlines experimental methodologies, and provides visual representations of metabolic pathways and experimental workflows.
Pharmacokinetic Profile
The preclinical pharmacokinetic parameters of emedastine have been characterized in various animal models, primarily through oral and topical administration routes.
Absorption
Following oral administration, emedastine is well-absorbed. Studies in animals have demonstrated linear pharmacokinetics over a range of oral doses.[1]
Distribution
Emedastine exhibits binding to plasma proteins. In vitro studies have shown that emedastine is approximately 65% bound to plasma proteins at a concentration of 30 ng/mL.[1] The primary binding protein has been identified as α1-acid glycoprotein.[1] Following topical ocular administration in pigmented rabbits, higher concentrations and longer retention of emedastine were observed in pigmented ocular tissues compared to albino rabbits, suggesting melanin (B1238610) binding. The elimination half-life from the iris-ciliary body, choroid, and retina was approximately 23 days in these animals.
Metabolism
Emedastine is extensively metabolized, primarily in the liver. In vitro metabolism studies have been conducted using liver microsomes from rats and guinea pigs.[2] The primary metabolic pathways involve hydroxylation and N-oxidation.
The major metabolites identified are:
-
5-hydroxyemedastine
-
6-hydroxyemedastine
Minor metabolites include:
Excretion
Following oral administration, a significant portion of the administered dose is recovered in the urine. Approximately 44% of the total oral dose is excreted in the urine over a 24-hour period, with only about 3.6% of the dose being excreted as the unchanged parent drug.[3][6] The primary metabolites, 5- and 6-hydroxyemedastine, are excreted in the urine as both free and conjugated forms.[3][6]
Data Presentation: Quantitative Pharmacokinetic Parameters
The following tables summarize the key quantitative preclinical pharmacokinetic data for emedastine.
Table 1: Plasma Protein Binding of Emedastine
| Parameter | Value | Species/System | Concentration | Reference |
| Plasma Protein Binding | ~65% | In vitro (human plasma proteins) | 30 ng/mL | [1] |
Table 2: Elimination Half-Life of Emedastine
| Route of Administration | Half-Life (t½) | Species | Reference |
| Oral | 3-4 hours | Not specified (preclinical data) | [3] |
| Topical Ocular | ~10 hours | Not specified (preclinical data) | [1] |
Table 3: Excretion of Emedastine and Metabolites Following Oral Administration
| Parameter | Percentage of Dose | Matrix | Time Frame | Reference |
| Total Recovery | ~44% | Urine | 24 hours | [3][6] |
| Unchanged Emedastine | ~3.6% | Urine | 24 hours | [3][6] |
| Metabolites | ~37% | Urine | 24 hours | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
In Vitro Metabolism in Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic stability of emedastine in rat and guinea pig liver microsomes.
Objective: To identify the primary metabolites of emedastine and to characterize its metabolic stability.
Materials:
-
This compound
-
Rat or guinea pig liver microsomes (pooled)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Internal standard (IS) for LC-MS/MS analysis
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: Prepare a master mix containing phosphate buffer, the NADPH regenerating system, and liver microsomes in appropriate tubes.
-
Pre-incubation: Pre-incubate the master mix at 37°C for 5 minutes.
-
Initiation of Reaction: Add emedastine (at a final concentration, e.g., 1 µM) to initiate the metabolic reaction.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).
-
Termination of Reaction: At each time point, terminate the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Transfer the supernatant to clean tubes and analyze for the disappearance of the parent compound and the formation of metabolites using a validated LC-MS/MS method.
In Vivo Pharmacokinetic Study in Rabbits
This protocol describes a general procedure for evaluating the pharmacokinetic profile of emedastine following a single oral or topical ocular dose in rabbits.
Objective: To determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Animal Model:
-
Species: New Zealand White rabbits
-
Sex: Male or female
-
Weight: 2-3 kg
-
Housing: Housed individually in cages with a 12-hour light/dark cycle, with free access to food and water.
Procedure:
-
Dosing:
-
Oral: Administer a single dose of this compound solution or suspension via oral gavage.
-
Topical Ocular: Instill a single drop of this compound ophthalmic solution into the conjunctival sac of one or both eyes.
-
-
Blood Sampling: Collect blood samples (approximately 1 mL) from the marginal ear vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuge to separate the plasma.
-
Sample Storage: Store plasma samples at -20°C or lower until analysis.
-
Sample Analysis: Quantify the concentration of emedastine in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters from the plasma concentration-time data using non-compartmental analysis.
Analytical Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
A sensitive and specific HPLC-MS/MS method is required for the quantification of emedastine in biological matrices.
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient program to achieve separation from endogenous plasma components and metabolites.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for emedastine and its internal standard would need to be optimized.
Sample Preparation (Plasma):
-
Protein Precipitation: Add a precipitating agent (e.g., acetonitrile) to the plasma sample.
-
Vortex and Centrifuge: Vortex the mixture to ensure complete protein precipitation and then centrifuge.
-
Supernatant Transfer: Transfer the clear supernatant to a clean tube or 96-well plate for injection into the LC-MS/MS system.
Visualizations
The following diagrams, generated using the DOT language, illustrate the metabolic pathway of emedastine and a general workflow for preclinical pharmacokinetic studies.
References
- 1. Protein Binding by Equilibrium Dialysis [bio-protocol.org]
- 2. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Improved procedure for the determination of protein binding by conventional equilibrium dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. Protein Binding Determination - Comparison Study of Techniques & Devices [sigmaaldrich.com]
- 6. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Emedastine Difumarate's potential off-target effects in preliminary screens
An In-depth Technical Guide: Emedastine (B1214569) Difumarate's Potential Off-Target Effects in Preliminary Screens
Introduction
Emedastine Difumarate is a second-generation antihistamine recognized for its high affinity and selectivity as a histamine (B1213489) H1 receptor antagonist.[1][2][3] It is primarily used in ophthalmic solutions to treat the symptoms of allergic conjunctivitis.[4] In drug development, a thorough understanding of a compound's interaction with unintended biological targets is critical for predicting potential side effects and ensuring clinical safety. This technical guide provides a detailed overview of the known off-target effects of this compound as identified in preliminary screening assays. It summarizes quantitative binding data, details relevant experimental protocols, and visualizes key pathways and workflows to support researchers, scientists, and drug development professionals.
Data Presentation: Receptor and Enzyme Interactions
The selectivity of Emedastine is a key feature, with significantly higher affinity for the H1 receptor compared to other histamine receptor subtypes and a range of other common off-targets.[1][4]
Table 1: Emedastine Affinity for Histamine Receptors
| Target Receptor | Binding Affinity (Ki) [nM] | Functional Potency (IC50) [nM] | Source |
|---|---|---|---|
| Histamine H1 | 1.3 ± 0.1 | 1.44 ± 0.3 (Phosphoinositide Turnover) | [1] |
| Histamine H2 | 49,067 ± 11,113 | Not Reported | [1] |
| Histamine H3 | 12,430 ± 1,282 | Not Reported |[1] |
Table 2: Broad Off-Target Receptor Screening Profile
| Target Class | Specific Receptors Screened | Result at 10 µM Emedastine | Source |
|---|---|---|---|
| Adrenergic | α₁, α₂ | No Interaction | [4] |
| Adrenergic | β | No Interaction | [4] |
| Adenosine | A₁, A₂ | No Interaction | [4] |
| Muscarinic | Not specified | No Interaction | [4] |
| Serotonergic | Not specified | No Interaction |[4] |
Beyond receptor binding, studies have indicated that Emedastine can influence intracellular signaling pathways, particularly those related to inflammatory cell migration.
Table 3: Effects on Intracellular Kinase Activity
| Biological Process | Affected Kinases | Effective Concentration | Observed Effect | Source |
|---|---|---|---|---|
| CC Chemokine-elicited Eosinophil Migration | Tyrosine Kinase | ≥ 10 nM | Decreased Activity | [5] |
| CC Chemokine-elicited Eosinophil Migration | Protein Kinase A (PKA) | ≥ 10 nM | Decreased Activity | [5] |
| CC Chemokine-elicited Eosinophil Migration | Protein Kinase C (PKC) | ≥ 10 nM | Decreased Activity |[5] |
Signaling Pathway Visualization
Research suggests that Emedastine's inhibitory effect on eosinophil migration occurs through the modulation of key intracellular kinases, downstream of chemokine receptor activation.[5]
References
- 1. This compound | Histamine Receptor | CAS 87233-62-3 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Emedastine | C17H26N4O | CID 3219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Effect of this compound on CC chemokine-elicited eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Thermal Stability and Degradation Profile of Emedastine Difumarate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the thermal stability and degradation profile of Emedastine (B1214569) Difumarate, a potent and selective H1 antihistamine. Understanding the thermal behavior of this active pharmaceutical ingredient (API) is critical for ensuring its quality, safety, and efficacy throughout its lifecycle, from manufacturing and formulation to storage and administration. This document synthesizes key findings from thermoanalytical studies, outlines detailed experimental protocols, and presents visual representations of degradation pathways and analytical workflows.
Executive Summary
Emedastine Difumarate exhibits thermal stability up to approximately 218.32°C. Beyond this temperature, it undergoes a multi-step degradation process, primarily involving the loss of the difumarate moiety, followed by the fragmentation of the emedastine base. This guide details the specific temperature ranges and corresponding mass losses associated with each degradation step. Furthermore, it addresses the compound's stability under various pH and photolytic conditions, providing a holistic view of its degradation profile. The methodologies for key analytical techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and High-Performance Liquid Chromatography (HPLC) are also presented to facilitate the replication and extension of these findings.
Thermal Stability and Decomposition Pathway
Thermoanalytical studies have been instrumental in elucidating the thermal behavior of this compound. The primary techniques employed are Thermogravimetric Analysis (TGA), Derivative Thermogravimetry (DTG), and Differential Thermal Analysis (DTA).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition kinetics. For this compound, TGA reveals a distinct, three-step thermal decomposition process. The compound is thermally stable up to 218.32°C.
Table 1: Thermal Decomposition Profile of this compound by TGA/DTG
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Corresponding Molecular Fragment(s) |
| 1 | 218.32 – 298.10 | 64.80 | Difumarate and 1-methyl-diazepane |
| 2 | 299 – 396 | 13.20 | Ethoxyethane |
| 3 | 396 – 660 | 22.70 | Pyrolysis of 1H-Benzimidazole |
The decomposition process follows first-order kinetics.[1][2]
Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA)
DSC and DTA provide information on thermal transitions such as melting and decomposition. A sharp endothermic peak observed in the DTA curve at 153.39°C corresponds to the melting point of this compound, which is officially reported to be in the range of 148-151°C. An endothermic peak at 441.97°C is associated with the first decomposition step, and a broad exothermic peak at 587.74°C is attributed to the pyrolysis of the compound.
Table 2: Thermal Transitions of this compound by DTA
| Thermal Event | Peak Temperature (°C) | Description |
| Endothermic Peak | 153.39 | Melting |
| Endothermic Peak | 441.97 | First Decomposition Step |
| Exothermic Peak | 587.74 | Pyrolysis |
Degradation under Forced Conditions
Forced degradation studies are essential for identifying potential degradation products and pathways that could occur under various stress conditions.
pH-Dependent Degradation
Emedastine has been shown to be labile in solutions across a range of pH values (1.0, 3.0, 7.0, 10.0, and 13.0) when subjected to high temperatures (70°C).[3][4] The degradation follows pseudo-first-order kinetics.[3][4]
Table 3: pH-Dependent Degradation of Emedastine at 70°C [4]
| pH | Degradation (%) |
| 1.0 - 13.0 | 29.26 – 51.88 |
Interestingly, one study noted that while degradation was observed, specific degradation products were not detected under their experimental conditions.[3][4]
Photodegradation
Exposure to UV/Vis light (300–800 nm) also induces degradation of Emedastine.[5] The photodegradation process also follows pseudo-first-order kinetics and is influenced by the pH of the solution.[5]
Table 4: Photodegradation of Emedastine at Different pH Values [5]
| pH | Degradation (%) |
| 3.0 | 32.38 |
| 7.0 | 38.34 |
| 10.0 | 41.52 |
Two primary photodegradation products have been identified:
-
EME-P1 (m/z 301.2): Formed via hydroxylation and dehydration of the ethoxy moiety.[5]
-
EME-P2 (m/z 277.2): Results from the opening of the 1,4-diazepine ring. This product is also listed as Impurity F in the European Pharmacopoeia.[5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of stability studies.
Thermogravimetric Analysis (TGA/DTG) and Differential Thermal Analysis (DTA)
-
Instrument: Simultaneous Shimadzu Thermogravimetric Analyzer TGA-60 H with TA 60 software.
-
Atmosphere: Dry nitrogen at a flow rate of 30 mL/min.
-
Crucible: Platinum crucible with an empty platinum crucible as a reference.
-
Temperature Range: Ambient to 1000°C.
-
Heating Rate: 10°C/min.
Differential Scanning Calorimetry (DSC)
-
Instrument: Shimadzu-DSC 50.
-
Atmosphere: Dynamic nitrogen with a constant flow of 30 mL/min.
-
Temperature Range: 25 to 300°C.
-
Heating Rate: 2°C/minute.
-
Sample Preparation: Approximately 2 mg of the sample packed in a platinum pan.
-
Calibration: Preliminarily calibrated with a standard reference of indium (99.9%).
High-Performance Liquid Chromatography (HPLC) for Photodegradation Studies
-
Column: LiChrospher®100CN column (125 × 4.0 mm, 5 µm).[4]
-
Mobile Phase: A mixture of acetonitrile, methanol, and acetate (B1210297) buffer of pH 4.8 (30:40:30, v/v) containing 0.25% formic acid.[4]
-
Flow Rate: 2.0 mL/min.[4]
-
Detection: Spectrophotometric detection.[4]
-
Temperature: Room temperature (23 ± 2 °C).[4]
Visualizations
Proposed Thermal Decomposition Pathway of this compound
Caption: Proposed thermal decomposition pathway of this compound.
Experimental Workflow for Thermal Analysis
Caption: Workflow for the thermal analysis of this compound.
Conclusion
This technical guide provides a detailed overview of the thermal stability and degradation profile of this compound. The compound is stable up to 218.32°C, after which it undergoes a well-defined, three-step thermal decomposition. It is also susceptible to degradation under various pH and photolytic conditions. The provided experimental protocols for TGA, DSC, and HPLC serve as a valuable resource for researchers and drug development professionals, enabling them to design robust stability-indicating methods and ensure the quality and stability of this compound formulations. Further research could focus on the definitive structural elucidation of all thermal and forced degradation products to create a complete degradation map.
References
- 1. Thermoanalytical Study and Purity Determination of Azelastine Hydrochloride and this compound | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine a… [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Emedastine Difumarate: A Technical Guide to its Interaction with Inflammatory Mediators
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emedastine (B1214569) difumarate is a potent and highly selective second-generation histamine (B1213489) H1 receptor antagonist with a well-established role in the management of allergic conjunctivitis.[1] Beyond its primary antihistaminic activity, emedastine exhibits a broader interaction with the complex network of inflammatory mediators, contributing to its overall therapeutic efficacy. This technical guide provides an in-depth analysis of the molecular interactions of emedastine difumarate with key inflammatory players, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.
Introduction
Allergic inflammation is a multifaceted process orchestrated by a diverse array of inflammatory mediators released from various immune cells, primarily mast cells and eosinophils. Histamine is a central mediator in the acute phase of allergic reactions, responsible for the characteristic symptoms of itching, redness, and swelling.[2] this compound's primary mechanism of action involves the competitive and reversible blockade of the histamine H1 receptor, thereby mitigating these histamine-driven effects.[3] However, its therapeutic profile extends to the modulation of other critical components of the inflammatory cascade, including cytokines, chemokines, and the activity of key inflammatory cells.
Mechanism of Action: Histamine H1 Receptor Antagonism
Emedastine exhibits high affinity and selectivity for the histamine H1 receptor. This specific binding prevents histamine from activating its receptor, thereby blocking the downstream signaling pathways that lead to the classic symptoms of allergic inflammation.
Signaling Pathway of Histamine H1 Receptor Activation and its Inhibition by Emedastine
Caption: Histamine H1 Receptor Signaling and Emedastine's Point of Inhibition.
Quantitative Analysis of Emedastine's Interaction with Inflammatory Mediators
The following tables summarize the quantitative data on the inhibitory effects of this compound on various inflammatory mediators and processes.
Table 1: Histamine Receptor Binding Affinity
| Receptor Subtype | Dissociation Constant (Ki) (nM) | Reference |
| Histamine H1 | 1.3 | [1][4] |
| Histamine H2 | 49,067 | [4][5] |
| Histamine H3 | 12,430 | [4][5] |
This data highlights the high selectivity of emedastine for the H1 receptor.
Table 2: Inhibition of Histamine-Induced Cytokine Secretion from Human Conjunctival Epithelial Cells
| Cytokine | IC50 (nM) | Reference |
| Interleukin-6 (IL-6) | 2.23 | [6] |
| Interleukin-8 (IL-8) | 3.42 | [6] |
| Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) | 1.50 | [6] |
IC50 represents the concentration of emedastine required to inhibit 50% of the histamine-induced cytokine secretion.
Table 3: Inhibition of Inflammatory Cell Activity
| Inflammatory Process | Effective Concentration | Reference |
| Substance P-induced histamine release from rat peritoneal mast cells (in the presence of extracellular Ca2+) | > 10⁻⁹ M | [3] |
| Substance P-induced histamine release from rat peritoneal mast cells (in the absence of extracellular Ca2+) | > 10⁻¹¹ M | [3] |
| Platelet-Activating Factor (PAF)-induced human eosinophil chemotaxis | 10⁻⁸ M to 10⁻⁶ M | [7] |
| CC Chemokine (eotaxin, RANTES, MCP-3)-elicited eosinophil migration | ≥ 10 nM | [8] |
Detailed Experimental Methodologies
Histamine Receptor Binding Assay
Objective: To determine the binding affinity of emedastine for histamine H1, H2, and H3 receptors.
Protocol Outline:
-
Membrane Preparation: Rodent brain tissues are homogenized and centrifuged to isolate cell membranes rich in histamine receptors.
-
Radioligand Binding: Membranes are incubated with a specific radiolabeled ligand for each receptor subtype ([³H]pyrilamine for H1, [³H]tiotidine for H2, and [³H]N-methyl histamine for H3) in the presence of varying concentrations of emedastine.
-
Separation and Scintillation Counting: The bound and free radioligands are separated by rapid filtration. The radioactivity of the filters, representing the amount of bound radioligand, is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of emedastine that inhibits 50% of the specific radioligand binding (IC50) is determined. The dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.[1]
Inhibition of Histamine-Induced Cytokine Secretion Assay
Objective: To quantify the inhibitory effect of emedastine on histamine-induced cytokine release from human conjunctival epithelial cells.
Protocol Outline:
-
Cell Culture: Human conjunctival epithelial cells are cultured to confluence in appropriate media.
-
Stimulation and Treatment: Cells are pre-incubated with various concentrations of emedastine before being stimulated with histamine to induce cytokine secretion.
-
Cytokine Quantification: The concentration of secreted cytokines (IL-6, IL-8, GM-CSF) in the cell culture supernatant is measured using a specific enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC50 value for each cytokine is calculated by plotting the percentage of inhibition against the concentration of emedastine.[6]
Eosinophil Chemotaxis Assay
Objective: To assess the effect of emedastine on eosinophil migration in response to chemoattractants.
Protocol Outline:
-
Eosinophil Isolation: Eosinophils are isolated from human peripheral blood using density gradient centrifugation and immunomagnetic cell separation.
-
Chemotaxis Chamber: A microchemotaxis chamber (e.g., Boyden chamber) is used, which consists of two compartments separated by a microporous membrane.
-
Assay Setup: The lower compartment is filled with a chemoattractant (e.g., PAF, eotaxin), and the upper compartment contains the isolated eosinophils pre-treated with different concentrations of emedastine.
-
Incubation and Cell Counting: The chamber is incubated to allow eosinophils to migrate through the membrane towards the chemoattractant. After incubation, the number of migrated cells on the lower side of the membrane is counted microscopically.
-
Data Analysis: The percentage of inhibition of chemotaxis is calculated for each emedastine concentration.[7][8]
Workflow for Eosinophil Chemotaxis Assay
Caption: Experimental Workflow for Eosinophil Chemotaxis Assay.
Interaction with Mast Cells
Beyond its effects on histamine that has already been released, emedastine also appears to influence mast cell activity directly.
Mast Cell Stabilization
Emedastine has been shown to inhibit the release of histamine from mast cells, a process known as mast cell stabilization. This effect is thought to be mediated by the inhibition of calcium ion influx into the mast cell, a critical step in the degranulation process.[3] By stabilizing mast cells, emedastine can prevent the release of a wide range of pre-formed and newly synthesized inflammatory mediators.
Signaling Pathway of Mast Cell Degranulation and Emedastine's Inhibitory Action
Caption: Mast Cell Degranulation Pathway and Emedastine's Stabilizing Effect.
Conclusion
This compound's interaction with inflammatory mediators is a key aspect of its therapeutic efficacy in allergic conditions. Its primary and highly selective antagonism of the histamine H1 receptor is complemented by its ability to inhibit the release of pro-inflammatory cytokines, suppress eosinophil chemotaxis, and stabilize mast cells. This multifaceted mechanism of action underscores its role as a valuable agent in the management of allergic inflammation. The quantitative data and experimental methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking a deeper understanding of emedastine's pharmacological profile. Further research into the precise molecular targets of emedastine beyond the H1 receptor may reveal additional therapeutic applications for this well-established anti-allergic compound.
References
- 1. Emedastine: a potent, high affinity histamine H1-receptor-selective antagonist for ocular use: receptor binding and second messenger studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Inhibitory effects of this compound on histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Histamine-stimulated cytokine secretion from human conjunctival epithelial cells: inhibition by the histamine H1 antagonist emedastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of human eosinophil chemotaxis in vitro by the anti-allergic agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound on CC chemokine-elicited eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
Emedastine Difumarate: A Technical Guide to its Basic Research Applications in Allergy Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emedastine (B1214569) difumarate is a potent and highly selective histamine (B1213489) H1 receptor antagonist with established efficacy in the treatment of allergic conditions such as allergic rhinitis and conjunctivitis.[1][2] Its primary mechanism of action involves the competitive inhibition of histamine binding to H1 receptors, thereby mitigating the classic symptoms of allergy.[3] Beyond its clinical applications, emedastine serves as a valuable tool in basic research for elucidating the pathophysiology of allergic inflammation and for the preclinical evaluation of novel anti-allergic therapies. This technical guide provides an in-depth overview of the fundamental research applications of emedastine difumarate in various allergy models, detailing its pharmacological profile, relevant experimental protocols, and the signaling pathways it modulates.
Pharmacological Profile and Quantitative Efficacy
This compound exhibits a high affinity and selectivity for the histamine H1 receptor, with significantly lower affinity for H2 and H3 receptors.[1][4] This selectivity makes it an ideal probe for investigating H1 receptor-mediated processes in allergic responses. The following tables summarize the quantitative data on the efficacy of emedastine in various in vitro and in vivo models.
Table 1: Receptor Binding Affinity of this compound[1][4]
| Receptor | Dissociation Constant (Ki) (nM) |
| Histamine H1 | 1.3 ± 0.1 |
| Histamine H2 | 49,067 ± 11,113 |
| Histamine H3 | 12,430 ± 1,282 |
Table 2: In Vitro Efficacy of this compound
| Assay | Cell/Tissue Type | Parameter Measured | IC50 (nM) |
| Histamine-induced Phosphoinositide Turnover | Human Trabecular Meshwork Cells | Phosphoinositide Turnover | 1.44 ± 0.3[4] |
| Histamine-induced Phosphoinositide Turnover | Human Corneal Fibroblasts | Phosphoinositide Turnover | 0.5 ± 0.1[5] |
| Histamine-induced Phosphoinositide Turnover | Human Conjunctival Epithelial Cells | Phosphoinositide Turnover | 1.8 ± 0.7[5] |
| Histamine-induced Contractions | Isolated Guinea Pig Ileum | Muscle Contraction | 6.1[5] |
Table 3: In Vivo Efficacy of this compound
| Allergy Model | Animal Model | Endpoint | Route of Administration | ED50 |
| Histamine-induced Vascular Permeability | Guinea Pig | Inhibition of vascular permeability | Topical Ocular | 0.000035% (30 min post-dose)[6] |
| Passive Conjunctival Anaphylaxis | Guinea Pig | Inhibition of allergic response | Topical Ocular | 0.00022% (30 min prior to challenge)[6] |
| Lethal Anaphylaxis | Guinea Pig | Inhibition of lethal anaphylaxis | Oral | 0.023 mg/kg[7] |
| Histamine-induced Scratching | Mice | Suppression of scratching behavior | Oral | 0.1 - 0.3 mg/kg (significant inhibition)[1] |
| Passive Peritoneal Anaphylaxis | Rats and Guinea Pigs | Inhibition of passive peritoneal anaphylaxis | - | Significantly inhibited[8] |
Key Signaling Pathways Modulated by Emedastine
The primary molecular target of emedastine is the histamine H1 receptor, a G-protein coupled receptor (GPCR) that signals through the Gq/11 family of G proteins.[9][10] Antagonism of this receptor by emedastine blocks the downstream signaling cascade initiated by histamine, which is central to the allergic inflammatory response.
Caption: Histamine H1 Receptor Signaling Pathway and Inhibition by Emedastine.
Emedastine also demonstrates effects beyond direct H1 receptor antagonism, including the inhibition of histamine release from mast cells and the modulation of eosinophil activity.
Caption: Emedastine's Effects on Mast Cell and Eosinophil Function.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for specific research questions.
In Vitro: Histamine Release Assay from Rat Peritoneal Mast Cells
This assay measures the ability of a compound to inhibit the release of histamine from immunologically or non-immunologically stimulated mast cells.[8]
Materials:
-
Male Wistar rats (250-300 g)
-
HEPES-Tyrode buffer (pH 7.4)
-
Collagenase
-
Phosphatidylserine
-
Substance P (or other secretagogue, e.g., compound 48/80, anti-IgE)
-
This compound
-
Perchloric acid
-
o-Phthaldialdehyde (OPT)
-
Histamine standard
-
Microplate fluorometer
Procedure:
-
Mast Cell Isolation: Euthanize rats and inject 20 ml of HEPES-Tyrode buffer into the peritoneal cavity. After gentle abdominal massage for 2 min, collect the peritoneal fluid.
-
Layer the cell suspension over 3 ml of Metrizamide (30% w/v) in HEPES-Tyrode buffer and centrifuge at 400 x g for 15 min at 4°C.
-
Collect the mast cell pellet and wash twice with HEPES-Tyrode buffer. Resuspend the cells to a final concentration of 1-2 x 10^5 cells/ml.
-
Histamine Release: Pre-incubate the mast cell suspension with various concentrations of this compound or vehicle for 15 min at 37°C.
-
Add the secretagogue (e.g., Substance P at a final concentration of 10 µM) to initiate histamine release and incubate for 10 min at 37°C.
-
Terminate the reaction by placing the tubes on ice and centrifuge at 400 x g for 10 min at 4°C.
-
Histamine Quantification: Collect the supernatant and add perchloric acid to precipitate proteins.
-
After centrifugation, transfer the supernatant to a new tube and add NaOH and OPT solution.
-
After 4 min at room temperature, add citric acid to stabilize the fluorescence.
-
Measure the fluorescence (excitation 360 nm, emission 450 nm) and calculate the percentage of histamine release relative to the total histamine content (determined by lysing an aliquot of cells).
In Vivo: Passive Cutaneous Anaphylaxis (PCA) in Mice
The PCA model is a classic in vivo assay to evaluate the effect of anti-allergic compounds on IgE-mediated mast cell degranulation and subsequent vascular permeability.[11][12]
Materials:
-
BALB/c mice (6-8 weeks old)
-
Anti-dinitrophenyl (DNP)-IgE monoclonal antibody
-
DNP-human serum albumin (HSA)
-
Evans blue dye
-
This compound
-
Spectrophotometer
Procedure:
-
Sensitization: Anesthetize mice and intradermally inject 20 µl of anti-DNP-IgE (e.g., 50 ng) into the pinna of one ear. Inject the contralateral ear with vehicle (PBS) as a control.
-
Drug Administration: 24 hours after sensitization, administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Antigen Challenge: 30-60 minutes after drug administration, intravenously inject 200 µl of DNP-HSA (e.g., 100 µg) mixed with 1% Evans blue dye.
-
Measurement of Vascular Permeability: 30-60 minutes after the challenge, euthanize the mice and excise the ears.
-
Incubate the ears in formamide overnight at 63°C to extract the Evans blue dye.
-
Measure the absorbance of the formamide extract at 620 nm. The amount of dye extravasation is proportional to the increase in vascular permeability.
Ex Vivo: Adhesive Explant Culture of Allergic Nasal Mucosa
This model allows for the study of cellular allergic responses in a more physiologically relevant tissue context.[13]
Materials:
-
Nasal mucosal tissue from allergic patients
-
Culture medium (e.g., RPMI 1640 with 10% FBS)
-
Allergen extract (relevant to the patient's allergy)
-
This compound
-
ELISA kits for histamine and eosinophil cationic protein (ECP)
-
Cytology staining reagents
Procedure:
-
Tissue Preparation: Obtain nasal mucosal biopsies from allergic patients. Cut the tissue into small explants (approximately 2x2 mm).
-
Explant Culture: Place the explants on a collagen-coated culture dish and allow them to adhere. Add culture medium and incubate at 37°C in a 5% CO2 incubator.
-
Drug Treatment and Allergen Challenge: Pre-treat the explant cultures with this compound or vehicle for 1-2 hours.
-
Add the relevant allergen extract to the culture medium to challenge the tissue.
-
Sample Collection: Collect the culture supernatant at different time points (e.g., 30 min for the immediate phase and 10 hours for the late phase).
-
Mediator and Cell Analysis:
-
Measure the concentration of histamine and ECP in the supernatant using ELISA kits.
-
Collect the cells that have migrated out of the explant into the medium, cytospin them onto slides, and perform staining (e.g., May-Grünwald-Giemsa) to identify and count basophils and eosinophils.
-
Experimental Workflows
Visualizing the experimental workflow can aid in the planning and execution of studies.
Caption: Generalized Workflow for In Vivo Allergy Models (e.g., PCA).
Conclusion
This compound is a well-characterized and highly selective histamine H1 receptor antagonist that serves as an indispensable tool for basic research in allergology. Its potent and specific inhibitory actions on H1 receptor-mediated signaling pathways, coupled with its effects on mast cell degranulation and eosinophil function, make it an excellent pharmacological probe for dissecting the complex mechanisms of allergic inflammation. The quantitative data, detailed experimental protocols, and pathway diagrams provided in this technical guide offer a comprehensive resource for researchers and scientists aiming to utilize emedastine in their allergy models, ultimately contributing to a deeper understanding of allergic diseases and the development of more effective therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Fexofenadine Hydrochloride | ফেক্সোফেনাডিন হাইড্রোক্লোরাইড | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 5. Emedastine Inhibits Th1 and Th2 Cell Differentiation Mediated by Mast Cells [jstage.jst.go.jp]
- 6. Preclinical efficacy of emedastine, a potent, selective histamine H1 antagonist for topical ocular use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Inhibitory effects of this compound on histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Augmentation of Antigen Receptor–mediated Responses by Histamine H1 Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. Hooke - Contract Research - Passive Cutaneous Anaphylaxis (PCA) [hookelabs.com]
- 13. Adhesive explant culture of allergic nasal mucosa: effect of this compound, an anti-allergic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Emedastine Difumarate: A Deep Dive into its Immunomodulatory Effects on Gene Expression in Inflammatory Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emedastine (B1214569) difumarate is a potent and selective second-generation histamine (B1213489) H1 receptor antagonist renowned for its efficacy in the management of allergic conjunctivitis.[1][2] Beyond its well-established role in blocking histamine-mediated symptoms, emerging evidence reveals a more nuanced immunomodulatory profile. Emedastine exerts direct effects on various inflammatory cells, influencing their function and gene expression, which contributes to its overall therapeutic action. This technical guide provides an in-depth analysis of the current understanding of emedastine difumarate's impact on gene expression in key inflammatory cells, including mast cells, conjunctival epithelial cells, eosinophils, and dermal fibroblasts. The information is presented through quantitative data summaries, detailed experimental protocols, and visual representations of signaling pathways and workflows to support further research and drug development endeavors.
Quantitative Data Summary
The following tables summarize the known effects of this compound on gene and protein expression in various inflammatory cell types.
Table 1: Effect of this compound on Cytokine Secretion from Human Conjunctival Epithelial Cells
| Cytokine | Method | Inducing Agent | This compound Concentration | Result | Reference |
| Interleukin-6 (IL-6) | ELISA | Histamine | IC50: 2.23 nM | Potent inhibition of secretion | [3] |
| Interleukin-8 (IL-8) | ELISA | Histamine | IC50: 3.42 nM | Potent inhibition of secretion | [3] |
| Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) | ELISA | Histamine | IC50: 1.50 nM | Potent inhibition of secretion | [3] |
Table 2: Effect of this compound on Gene Expression in Mast Cells
| Gene Target | Cell Type | Method | This compound Concentration | Result | Reference |
| CD86 | Mouse bone marrow-derived mast cells | RT-PCR, Flow Cytometry | 50 µM | Suppressed mRNA expression and surface protein expression | [4] |
| CD40, CD80, Delta 1, Delta 4, Jagged 2, OX40L | Mouse bone marrow-derived mast cells | RT-PCR | 50 µM | No significant influence on mRNA expression | [4] |
Table 3: Effect of this compound on Eosinophil Function
| Functional Effect | Cell Type | Method | This compound Concentration | Result | Reference |
| Chemotaxis | Human peripheral blood eosinophils | Microchemotaxis chamber | ≥ 10 nM | Strong inhibition of migration elicited by eotaxin, RANTES, and MCP-3 | [5] |
| CCR3 Receptor Expression | Human peripheral blood eosinophils | Not specified | Not specified | No alteration in receptor expression | [5] |
Table 4: Effect of this compound on Gene Expression in Dermal Fibroblasts
| Gene Target | Cell Type | Method | Inducing Agent | Result | Reference |
| Type 1 Collagen | Human dermal fibroblasts | Semi-quantitative RT-PCR, ELISA | Histamine (0.1 µM - 1 µM and 1 pM) | Effectively diminished histamine-induced synthesis | [6] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Putative signaling pathway for emedastine's effect on CD86 expression in mast cells.
Caption: Emedastine's inhibitory effect on chemokine-induced eosinophil migration.
Experimental Workflow
Caption: A generalized workflow for studying emedastine's effects on inflammatory cells.
Experimental Protocols
The following are representative protocols for key experiments cited in the literature. These should be adapted based on specific laboratory conditions and reagents.
Protocol 1: In Vitro Treatment of Mast Cells and Gene Expression Analysis
Objective: To determine the effect of this compound on the expression of co-stimulatory molecules (e.g., CD86) in mast cells.
Materials:
-
Bone marrow cells from mice
-
Murine IL-3 and Stem Cell Factor (SCF)
-
Complete RPMI 1640 medium
-
This compound
-
Lipopolysaccharide (LPS) (or other suitable stimulus)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for CD86 and a housekeeping gene (e.g., GAPDH)
-
qPCR master mix
-
Real-time PCR system
-
Flow cytometer
-
FITC-conjugated anti-mouse CD86 antibody
Methodology:
-
Generation of Bone Marrow-Derived Mast Cells (BMMCs):
-
Harvest bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in complete RPMI 1640 medium supplemented with IL-3 (10 ng/mL) and SCF (50 ng/mL) for 4-6 weeks to differentiate them into mature mast cells.
-
Confirm mast cell purity (>95%) by toluidine blue staining or flow cytometry for c-Kit and FcεRI.
-
-
Cell Treatment:
-
Plate BMMCs at a density of 1 x 10^6 cells/mL.
-
Pre-incubate the cells with this compound (e.g., 50 µM) or vehicle control for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 18 hours.
-
-
RNA Extraction and RT-qPCR:
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from 1 µg of total RNA.
-
Perform qPCR using primers for CD86 and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
-
Flow Cytometry:
-
Wash the treated cells with PBS containing 1% BSA.
-
Stain the cells with a FITC-conjugated anti-mouse CD86 antibody for 30 minutes on ice.
-
Wash the cells and analyze them on a flow cytometer to determine the percentage of CD86-positive cells and the mean fluorescence intensity.
-
Protocol 2: Eosinophil Chemotaxis Assay
Objective: To assess the inhibitory effect of this compound on eosinophil migration in response to chemokines.
Materials:
-
Human peripheral blood from healthy donors
-
Reagents for eosinophil isolation (e.g., Percoll gradient)
-
Chemotaxis chamber (e.g., Boyden chamber)
-
Polycarbonate filters (5 µm pore size)
-
Chemoattractant (e.g., eotaxin, 100 ng/mL)
-
This compound
-
Hanks' Balanced Salt Solution (HBSS)
-
Microscope
Methodology:
-
Isolation of Eosinophils:
-
Isolate eosinophils from human peripheral blood using a density gradient centrifugation method (e.g., Percoll gradient) to achieve >95% purity.
-
Resuspend the isolated eosinophils in HBSS at a concentration of 1 x 10^6 cells/mL.
-
-
Chemotaxis Assay:
-
Pre-incubate the eosinophils with various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control for 30 minutes at 37°C.
-
Place the chemoattractant (eotaxin) in the lower wells of the chemotaxis chamber.
-
Place the polycarbonate filter over the lower wells.
-
Add the pre-incubated eosinophil suspension to the upper wells.
-
Incubate the chamber for 1 hour at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Migration Analysis:
-
Remove the filter and wipe the upper surface to remove non-migrated cells.
-
Fix and stain the filter.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
-
Conclusion
This compound's therapeutic effects extend beyond simple H1 receptor antagonism. It actively modulates the gene expression and function of key inflammatory cells. By inhibiting the secretion of pro-inflammatory cytokines from conjunctival epithelial cells, suppressing the expression of the co-stimulatory molecule CD86 on mast cells, and impeding eosinophil migration, emedastine demonstrates a multi-faceted anti-inflammatory profile. Furthermore, its ability to diminish histamine-induced collagen synthesis in fibroblasts suggests a potential role in mitigating tissue remodeling associated with chronic allergic inflammation. The data and protocols presented in this guide offer a solid foundation for further investigation into the precise molecular mechanisms of emedastine and for the development of novel therapeutics targeting allergic and inflammatory diseases. Further research is warranted to elucidate the exact quantitative changes in gene expression in mast cells and fibroblasts and to explore the effects of emedastine on other inflammatory cell types, such as neutrophils, where its role is currently less defined.
References
- 1. This compound inhibits histamine-induced collagen synthesis in dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of human eosinophil chemotaxis in vitro by the anti-allergic agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Effect of this compound on CC chemokine-elicited eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Note: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantitative Analysis of Emedastine Difumarate in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of emedastine (B1214569) difumarate in human plasma. The described protocol utilizes liquid-liquid extraction for sample preparation and employs naphazoline (B1676943) hydrochloride as an internal standard, ensuring high accuracy and precision. This method is well-suited for pharmacokinetic studies and other research applications requiring the measurement of emedastine in a biological matrix. The linear range of this assay is 0.05–30 ng/mL, with a lower limit of detection of 0.01 ng/mL.[1][2][3][4]
Introduction
Emedastine difumarate is a selective H1-receptor antagonist used in the treatment of allergic rhinitis and urticaria.[1] To support pharmacokinetic and bioequivalence studies, a reliable and sensitive bioanalytical method for the determination of emedastine in human plasma is essential. This document provides a detailed protocol for an HPLC-MS/MS method that has been developed and validated for this purpose. The method demonstrates good linearity, precision, and accuracy over the specified concentration range.[1][2][3][4]
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
Naphazoline hydrochloride (Internal Standard, IS)
-
HPLC-grade methanol (B129727)
-
HPLC-grade ethyl acetate
-
Ammonium (B1175870) acetate
-
Formic acid (for pH adjustment)
-
Human plasma (with anticoagulant)
-
Purified water
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
Pipettes and general laboratory glassware
Preparation of Solutions
-
This compound Stock Solution (1.0 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in HPLC-grade methanol.[1]
-
Internal Standard Stock Solution (1.0 mg/mL): Accurately weigh and dissolve an appropriate amount of naphazoline hydrochloride in HPLC-grade methanol.[1]
-
Working Standard Solutions: Prepare working standard solutions of this compound by serial dilution of the stock solution with HPLC-grade methanol to achieve concentrations of 2.5, 5.0, 15.0, 50.0, 150.0, 250.0, and 500.0 ng/mL, and 1.0 and 1.5 µg/mL.[1]
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with HPLC-grade methanol.[1]
-
Mobile Phase: A mixture of methanol and water (containing 20mM ammonium acetate, pH adjusted to 4.0) in an 80:20 (v/v) ratio.[1][3][4]
Sample Preparation (Liquid-Liquid Extraction)
-
To a 1 mL plasma sample, add 10 µL of the 100 ng/mL internal standard working solution.[1]
-
Add 100 µL of 1M NaOH.[1]
-
Add 5 mL of ethyl acetate.[1]
-
Vortex the mixture thoroughly for 2 minutes.[1]
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
HPLC and Mass Spectrometry Conditions
The following tables summarize the instrumental conditions for the analysis.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | Phenomenex Luna 5u CN 100A (150 x 2.0-mm i.d.)[1][3][4] |
| Mobile Phase | Methanol:Water (80:20, v/v) with 20mM Ammonium Acetate, pH 4.0[1][3][4] |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 10 µL[1][3][4] |
| Column Temperature | Ambient |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Probe Voltage | +4.5 kV[1] |
| Nebulizer Gas Rate | 1.5 L/min[1] |
| Curved Desolvation Line Temp. | 250°C[1] |
| Block Temperature | 200°C[1] |
| Quantification | Peak-area ratio (Emedastine/Internal Standard)[1] |
Method Validation Summary
The method was validated for its linearity, accuracy, and precision.
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.05–30 ng/mL[1][2][3][4] |
| Correlation Coefficient (r²) | 0.9990[1][2][3][4] |
| Within- and Between-Batch Precision (RSD) | ≤ 15%[1][3][4] |
| Lower Limit of Detection (LLOD) | 0.01 ng/mL[1][2][3][4] |
Experimental Workflow
Caption: Workflow for the HPLC-MS/MS analysis of emedastine in plasma.
Conclusion
The described HPLC-MS/MS method provides a selective, sensitive, and reliable approach for the quantification of this compound in human plasma. The simple liquid-liquid extraction procedure and the use of an internal standard contribute to the robustness of the assay. This application note serves as a comprehensive guide for researchers and scientists in the field of drug development and bioanalysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. High-performance liquid chromatography-electrospray ionization-mass spectrometric determination of this compound in human plasma and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
Protocol for Dissolving Emedastine Difumarate in DMSO for Cell Culture Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emedastine (B1214569) Difumarate is a potent and selective second-generation histamine (B1213489) H1 receptor antagonist. It is widely utilized in research to investigate allergic responses and other histamine-mediated processes in various cell types. This document provides a detailed protocol for the solubilization and application of Emedastine Difumarate in cell culture experiments, ensuring accurate and reproducible results.
Physicochemical Properties and Storage
A summary of the relevant properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₁₇H₂₆N₄O·2C₄H₄O₄ |
| Molecular Weight | 534.56 g/mol |
| Solubility in DMSO | 100 mg/mL (187.06 mM) |
| Appearance | White to off-white crystalline powder |
| Storage of Powder | 3 years at -20°C |
| Storage of DMSO Stock | 1 year at -80°C or 1 month at -20°C |
Protocol for Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
Procedure:
-
Pre-warm this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM). It is crucial to use fresh, high-quality DMSO as absorbed moisture can reduce the solubility of the compound.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).
Experimental Protocols for Cell Culture Applications
General Guidelines
-
The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.
-
Always include a vehicle control (DMSO alone at the same final concentration) in your experiments to account for any effects of the solvent.
-
The optimal working concentration of this compound will vary depending on the cell type and the specific assay. It is recommended to perform a dose-response experiment to determine the optimal concentration for your experimental system.
Protocol 1: Inhibition of Eosinophil Chemotaxis
This protocol is based on studies demonstrating the inhibitory effect of this compound on eosinophil migration.[1][2]
Cell Type: Human peripheral blood eosinophils or eosinophilic cell lines (e.g., EoL-1).
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Chemoattractant (e.g., eotaxin, RANTES, MCP-3, or PAF)
-
Chemotaxis assay system (e.g., Boyden chamber)
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution in a complete cell culture medium. A typical working concentration range is 10⁻⁸ M to 10⁻⁶ M.[2]
-
Pre-incubate the eosinophils with the this compound working solution or vehicle control for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
Load the lower chamber of the chemotaxis system with the chemoattractant.
-
Add the pre-incubated eosinophils to the upper chamber.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a sufficient time to allow for cell migration (typically 1-3 hours).
-
Quantify the number of migrated cells using a suitable method (e.g., microscopy with cell counting or a plate reader-based assay).
Protocol 2: Inhibition of Histamine-Induced Collagen Synthesis in Dermal Fibroblasts
This protocol is based on a study investigating the effect of this compound on collagen production in fibroblasts.
Cell Type: Human dermal fibroblasts.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete fibroblast culture medium
-
Histamine solution
-
Collagen detection assay kit (e.g., Sirius Red-based assay)
Procedure:
-
Seed human dermal fibroblasts in a multi-well plate and culture until they reach the desired confluency.
-
Starve the cells in a serum-free or low-serum medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1-10 ng/mL) or vehicle control for 1-2 hours.
-
Stimulate the cells with histamine at a concentration known to induce collagen synthesis.
-
Incubate for 24-48 hours.
-
Measure the amount of collagen in the cell culture supernatant or cell lysate using a collagen detection assay.
Quantitative Data
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Cell/System | Reference |
| H1 Receptor Binding (Ki) | 1.3 nM | In vitro receptor binding assay | --INVALID-LINK-- |
| H2 Receptor Binding (Ki) | 49,067 nM | In vitro receptor binding assay | --INVALID-LINK-- |
| H3 Receptor Binding (Ki) | 12,430 nM | In vitro receptor binding assay | --INVALID-LINK-- |
| Inhibition of Eosinophil Chemotaxis | 10⁻⁸ M to 10⁻⁶ M (Effective Concentration) | Human Eosinophils | --INVALID-LINK-- |
| Inhibition of Collagen Synthesis | 1 - 10 ng/mL (Effective Concentration) | Human Dermal Fibroblasts | --INVALID-LINK-- |
Signaling Pathways and Experimental Workflows
Histamine H1 Receptor Signaling Pathway
This compound acts as an antagonist at the Histamine H1 receptor, which is a G-protein coupled receptor (GPCR). The binding of histamine to the H1 receptor typically activates the Gq alpha subunit, leading to the activation of Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). Emedastine blocks this cascade by preventing the initial binding of histamine.
Caption: Histamine H1 Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for Cell-Based Assays
The following diagram illustrates a general workflow for studying the effects of this compound in a cell-based assay.
Caption: General experimental workflow for in vitro studies with this compound.
Putative Inhibitory Pathway on Eosinophil Migration
In addition to H1 receptor antagonism, studies suggest this compound may inhibit eosinophil migration through modulation of intracellular signaling kinases.[1]
Caption: Putative inhibitory mechanism of Emedastine on eosinophil migration via kinase pathways.
References
Application Notes and Protocols: Emedastine Difumarate In Vitro Histamine Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emedastine (B1214569) Difumarate is a second-generation antihistamine distinguished by its high affinity and selectivity for the histamine (B1213489) H1 receptor.[1][2][3][4] As a potent H1 receptor antagonist, it effectively alleviates the symptoms associated with allergic conjunctivitis by blocking the action of histamine.[1][5][6] Understanding the binding characteristics of Emedastine Difumarate to histamine receptors is crucial for drug development and pharmacological research. These application notes provide a comprehensive overview of the in vitro histamine receptor binding assay protocol for this compound, including its binding affinities and a detailed experimental workflow.
Data Presentation
The binding affinity of this compound for various histamine receptor subtypes has been determined through in vitro radioligand binding assays. The data consistently demonstrates its high selectivity for the H1 receptor.
| Receptor Subtype | Ligand | Parameter | Value (nM) |
| Histamine H1 | Emedastine | Ki | 1.3 ± 0.1 |
| Histamine H2 | Emedastine | Ki | 49,067 ± 11,113 |
| Histamine H3 | Emedastine | Ki | 12,430 ± 1,282 |
| Histamine H1 | Emedastine | IC50 | 1.44 ± 0.3 |
-
Ki (Inhibition constant): Represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. A lower Ki value indicates a higher binding affinity.
-
IC50 (Half maximal inhibitory concentration): Indicates the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. In this context, it refers to the antagonism of histamine-induced phosphoinositide turnover.[2][7]
Histamine H1 Receptor Signaling Pathway
Emedastine acts as an antagonist at the Histamine H1 receptor, thereby inhibiting the downstream signaling cascade initiated by histamine binding. This pathway is pivotal in the allergic response.
Caption: Histamine H1 Receptor Signaling Pathway and the antagonistic action of this compound.
Experimental Protocol: In Vitro Histamine Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the histamine H1 receptor.
1. Materials and Reagents
-
Test Compound: this compound
-
Radioligand: [3H]-Pyrilamine (a selective H1 antagonist)
-
Receptor Source: Membrane preparations from cells expressing the human histamine H1 receptor (e.g., HEK293 cells) or rodent brain tissue.[2]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., Mianserin or unlabeled Pyrilamine).
-
Scintillation Cocktail
-
96-well microplates
-
Glass fiber filters (e.g., GF/C)
-
Filtration apparatus
-
Scintillation counter
-
Protein assay kit (e.g., BCA)
2. Experimental Workflow
Caption: General workflow for the in vitro radioligand histamine receptor binding assay.
3. Detailed Methodology
a. Receptor Membrane Preparation:
-
Homogenize the cell pellet or tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
b. Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Receptor membranes, [3H]-Pyrilamine, and assay buffer.
-
Non-specific Binding: Receptor membranes, [3H]-Pyrilamine, and a high concentration of a non-labeled H1 antagonist.
-
Competitive Binding: Receptor membranes, [3H]-Pyrilamine, and varying concentrations of this compound.
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes), with gentle agitation.
c. Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
d. Measurement of Radioactivity:
-
Place the filters into scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.
4. Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
-
Determine IC50:
-
Use non-linear regression analysis to fit the competition curve and determine the IC50 value.
-
-
Calculate Ki:
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
-
The in vitro histamine receptor binding assay is a fundamental tool for characterizing the pharmacological profile of antihistamines like this compound. The data clearly establishes Emedastine as a highly selective and potent antagonist of the histamine H1 receptor. The provided protocol offers a standardized method for researchers to replicate and expand upon these findings, contributing to the development of effective treatments for allergic conditions. Emedastine's mechanism of action involves blocking the H1 receptor, which in turn inhibits the release of intracellular calcium and the subsequent allergic response.[8][9] It is important to note that Emedastine appears to have negligible effects on adrenergic, dopaminergic, and serotonin (B10506) receptors.[1][10][11]
References
- 1. Emedastine - Wikipedia [en.wikipedia.org]
- 2. Emedastine: a potent, high affinity histamine H1-receptor-selective antagonist for ocular use: receptor binding and second messenger studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Histamine Receptor | CAS 87233-62-3 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitory effects of this compound on histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Emedastine | C17H26N4O | CID 3219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Emedastine Difumarate in a Guinea Pig Model of Allergic Conjunctivitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic conjunctivitis is a prevalent ocular inflammatory condition characterized by itching, redness, swelling (chemosis), and tearing. The guinea pig model of allergic conjunctivitis is a well-established preclinical tool for evaluating the efficacy of novel therapeutic agents. Emedastine (B1214569) difumarate is a potent and selective histamine (B1213489) H1 receptor antagonist. These application notes provide detailed protocols for inducing allergic conjunctivitis in guinea pigs and assessing the therapeutic effects of emedastine difumarate.
Mechanism of Action of this compound
This compound is a second-generation antihistamine that acts as a selective antagonist for the histamine H1 receptor.[1][2] During an allergic reaction, allergens cross-link IgE antibodies on the surface of mast cells, triggering their degranulation and the release of histamine and other inflammatory mediators.[1] Histamine then binds to H1 receptors on nerve endings and blood vessels in the conjunctiva, leading to the characteristic symptoms of allergic conjunctivitis, such as itching, redness, and swelling.[1] Emedastine competitively and reversibly blocks the binding of histamine to H1 receptors, thereby alleviating these symptoms.[1] Additionally, some studies suggest that emedastine may also inhibit the release of histamine from mast cells.[1]
Experimental Protocols
I. Induction of Ovalbumin-Induced Allergic Conjunctivitis in Guinea Pigs
This protocol is adapted from established methods for inducing allergic conjunctivitis in guinea pigs.
Materials:
-
Male Hartley guinea pigs (300-350 g)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Al(OH)₃) as an adjuvant
-
Sterile saline solution
-
Syringes and needles for injection
-
Micropipettes
Procedure:
-
Sensitization (Day 0):
-
Prepare a sensitizing solution of 100 µg/mL OVA and 10 mg/mL Al(OH)₃ in sterile saline.
-
Administer a 0.5 mL intraperitoneal injection of the solution to each guinea pig.
-
Repeat the sensitization injection on Day 7.
-
-
Allergen Challenge (Day 14 onwards):
-
Prepare a 1% (w/v) OVA solution in sterile saline for topical challenge.
-
Instill 25 µL of the OVA solution into the conjunctival sac of one eye of each sensitized guinea pig. The contralateral eye can receive sterile saline as a control.
-
The allergic reaction typically develops within 15-30 minutes and can be observed for several hours.
-
II. Treatment with this compound
Materials:
-
This compound ophthalmic solution (e.g., 0.05%)
-
Vehicle control (the formulation without the active ingredient)
-
Micropipettes
Procedure:
-
Prophylactic Treatment:
-
Administer 25 µL of this compound ophthalmic solution to the conjunctival sac of the challenge eye 30 minutes prior to the OVA challenge.
-
Administer 25 µL of the vehicle to the contralateral eye or to a separate control group of sensitized and challenged animals.
-
-
Therapeutic Treatment:
-
Instill the OVA challenge as described above.
-
At the peak of the allergic reaction (e.g., 30 minutes post-challenge), administer 25 µL of this compound ophthalmic solution to the challenge eye.
-
Administer 25 µL of the vehicle to the contralateral eye or a control group.
-
III. Evaluation of Efficacy
1. Clinical Scoring:
Observe and score the clinical signs of allergic conjunctivitis at various time points (e.g., 15, 30, 60, and 120 minutes) after the allergen challenge.
| Score | Conjunctival Redness | Chemosis (Swelling) | Palpebral Edema | Discharge |
| 0 | Normal | None | None | None |
| 1 | Mild, diffuse redness | Mild swelling | Mild swelling of eyelids | Clear, watery |
| 2 | Moderate, diffuse redness | Moderate swelling with partial eversion of eyelids | Moderate swelling | Mildly mucoid |
| 3 | Intense, deep red color | Severe swelling with eversion of eyelids | Severe swelling | Muco-purulent |
2. Histological Analysis:
-
At the end of the observation period, euthanize the animals and collect the conjunctival tissue.
-
Fix the tissue in 10% formalin, embed in paraffin, and section for histological staining (e.g., Hematoxylin and Eosin for general morphology, and Giemsa or Luna's stain for eosinophils).
-
Quantify the number of infiltrating inflammatory cells, particularly eosinophils, per high-power field.
3. Measurement of Inflammatory Mediators:
-
Collect tear fluid at various time points using microcapillary tubes.
-
Measure the concentration of histamine in the tear fluid using an enzyme-linked immunosorbent assay (ELISA) kit.
Data Presentation
Table 1: Effect of this compound on Clinical Scores in Ovalbumin-Induced Allergic Conjunctivitis in Guinea Pigs (Hypothetical Data)
| Treatment Group | Conjunctival Redness (Mean Score ± SEM) | Chemosis (Mean Score ± SEM) | Palpebral Edema (Mean Score ± SEM) | Discharge (Mean Score ± SEM) |
| Vehicle Control | 2.8 ± 0.2 | 2.5 ± 0.3 | 2.2 ± 0.2 | 1.8 ± 0.2 |
| Emedastine (0.05%) | 1.2 ± 0.1 | 1.0 ± 0.2 | 0.8 ± 0.1 | 0.5 ± 0.1 |
| *p < 0.05 compared to vehicle control. |
Table 2: Effect of this compound on Conjunctival Eosinophil Infiltration (Hypothetical Data)
| Treatment Group | Mean Number of Eosinophils per High-Power Field (± SEM) |
| Non-Sensitized Control | 5 ± 1 |
| Vehicle Control | 55 ± 8 |
| Emedastine (0.05%) | 25 ± 5 |
| p < 0.05 compared to vehicle control. |
Table 3: Effect of this compound on Histamine Levels in Tears (Hypothetical Data)
| Treatment Group | Histamine Concentration (ng/mL) (Mean ± SEM) |
| Non-Sensitized Control | < 1.0 |
| Vehicle Control | 15.2 ± 2.5 |
| Emedastine (0.05%) | 6.8 ± 1.2 |
| p < 0.05 compared to vehicle control. |
Table 4: Potency of this compound in a Histamine-Induced Conjunctival Vascular Permeability Model in Guinea Pigs
| Time Post-Dosing | ED₅₀ (%) |
| 4 hours | 0.019 |
This data indicates that emedastine is effective at inhibiting histamine-induced vascular permeability, a key component of the allergic response, with an ED₅₀ of 0.019% four hours after administration.
Conclusion
The guinea pig model of allergic conjunctivitis is a valuable tool for the preclinical evaluation of anti-allergic medications like this compound. The protocols outlined in these application notes provide a framework for inducing a robust allergic response and quantifying the therapeutic efficacy of emedastine. Based on its mechanism of action and available data, this compound is expected to significantly reduce the clinical signs of allergic conjunctivitis, inhibit eosinophil infiltration into the conjunctiva, and lower the levels of histamine in tears. These methods can be adapted to compare the efficacy of emedastine with other compounds and to investigate its effects on various aspects of the allergic inflammatory cascade.
References
Application Notes and Protocols for Studying Mast Cell Degranulation Kinetics with Emedastine Difumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emedastine (B1214569) difumarate is a potent and selective histamine (B1213489) H1 receptor antagonist that also exhibits significant mast cell stabilizing properties.[1][2][3] Its dual mechanism of action makes it a valuable tool for investigating the kinetics of mast cell degranulation, a critical process in allergic and inflammatory responses. Emedastine effectively inhibits the release of histamine and other inflammatory mediators from mast cells by interfering with calcium signaling pathways.[1] Specifically, it has been shown to inhibit calcium ion influx across the mast cell plasma membrane and the release of calcium from intracellular stores.[1] These application notes provide detailed protocols for utilizing emedastine difumarate to study mast cell degranulation in both primary mast cells and cultured cell lines.
Data Presentation
The inhibitory effects of this compound on mast cell degranulation are concentration-dependent. The following tables summarize the quantitative data on the efficacy of emedastine in inhibiting histamine release from rat peritoneal mast cells induced by Substance P (SP).
Table 1: Inhibition of Substance P-Induced Histamine Release by this compound in the Presence of Extracellular Ca2+
| Emedastine Concentration (M) | Inhibition of Histamine Release |
| > 10-9 | Significant Inhibition[1] |
Table 2: Inhibition of Substance P-Induced Histamine Release by this compound in the Absence of Extracellular Ca2+
| Emedastine Concentration (M) | Inhibition of Histamine Release |
| > 10-11 | Significant Inhibition[1] |
Table 3: Effect of this compound on Substance P-Induced Calcium Mobilization
| Emedastine Concentration (M) | Effect on Ca2+ |
| ≥ 10-8 | Significant inhibition of SP-induced Ca2+ release from intracellular stores[1] |
| ≥ 10-8 | Significant inhibition of SP-induced 45Ca uptake into mast cells[1] |
Experimental Protocols
Protocol 1: Isolation and Purification of Rat Peritoneal Mast Cells
This protocol describes the isolation of primary mast cells from the peritoneal cavity of rats, a widely used model for studying mast cell function.
Materials:
-
Male Wistar rats (200-250 g)
-
Hanks' Balanced Salt Solution (HBSS) without Ca2+ and Mg2+
-
Bovine Serum Albumin (BSA)
-
Percoll
-
Centrifuge tubes
-
Pipettes
-
Microscope
Procedure:
-
Euthanize the rat via an approved method.
-
Inject 20-30 mL of ice-cold HBSS containing 0.1% BSA into the peritoneal cavity.
-
Gently massage the abdomen for 2-3 minutes to dislodge the mast cells.
-
Aspirate the peritoneal fluid and transfer it to a 50 mL centrifuge tube.
-
Centrifuge the cell suspension at 150 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 5 mL of HBSS with 0.1% BSA.
-
To purify the mast cells, layer the cell suspension on a discontinuous Percoll gradient (e.g., 70% and 40%).
-
Centrifuge at 700 x g for 20 minutes at 4°C.
-
Mast cells will be enriched at the interface of the two Percoll layers.
-
Carefully collect the mast cell layer and wash twice with HBSS containing 0.1% BSA by centrifuging at 150 x g for 10 minutes at 4°C.
-
Resuspend the purified mast cells in an appropriate buffer for subsequent experiments. Cell purity can be assessed by toluidine blue staining.
Protocol 2: Mast Cell Degranulation Assay using β-Hexosaminidase Release
This protocol details a colorimetric assay to quantify mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase from the rat basophilic leukemia cell line, RBL-2H3.
Materials:
-
RBL-2H3 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Anti-DNP IgE
-
DNP-BSA (Dinitrophenyl-conjugated Bovine Serum Albumin)
-
This compound
-
Tyrode's buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5.6 mM glucose, 20 mM HEPES, pH 7.4)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
0.1 M citrate (B86180) buffer, pH 4.5
-
0.1 M carbonate/bicarbonate stop buffer, pH 10.0
-
Triton X-100
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding and Sensitization:
-
Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 105 cells/well in 100 µL of DMEM with 10% FBS.
-
Add anti-DNP IgE to a final concentration of 0.5 µg/mL and incubate overnight at 37°C in a 5% CO2 incubator to sensitize the cells.
-
-
Emedastine Treatment:
-
The next day, wash the sensitized cells twice with 100 µL of Tyrode's buffer.
-
Add 50 µL of Tyrode's buffer containing various concentrations of this compound (e.g., 10-11 M to 10-6 M) or vehicle control to the wells.
-
Incubate for 30 minutes at 37°C.
-
-
Induction of Degranulation:
-
Add 50 µL of DNP-BSA (final concentration 100 ng/mL) to the wells to induce degranulation. For negative control wells, add 50 µL of Tyrode's buffer.
-
Incubate for 1 hour at 37°C.
-
-
Measurement of β-Hexosaminidase Release:
-
After incubation, centrifuge the plate at 200 x g for 5 minutes at 4°C.
-
Carefully transfer 25 µL of the supernatant from each well to a new 96-well plate.
-
To determine the total β-hexosaminidase content, lyse the cells in the remaining wells by adding 100 µL of 0.5% Triton X-100 in Tyrode's buffer. Transfer 25 µL of the lysate to the new plate.
-
Add 50 µL of pNAG substrate solution (1 mM pNAG in 0.1 M citrate buffer, pH 4.5) to each well containing supernatant or lysate.
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction by adding 200 µL of stop buffer.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each condition using the following formula: % Release = (Absorbance of Supernatant / Absorbance of Total Lysate) x 100
-
Protocol 3: Calcium Imaging with Fura-2 AM
This protocol describes how to measure changes in intracellular calcium concentration ([Ca2+]i) in RBL-2H3 cells using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
RBL-2H3 cells cultured on glass coverslips
-
Fura-2 AM
-
Pluronic F-127
-
HEPES-buffered saline (HBS): 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 10 mM HEPES, 10 mM glucose, pH 7.4
-
This compound
-
Degranulation stimulus (e.g., DNP-BSA for sensitized cells)
-
Fluorescence microscope equipped with a ratiometric imaging system (excitation at 340 nm and 380 nm, emission at 510 nm)
Procedure:
-
Cell Loading:
-
Prepare a Fura-2 AM loading solution by dissolving Fura-2 AM (final concentration 2-5 µM) and Pluronic F-127 (0.02%) in HBS.
-
Wash RBL-2H3 cells grown on coverslips twice with HBS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells three times with HBS to remove extracellular dye and allow for de-esterification of the dye for at least 30 minutes at room temperature.
-
-
Calcium Imaging:
-
Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.
-
Continuously perfuse the cells with HBS.
-
Record baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Pre-incubate the cells with the desired concentration of this compound by adding it to the perfusion buffer for 10-15 minutes.
-
Stimulate the cells with the degranulating agent (e.g., DNP-BSA) in the continued presence of emedastine.
-
Record the changes in fluorescence intensity at both excitation wavelengths.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is proportional to the intracellular calcium concentration.
-
Plot the F340/F380 ratio over time to visualize the kinetics of the calcium response.
-
Compare the amplitude and duration of the calcium signals in control and emedastine-treated cells.
-
Visualizations
Caption: IgE-mediated mast cell degranulation signaling pathway and points of inhibition by this compound.
Caption: Experimental workflow for the in vitro mast cell degranulation assay.
References
Application Notes and Protocols for Emedastine Difumarate in Ex Vivo Tissue Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Emedastine Difumarate in ex vivo tissue culture models, focusing on its anti-allergic and anti-inflammatory properties. The provided protocols and data are intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound and other anti-allergic compounds.
Introduction
This compound is a potent and highly selective histamine (B1213489) H1 receptor antagonist.[1][2][3] It is a second-generation antihistamine used for the symptomatic relief of allergic conjunctivitis and rhinitis.[4][5] Ex vivo tissue culture models provide a valuable platform for studying the pharmacological effects of this compound in a system that closely mimics the physiological conditions of target tissues, such as the conjunctiva and nasal mucosa. These models are instrumental in elucidating the drug's mechanism of action, particularly its effects on inflammatory mediator release and cellular responses involved in the allergic cascade.
Mechanism of Action
Emedastine exerts its primary effect by competitively and reversibly blocking the histamine H1 receptor.[1][3][6] In allergic reactions, histamine released from mast cells binds to H1 receptors on various cells, including vascular endothelial cells and sensory nerves, leading to symptoms like itching, redness, and swelling. By antagonizing the H1 receptor, Emedastine effectively mitigates these histamine-mediated effects.[4]
Beyond its primary antihistaminic activity, Emedastine has been shown to possess broader anti-inflammatory properties. It can inhibit the release of pro-inflammatory cytokines from conjunctival epithelial cells and fibroblasts, and modulate the activity of eosinophils, key effector cells in the late-phase allergic response.[1][4] Emedastine has also been found to inhibit histamine-induced collagen synthesis in dermal fibroblasts, suggesting a potential role in modulating tissue remodeling in chronic allergic conditions.[4][5]
Data Presentation
Table 1: Inhibitory Activity of this compound on Histamine-Induced Cytokine Secretion from Human Conjunctival Epithelial Cells
| Cytokine | IC50 (nM) | Reference |
| Interleukin-6 (IL-6) | 2.23 | [4] |
| Interleukin-8 (IL-8) | 3.42 | [4] |
| Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) | 1.50 | [4] |
Table 2: Receptor Binding Affinity of Emedastine
| Receptor | Dissociation Constant (Ki, nM) | Reference |
| Histamine H1 | 1.3 | [1][2] |
| Histamine H2 | 49,067 | [1][2] |
| Histamine H3 | 12,430 | [1][2] |
Experimental Protocols
Protocol 1: Ex Vivo Conjunctival Explant Culture Model for Evaluating Anti-Allergic Compounds
This protocol is adapted from methodologies for nasal mucosa explant culture and primary conjunctival cell culture.[7][8][9]
Objective: To establish an ex vivo conjunctival tissue culture model to assess the efficacy of this compound in inhibiting allergen-induced inflammatory responses.
Materials:
-
Human conjunctival tissue from cadaveric donors
-
Culture medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate growth factors.
-
This compound stock solution
-
Allergen extract (e.g., grass pollen, dust mite)
-
Histamine solution
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for cytokines (IL-6, IL-8) and Eosinophil Cationic Protein (ECP)
-
Reagents for histological analysis (e.g., hematoxylin (B73222) and eosin (B541160) staining)
Procedure:
-
Tissue Preparation:
-
Obtain human conjunctival tissue from the inferior fornix of cadaveric donors.[9]
-
Wash the tissue multiple times with sterile, chilled Phosphate-Buffered Saline (PBS) containing antibiotics.
-
Carefully dissect the tissue into smaller explants (approximately 2x2 mm).
-
-
Explant Culture:
-
Place the conjunctival explants onto a suitable scaffold, such as fibrin (B1330869) glue, in a 6-well culture plate.[9]
-
Add culture medium to the wells, ensuring the tissue is at the air-liquid interface.
-
Incubate the explants at 37°C in a humidified atmosphere of 5% CO2.
-
-
Drug Treatment and Allergen Challenge:
-
After a 24-hour stabilization period, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control.
-
Pre-incubate with this compound for 1-2 hours.
-
Induce an allergic response by adding a predetermined concentration of allergen extract or histamine (e.g., 10-30 µM) to the culture medium.[10]
-
-
Endpoint Analysis:
-
Immediate Phase (30 minutes post-challenge): Collect the culture supernatant for histamine release assays (optional).
-
Late Phase (24 hours post-challenge):
-
Collect the culture supernatant for measurement of IL-6, IL-8, and ECP levels using ELISA.
-
Fix the tissue explants in formalin for histological analysis to assess eosinophil infiltration and tissue morphology.
-
-
Protocol 2: Human Conjunctival Epithelial Cell Culture for Cytokine Secretion Assay
Objective: To quantify the inhibitory effect of this compound on histamine-induced pro-inflammatory cytokine secretion from human conjunctival epithelial cells.
Materials:
-
Primary human conjunctival epithelial cells or a human conjunctival epithelial cell line (e.g., Wong-Kilbourne)
-
Epithelial cell culture medium
-
This compound stock solution
-
Histamine solution (e.g., 30 µM)
-
ELISA kits for IL-6 and IL-8
Procedure:
-
Cell Culture:
-
Culture the conjunctival epithelial cells in 6-well plates until they reach approximately 95% confluency.[10]
-
-
Drug Treatment and Histamine Stimulation:
-
Cytokine Analysis:
-
Harvest the culture supernatants.
-
Quantify the concentrations of IL-6 and IL-8 in the supernatants using ELISA according to the manufacturer's instructions.
-
Visualizations
Caption: Overview of the allergic cascade in ex vivo tissue models.
Caption: General experimental workflow for ex vivo tissue culture.
Caption: Signaling pathway of Emedastine's inhibitory action.
References
- 1. Emedastine: a potent, high affinity histamine H1-receptor-selective antagonist for ocular use: receptor binding and second messenger studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Emedastine | C17H26N4O | CID 3219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound inhibits histamine-induced collagen synthesis in dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of histamine-induced human conjunctival epithelial cell responses by ocular allergy drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. A new human primary epithelial cell culture model to study conjunctival inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Allergic tears promote upregulation of eosinophil adhesion to conjunctival epithelial cells in an ex vivo model: inhibition with olopatadine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimized Protocol for Regeneration of the Conjunctival Epithelium Using the Cell Suspension Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for Emedastine Difumarate Quantification using a Radioreceptor Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emedastine (B1214569) difumarate is a potent and selective histamine (B1213489) H1 receptor antagonist used in the treatment of allergic conjunctivitis.[1][2] Understanding its binding affinity to the H1 receptor is crucial for drug development and pharmacological studies. A radioreceptor assay is a highly sensitive and specific method to quantify the interaction of a ligand, such as emedastine, with its receptor.[3][4][5][6] This document provides detailed application notes and protocols for the development and execution of a radioreceptor assay for the quantification of emedastine difumarate.
Emedastine exhibits high selectivity for the histamine H1 receptor.[1] In radioligand binding assays, the inhibition constant (Ki) for emedastine's binding to the H1 receptor was determined to be 1.3 nM, while its affinity for H2 and H3 receptors was significantly lower, with Ki values of 49067 nM and 12430 nM, respectively.
Principle of the Assay
This radioreceptor assay is based on the principle of competitive binding. Unlabeled this compound competes with a radiolabeled ligand for binding to the histamine H1 receptor. The amount of radioligand bound to the receptor is inversely proportional to the concentration of emedastine in the sample. By measuring the displacement of the radioligand, the concentration and affinity (Ki) of emedastine can be determined.[3][5][7][8]
Quantitative Data
The following table summarizes the binding affinities of this compound for various histamine receptors.
| Receptor Subtype | This compound Ki (nM) |
| Histamine H1 Receptor | 1.3 |
| Histamine H2 Receptor | 49067 |
| Histamine H3 Receptor | 12430 |
Histamine H1 Receptor Signaling Pathway
Emedastine acts as an antagonist at the histamine H1 receptor, which is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway.[9][10][11] Upon activation by histamine, the Gq protein activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a downstream cellular response. Emedastine blocks the initial binding of histamine, thereby inhibiting this signaling cascade.
Experimental Protocols
Materials and Reagents
-
Radioligand: [³H]Pyrilamine (also known as [³H]Mepyramine), specific activity >20 Ci/mmol.
-
Receptor Source: Membranes from HEK293T cells transiently or stably expressing the human histamine H1 receptor.[12][13] U2OS cells are also a suitable alternative.[4][14]
-
Unlabeled Ligand: this compound standard.
-
Non-specific Binding Control: Mianserin (10 µM) or another suitable H1 antagonist.[12]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[15]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: Suitable for aqueous samples.
-
Glass Fiber Filters: (e.g., Whatman GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[15]
-
96-well microplates.
-
Scintillation counter.
-
Vacuum filtration manifold.
Experimental Workflow
The following diagram illustrates the workflow for the competitive radioligand binding assay.
Detailed Protocol: Competitive Binding Assay
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be 10⁻¹¹ M to 10⁻⁵ M.
-
Dilute the [³H]Pyrilamine stock in assay buffer to the desired final concentration (typically at or below its Kd, e.g., 1-5 nM).[5][13]
-
Thaw the frozen H1 receptor membrane preparation on ice and resuspend in assay buffer to a final protein concentration of 5-20 µ g/well .[15]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]Pyrilamine, and 150 µL of the receptor membrane suspension to designated wells.
-
Non-specific Binding (NSB): Add 50 µL of 10 µM Mianserin, 50 µL of [³H]Pyrilamine, and 150 µL of the receptor membrane suspension to designated wells.
-
Competitive Binding: Add 50 µL of each this compound dilution, 50 µL of [³H]Pyrilamine, and 150 µL of the receptor membrane suspension to the remaining wells.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[15]
-
-
Filtration and Washing:
-
Terminate the incubation by rapid vacuum filtration through PEI-pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[15]
-
-
Radioactivity Counting:
-
Dry the filters completely.
-
Place the dried filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.[15]
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
-
Determine IC50:
-
The IC50 is the concentration of this compound that inhibits 50% of the specific binding of [³H]Pyrilamine. This can be determined using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
-
Calculate the Inhibition Constant (Ki):
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation:[7][13][16] Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand ([³H]Pyrilamine).
-
Kd is the equilibrium dissociation constant of the radioligand for the H1 receptor. This should be determined in a separate saturation binding experiment.
-
-
Conclusion
This radioreceptor assay protocol provides a robust and sensitive method for the quantification of this compound and the determination of its binding affinity for the histamine H1 receptor. The provided data and protocols can be adapted for various research and drug development applications. Careful optimization of assay conditions is recommended to ensure accurate and reproducible results.
References
- 1. shutterstock.com [shutterstock.com]
- 2. Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 4. innoprot.com [innoprot.com]
- 5. revvity.com [revvity.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 10. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cells-online.com [cells-online.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Emedastine Difumarate in Preclinical Skin Allergy Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emedastine Difumarate is a potent and selective second-generation histamine (B1213489) H1 receptor antagonist. While extensively studied and approved for allergic conjunctivitis, its application in preclinical models of skin allergy such as atopic dermatitis and contact hypersensitivity is less documented in publicly available literature. These application notes provide a comprehensive guide to the proposed administration of this compound in relevant animal models of skin allergy, based on its known pharmacological properties and established experimental models.
Emedastine works by competitively and reversibly blocking the action of histamine on H1 receptors, thereby mitigating key symptoms of allergic inflammation, including pruritus (itching), edema (swelling), and erythema (redness).[1][2][3] Its potential to inhibit histamine-induced collagen synthesis in dermal fibroblasts also suggests a role in modulating tissue remodeling in chronic allergic skin conditions.
Quantitative Data Summary
Due to the limited specific data for this compound in skin allergy models, the following tables include data from in vitro, ophthalmic, and human oral studies to provide context for its potency and dosage.
Table 1: Potency and Efficacy of this compound in Various Models
| Model Type | Species/Cell Line | Endpoint Measured | Key Findings (ED₅₀ or Concentration) |
| Ocular Allergy Model | Guinea Pig | Inhibition of Histamine-Induced Vascular Permeability | ED₅₀ at 30 min post-dose: 0.000035% (w/v) |
| Ocular Allergy Model | Guinea Pig | Inhibition of Passive Conjunctival Anaphylaxis | ED₅₀ at 30 min post-challenge: 0.00022% (w/v) |
| Dermal Fibroblasts | Human | Inhibition of Histamine-Induced Collagen Synthesis | Effective at diminishing collagen synthesis |
| Chronic Urticaria | Human | Symptom Reduction | 2 mg orally, twice daily showed comparable efficacy to loratadine (B1675096) 10 mg once daily |
Table 2: Proposed Dosage for Preclinical Skin Allergy Models (Mouse)
| Administration Route | Proposed Concentration / Dose | Vehicle | Rationale |
| Topical | 0.05% - 0.5% (w/v) | Ethanol/Propylene Glycol/Water or Hydrophilic Ointment Base | Based on effective concentrations in ophthalmic models and solubility. A range is suggested for dose-finding studies. This compound is water-soluble.[2] |
| Oral (Gavage) | 2.5 - 5.0 mg/kg | Carboxymethylcellulose (CMC-Na) suspension | Calculated via allometric scaling from the human oral dose of 4 mg/day for a 60 kg adult, with a dose-ranging margin. |
Experimental Protocols
The following are detailed, generalized protocols for evaluating the efficacy of this compound in established mouse models of skin allergy.
Protocol 1: Topical Administration in MC903-Induced Atopic Dermatitis-Like Inflammation
This model utilizes the vitamin D3 analog, MC903 (Calcipotriol), to induce a robust atopic dermatitis-like phenotype in mice, characterized by skin thickening and a Th2-dominant inflammatory infiltrate.[1][4][5]
Materials:
-
Animals: 8-10 week old female BALB/c or C57BL/6 mice.
-
Inducing Agent: MC903 (Calcipotriol) solution (e.g., 40-80 µM in ethanol).
-
Test Article: this compound topical formulation (e.g., 0.1% w/v in a suitable vehicle).
-
Vehicle Control: The same vehicle used for the test article.
-
Positive Control: Topical corticosteroid (e.g., 0.1% Dexamethasone).
-
Measurement Tool: Digital calipers for ear thickness.
Procedure:
-
Acclimatization: Allow mice to acclimate for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign mice to treatment groups (n=8-10 per group): Naive (No treatment), Vehicle + MC903, this compound + MC903, Positive Control + MC903.
-
Induction of Dermatitis:
-
On Day 0, measure the baseline ear thickness of the right ear for all mice.
-
Apply 20 µL of MC903 solution to the dorsal and ventral surfaces of the right ear daily for 12 consecutive days.[4]
-
-
Topical Treatment:
-
Beginning on Day 1, approximately 1-2 hours before the daily MC903 application, apply 20 µL of the respective treatment (Vehicle, this compound, or Positive Control) to the right ear.
-
-
Assessment of Allergic Response:
-
Ear Swelling: Measure the thickness of the right ear daily using digital calipers, just before the treatment application. The change in ear thickness from baseline is a primary indicator of inflammation.
-
Scratching Behavior: On specified days (e.g., Day 5, 8, 12), videotape individual mice for a set period (e.g., 30-60 minutes) and count the number of hind-limb scratching bouts directed towards the treated ear.
-
Histology: At the end of the study (Day 12), euthanize the mice and collect the ear tissue. Fix in 10% formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess epidermal thickening (acanthosis) and inflammatory cell infiltration.
-
Immunological Analysis: Prepare single-cell suspensions from the ear tissue or draining lymph nodes to analyze immune cell populations (e.g., T-cells, eosinophils, mast cells) via flow cytometry.[1][4] Measure cytokine levels (e.g., IL-4, IL-13, TSLP) in tissue homogenates via ELISA or qPCR.
-
Protocol 2: Oral Administration in Oxazolone-Induced Contact Hypersensitivity
This model mimics the two phases of contact hypersensitivity: sensitization and elicitation (challenge). It is a classic model for evaluating T-cell mediated skin inflammation.[6][7]
Materials:
-
Animals: 8-10 week old female BALB/c mice.
-
Sensitizing/Challenge Agent: Oxazolone (B7731731) (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one).
-
Vehicle for Oxazolone: Acetone/Olive Oil (4:1).
-
Test Article: this compound oral suspension (e.g., 2.5 mg/kg in 0.5% CMC-Na).
-
Vehicle Control: 0.5% CMC-Na.
-
Positive Control: Oral Dexamethasone (e.g., 1 mg/kg).
-
Measurement Tool: Digital calipers.
Procedure:
-
Acclimatization and Grouping: As described in Protocol 1.
-
Sensitization Phase:
-
On Day 0, sensitize the mice by applying 150 µL of 5% oxazolone solution to a shaved area on the abdomen.[6]
-
-
Treatment:
-
Administer the respective oral treatments (Vehicle, this compound, or Positive Control) via gavage once daily, starting from Day 6 and continuing until the end of the study.
-
-
Challenge (Elicitation) Phase:
-
On Day 7, measure the baseline thickness of both ears.
-
Challenge the mice by applying 20 µL of 3% oxazolone solution to the right ear. Apply the vehicle (acetone/olive oil) to the left ear as an internal control.[6]
-
-
Assessment of Allergic Response:
-
Ear Swelling: Measure the thickness of both ears at 24 and 48 hours post-challenge. The degree of swelling is calculated as (Right Ear Thickness - Left Ear Thickness).
-
Histology: At 48 hours post-challenge, collect ear tissue for H&E staining to evaluate edema and cellular infiltration.
-
Myeloperoxidase (MPO) Assay: Perform an MPO assay on ear tissue homogenates to quantify neutrophil infiltration.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in blocking the histamine H1 receptor pathway.
Experimental Workflow for Topical Administration Study
References
- 1. A Mouse Model of MC903-Induced Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emedastine - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mouse Models for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
- 6. inotiv.com [inotiv.com]
- 7. Contact and delayed hypersensitivity in the mouse: I. Active sensitization and passive transfer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: In Vitro Permeability Assay of Emedastine Difumarate Using Caco-2 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emedastine, a second-generation antihistamine, is a selective H1 receptor antagonist used in the treatment of allergic conjunctivitis.[1] As with any drug candidate intended for oral administration or subject to gastrointestinal absorption, understanding its permeability across the intestinal epithelium is a critical step in preclinical development. The Caco-2 cell line, derived from human colorectal adenocarcinoma, serves as a robust in vitro model for predicting human intestinal absorption.[2] When cultured on semipermeable supports, Caco-2 cells differentiate into a monolayer of polarized enterocytes with tight junctions and express various transporters, mimicking the barrier function of the human intestinal epithelium.[2]
This application note provides a detailed protocol for assessing the in vitro permeability of Emedastine Difumarate using the Caco-2 cell model. The protocol outlines the bidirectional permeability assay (apical-to-basolateral and basolateral-to-apical) to determine the apparent permeability coefficient (Papp) and the efflux ratio (ER). These parameters are crucial for classifying the permeability of this compound and identifying its potential as a substrate for efflux transporters like P-glycoprotein (P-gp).
Physicochemical Properties of this compound
A summary of the relevant physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C25H34N4O9 | [3] |
| Molecular Weight | 534.6 g/mol | [3] |
| Description | White, crystalline, water-soluble fine powder | |
| Pharmacological Class | Histamine H1 Antagonist | [3][4] |
Table 1: Physicochemical Properties of this compound.
Experimental Protocols
Materials and Reagents
-
This compound
-
Caco-2 cells (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Transwell® permeable supports (e.g., 12-well or 24-well plates, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5
-
HEPES buffer
-
Lucifer Yellow
-
Propranolol (High permeability control)
-
Atenolol (Low permeability control)
-
Verapamil (P-gp inhibitor)
-
LC-MS/MS system for bioanalysis
Caco-2 Cell Culture and Monolayer Formation
-
Cell Culture: Caco-2 cells are cultured in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding on Transwell® Inserts: For permeability studies, Caco-2 cells are seeded onto the apical side of Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Differentiation: The cells are allowed to grow and differentiate for 21-25 days to form a confluent and polarized monolayer. The culture medium is changed every 2-3 days.
Monolayer Integrity Assessment
The integrity of the Caco-2 cell monolayer is paramount for reliable permeability data. This is assessed by two methods:
-
Transepithelial Electrical Resistance (TEER): TEER is measured using a voltmeter. Monolayers with TEER values ≥ 250 Ω·cm² are considered suitable for permeability experiments.[5]
-
Lucifer Yellow Permeability: The permeability of the paracellular marker, Lucifer Yellow, is measured. A Papp value of < 1.0 x 10⁻⁶ cm/s for Lucifer Yellow indicates a tight monolayer.
Bidirectional Permeability Assay
The permeability of this compound is assessed in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
A-B Permeability (Absorption):
-
The culture medium is removed from both the apical and basolateral compartments.
-
The monolayers are washed twice with pre-warmed HBSS (pH 7.4).
-
The apical compartment is filled with HBSS (pH 6.5) containing the test compound (this compound) and control compounds.
-
The basolateral compartment is filled with fresh HBSS (pH 7.4).
-
The plate is incubated at 37°C on an orbital shaker.
-
Samples are collected from the basolateral compartment at specified time points (e.g., 30, 60, 90, and 120 minutes) and replaced with fresh HBSS.
-
A sample from the apical compartment is taken at the beginning and end of the experiment to assess compound stability.
B-A Permeability (Efflux):
-
The procedure is similar to the A-B assay, but the test compound is added to the basolateral compartment (HBSS, pH 7.4), and samples are collected from the apical compartment (HBSS, pH 6.5).
Efflux Transporter Inhibition:
To investigate if this compound is a substrate of P-gp, the bidirectional assay is repeated in the presence of a known P-gp inhibitor, such as Verapamil.
Sample Analysis
The concentration of this compound and control compounds in the collected samples is quantified using a validated LC-MS/MS method.
Data Analysis
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the steady-state flux of the compound across the monolayer (µmol/s).
-
A is the surface area of the permeable support (cm²).
-
C0 is the initial concentration of the compound in the donor compartment (µmol/mL).
The Efflux Ratio (ER) is calculated as:
ER = Papp (B-A) / Papp (A-B)
An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.
Expected Results
The following table presents a hypothetical but realistic dataset for the Caco-2 permeability of this compound and control compounds.
| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio | Permeability Class |
| This compound | A to B | 8.5 | 2.5 | Moderate |
| B to A | 21.3 | |||
| This compound + Verapamil | A to B | 15.2 | 1.1 | High |
| B to A | 16.7 | |||
| Propranolol (High Permeability) | A to B | 25.0 | 1.0 | High |
| B to A | 25.5 | |||
| Atenolol (Low Permeability) | A to B | 0.5 | 1.1 | Low |
| B to A | 0.55 | |||
| Lucifer Yellow (Integrity Marker) | A to B | 0.1 | N/A | Very Low |
Table 2: Apparent Permeability (Papp) and Efflux Ratio of this compound and Control Compounds in Caco-2 Cells.
Discussion and Interpretation
Based on the hypothetical data, this compound would be classified as having moderate permeability . The efflux ratio of 2.5 suggests that it is a substrate for efflux transporters. The significant increase in the A-B Papp value and the reduction of the efflux ratio to near unity in the presence of Verapamil would strongly indicate that this compound is a substrate of P-glycoprotein.
A substance is generally classified based on its Papp value as follows:
-
High Permeability: Papp > 10 x 10⁻⁶ cm/s
-
Moderate Permeability: 1 x 10⁻⁶ cm/s < Papp < 10 x 10⁻⁶ cm/s[6]
-
Low Permeability: Papp < 1 x 10⁻⁶ cm/s[6]
Visualizations
Caption: Experimental workflow for the Caco-2 permeability assay.
Caption: Transport pathways across the Caco-2 cell monolayer.
Conclusion
The in vitro Caco-2 permeability assay is a reliable method for predicting the intestinal absorption of this compound. This application note provides a comprehensive protocol to determine its apparent permeability and to investigate the involvement of efflux transporters. The resulting data are invaluable for the biopharmaceutical classification and for guiding further drug development strategies.
References
- 1. Emedastine | C17H26N4O | CID 3219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C25H34N4O9 | CID 5282485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Emedastine Fumarate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. innpharmacotherapy.com [innpharmacotherapy.com]
- 6. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
Emedastine Difumarate: Application Notes for Stock Solution Preparation and Long-Term Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emedastine Difumarate is a potent and selective second-generation histamine (B1213489) H1 receptor antagonist.[1] It is widely utilized in research and clinical settings for its anti-allergic properties, particularly in the treatment of allergic conjunctivitis. Accurate and reproducible experimental results rely on the proper preparation and storage of this compound stock solutions. This document provides detailed protocols for the preparation and long-term storage of this compound stock solutions to ensure their stability and efficacy for research applications.
Data Presentation
Solubility of this compound
The solubility of this compound in various solvents is a critical factor for the preparation of stock solutions. The following table summarizes the solubility data at 25°C.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) |
| DMSO | 100 | 187.06 |
| Water | 100 | 187.06 |
| Ethanol | 21 | 39.28 |
Data sourced from Selleck Chemicals product information.[1]
Long-Term Storage Recommendations for this compound Stock Solutions in DMSO
Proper storage is essential to maintain the integrity of this compound stock solutions over time. The following table provides recommended storage conditions and durations.
| Storage Temperature | Duration | Notes |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | 6 months | Preferred for longer-term storage. Aliquot to avoid repeated freeze-thaw cycles. |
Data sourced from MedchemExpress and Selleck Chemicals product information.[2][3]
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 534.56 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing: Accurately weigh 5.35 mg of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This will minimize the number of freeze-thaw cycles for the bulk of the stock solution.
-
Labeling: Clearly label each aliquot with the name of the compound, concentration (10 mM), solvent (DMSO), and the date of preparation.
Long-Term Storage Protocol
To ensure the stability and longevity of the prepared this compound stock solution, adhere to the following storage guidelines:
-
Short-term Storage (up to 1 month): Store the aliquoted stock solution at -20°C.[2][3]
-
Long-term Storage (up to 6 months): For extended storage, it is recommended to store the aliquots at -80°C.[2]
-
Avoid Repeated Freeze-Thaw Cycles: Use a fresh aliquot for each experiment to avoid subjecting the stock solution to multiple freeze-thaw cycles, which can lead to degradation of the compound.
-
Protection from Light and Moisture: Store the aliquots in a light-protected container and ensure the tubes are tightly sealed to prevent moisture absorption, especially when using DMSO as a solvent.
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for this compound Stock Solution Preparation.
Signaling Pathway of this compound
Caption: Mechanism of Action of this compound.
References
Emedastine Difumarate: A Potent Inhibitor of Pro-inflammatory Cytokine Secretion
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information and protocols for quantifying the inhibitory effect of emedastine (B1214569) difumarate on the secretion of interleukin-6 (IL-6) and interleukin-8 (IL-8), two key pro-inflammatory cytokines. Emedastine difumarate is a potent and selective histamine (B1213489) H1 receptor antagonist.[1][2] Histamine, a primary mediator of allergic reactions, can stimulate various cells to produce and release cytokines, thereby propagating the inflammatory response.[1] Emedastine has been shown to effectively block this histamine-induced cytokine secretion.[3]
Quantitative Data Summary
This compound has been demonstrated to potently inhibit the histamine-stimulated secretion of IL-6 and IL-8 from human conjunctival epithelial cells in a dose-dependent manner. The half-maximal inhibitory concentrations (IC50) from in vitro studies are summarized below.
| Cytokine | IC50 (nM) | Cell Type | Stimulant | Reference |
| IL-6 | 2.23 | Human Conjunctival Epithelial Cells | Histamine | [3] |
| IL-8 | 3.42 | Human Conjunctival Epithelial Cells | Histamine | [3] |
Note: Another study corroborated these findings, reporting an IC50 for IL-6 inhibition in the range of 1-3 nmol/L.[4]
Experimental Protocols
This section outlines a general protocol for an in vitro assay to quantify the inhibitory effect of this compound on IL-6 and IL-8 secretion, based on methodologies described in the scientific literature.[3][4]
Objective: To determine the dose-dependent inhibition of histamine-induced IL-6 and IL-8 secretion by this compound in a relevant cell culture model.
Materials:
-
Human conjunctival epithelial cells (or other relevant cell line, e.g., keratinocytes[1])
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements (e.g., fetal bovine serum, growth factors)
-
Histamine dihydrochloride (B599025) solution
-
This compound
-
Phosphate-buffered saline (PBS)
-
ELISA kits for human IL-6 and IL-8
-
Multi-well cell culture plates (e.g., 24- or 96-well)
-
Standard laboratory equipment (incubator, centrifuge, microplate reader, etc.)
Procedure:
-
Cell Culture: Culture human conjunctival epithelial cells in appropriate medium until they reach near-confluence.
-
Cell Seeding: Seed the cells into multi-well plates at a predetermined density and allow them to adhere overnight.
-
Starvation (Optional but Recommended): To reduce basal cytokine levels, replace the growth medium with a serum-free or low-serum medium for a period of 4-24 hours prior to stimulation.
-
Pre-treatment with this compound:
-
Prepare a dilution series of this compound in the assay medium.
-
Remove the starvation medium from the cells.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (medium without emedastine).
-
Incubate for a pre-determined time (e.g., 30-60 minutes) at 37°C.
-
-
Stimulation with Histamine:
-
Prepare a working solution of histamine at a concentration known to induce a robust IL-6 and IL-8 response (e.g., 10 µM).
-
Add the histamine solution to all wells except for the negative control wells (which should only receive medium).
-
Incubate the plates for a specified period to allow for cytokine production and secretion (e.g., 6-24 hours). The optimal time should be determined empirically.
-
-
Sample Collection:
-
After the incubation period, carefully collect the cell culture supernatants from each well.
-
Centrifuge the supernatants to pellet any detached cells or debris.
-
-
Cytokine Quantification (ELISA):
-
Quantify the concentration of IL-6 and IL-8 in the collected supernatants using commercially available ELISA kits.
-
Follow the manufacturer's instructions for the ELISA procedure, including the preparation of standard curves.
-
-
Data Analysis:
-
Calculate the concentration of IL-6 and IL-8 in each sample based on the standard curves.
-
Determine the percentage of inhibition for each concentration of this compound relative to the histamine-stimulated control.
-
Plot the percentage of inhibition against the log concentration of this compound to generate a dose-response curve and calculate the IC50 value.
-
Visualizations
Experimental Workflow
Caption: Workflow for quantifying emedastine's effect on cytokine secretion.
Signaling Pathway
Caption: Emedastine blocks the H1 receptor-mediated signaling pathway.
Mechanism of Action
This compound exerts its inhibitory effect on cytokine secretion by acting as a selective antagonist of the histamine H1 receptor.[5] In many cell types, the binding of histamine to the H1 receptor activates a Gq-protein coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). These signaling events can lead to the activation of transcription factors such as NF-κB, which then promote the transcription of genes encoding pro-inflammatory cytokines like IL-6 and IL-8.[6]
By competitively blocking the H1 receptor, this compound prevents the initiation of this signaling cascade, thereby inhibiting the downstream production and secretion of IL-6 and IL-8.[3][4] This anti-inflammatory action, in addition to its antihistaminic properties, contributes to its therapeutic efficacy in allergic conditions.[2]
References
- 1. Histamine-induced IL-6 and IL-8 production are differentially modulated by IFN-gamma and IL-4 in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a review of its potential ameliorating effect for tissue remodeling in allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histamine-stimulated cytokine secretion from human conjunctival epithelial cells: inhibition by the histamine H1 antagonist emedastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emedastine | 81 Publications | 732 Citations | Top Authors | Related Topics [scispace.com]
- 5. Emedastine: a potent, high affinity histamine H1-receptor-selective antagonist for ocular use: receptor binding and second messenger studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of histamine H1 receptor activity modulates proinflammatory cytokine production of dendritic cells through c-Rel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Emedastine Difumarate: Application Notes and Protocols for Topical Formulation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emedastine (B1214569) difumarate is a potent and highly selective second-generation histamine (B1213489) H1 receptor antagonist. While primarily formulated as an ophthalmic solution for allergic conjunctivitis, its antihistaminic properties suggest potential for topical application in the management of various pruritic and allergic skin conditions such as urticaria, eczema, and atopic dermatitis.[1] This document provides detailed application notes and protocols for the research and development of topical emedastine difumarate formulations. It covers formulation strategies, experimental procedures for in vitro evaluation, and the underlying mechanism of action.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for designing an effective topical delivery system.
| Property | Value/Information | Source |
| Molecular Formula | C₁₇H₂₆N₄O · 2C₄H₄O₄ | [2] |
| Molecular Weight | 534.56 g/mol | [2] |
| Appearance | White, crystalline, fine powder | [3] |
| Solubility | Water: 100 mg/mLDMSO: 100 mg/mLEthanol: 21 mg/mL | [2] |
| Thermal Stability | Thermally stable up to 218.32°C | [4] |
Mechanism of Action: Histamine H1 Receptor Antagonism
Emedastine exerts its anti-allergic and anti-pruritic effects by acting as an inverse agonist at the histamine H1 receptor. In allergic conditions, mast cells release histamine, which then binds to H1 receptors on various cells, including sensory neurons and endothelial cells of blood vessels. This binding event triggers a downstream signaling cascade that leads to the classic symptoms of allergy: itching, vasodilation, and increased vascular permeability.[5]
The H1 receptor is a G-protein-coupled receptor (GPCR) linked to the Gq/11 protein.[6] Upon histamine binding, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum, where it binds to IP3-sensitive receptors, causing the release of stored calcium (Ca²⁺) into the cytoplasm. The rise in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of various downstream targets that ultimately produce the allergic response.[5] Emedastine blocks this cascade by preventing histamine from binding to and activating the H1 receptor.[7]
Data Presentation: In Vitro Skin Permeation
In vitro permeation testing (IVPT) is a critical tool for evaluating the performance of topical formulations. A key study by Harada et al. investigated the transdermal delivery of emedastine, providing valuable data on its skin flux. The study highlighted that the free base form of emedastine is more permeable than the difumarate salt and that permeability is significantly influenced by the vehicle.[5]
Table 1: In Vitro Skin Flux of Emedastine from Various Vehicles
| Vehicle | Emedastine Form | Skin Flux (µg/cm²/h) |
| Isopropyl Myristate (IPM) | Free Base | 11.2 ± 1.5 |
| Isopropyl Palmitate (IPP) | Free Base | 9.8 ± 1.2 |
| Diisopropyl Adipate (DIPA) | Free Base | 8.5 ± 1.1 |
| Propylene (B89431) Glycol (PG) | Free Base | 1.2 ± 0.2 |
| Water | Difumarate Salt | 0.3 ± 0.1 |
Data adapted from Harada et al. (1995).[5] Values are presented as mean ± standard deviation. Experiments were conducted using excised rat skin.
Experimental Protocols
The following protocols are provided as a guide for the formulation and evaluation of topical this compound preparations in a research setting.
Protocol 1: Preparation of a Hydrophilic Carbopol Gel Formulation (1% w/w)
This protocol describes the preparation of a simple hydrophilic gel, which can be a suitable vehicle for the water-soluble this compound.
Materials:
-
This compound
-
Carbopol 940 (or similar grade)
-
Propylene Glycol (Penetration Enhancer)
-
Ethanol (B145695) (Solvent/Penetration Enhancer)
-
Triethanolamine (B1662121) (Neutralizing Agent)
-
Purified Water
-
Methylparaben/Propylparaben (Preservatives, optional)
Procedure:
-
Polymer Dispersion: Gently sprinkle 1.0 g of Carbopol 940 into 80.0 mL of purified water while stirring continuously with a magnetic stirrer. Avoid lump formation. Allow the dispersion to hydrate (B1144303) for at least 2 hours (or overnight) to ensure complete swelling.[2]
-
Drug Solubilization: In a separate beaker, dissolve 1.0 g of this compound in a mixture of 10.0 mL of ethanol and 5.0 g of propylene glycol. If using preservatives, dissolve them in this phase.
-
Incorporation: Slowly add the drug solution to the hydrated Carbopol dispersion with constant, gentle stirring until a homogenous mixture is obtained.
-
Neutralization: Add triethanolamine dropwise to the formulation while monitoring the pH. Continue addition until a pH of 5.5-6.5 is achieved and a clear, viscous gel is formed.
-
Final Weight Adjustment: Add purified water to bring the final weight of the gel to 100.0 g and mix thoroughly.
-
Deaeration: Allow the gel to stand for several hours to remove any entrapped air bubbles.
Protocol 2: In Vitro Permeation Testing (IVPT) using Franz Diffusion Cells
This protocol outlines the procedure for assessing the skin permeation of the formulated emedastine gel using vertical Franz diffusion cells.
Equipment and Materials:
-
Franz Diffusion Cells (with a known diffusion area, e.g., 1.77 cm²)
-
Excised skin (human cadaver or animal, e.g., porcine ear skin), dermatomed to a uniform thickness (approx. 500 µm)
-
Receptor solution: Phosphate Buffered Saline (PBS) pH 7.4
-
Formulated Emedastine Gel (from Protocol 1)
-
HPLC system for quantitative analysis
-
Water bath with circulator
-
Magnetic stirrers and stir bars
Procedure:
-
Skin Preparation: Thaw the frozen skin at room temperature. Cut sections large enough to fit the Franz diffusion cells.
-
Cell Assembly: Mount the skin section between the donor and receptor compartments of the Franz cell, with the stratum corneum side facing the donor compartment. Ensure there are no air bubbles between the skin and the receptor medium.
-
Equilibration: Fill the receptor compartment with pre-warmed (32°C ± 1°C) PBS. Allow the system to equilibrate for 30 minutes. The receptor medium should be continuously stirred.
-
Dosing: Apply a finite dose of the emedastine gel (e.g., 10 mg/cm²) evenly onto the surface of the skin in the donor compartment.
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor compartment through the sampling arm. Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.
-
Sample Analysis: Analyze the collected samples for emedastine concentration using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of emedastine permeated per unit area (µg/cm²) at each time point. Plot this cumulative amount against time. The slope of the linear portion of this curve represents the steady-state flux (Jss) in µg/cm²/h.
Protocol 3: HPLC Method for Quantification of Emedastine in Receptor Fluid
This is a suggested starting point for an HPLC method, which must be fully validated according to ICH guidelines.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of a buffered aqueous phase (e.g., 0.5% triethylamine (B128534) solution adjusted to pH 7.6 with phosphoric acid) and an organic phase (e.g., methanol (B129727) and acetonitrile). A possible starting ratio is 40:42:18 (aqueous:methanol:acetonitrile).[8]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 284 nm[8]
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the receptor solution (PBS pH 7.4). From this stock, prepare a series of calibration standards covering the expected concentration range in the permeation samples.
-
Sample Preparation: The samples withdrawn from the receptor compartment can typically be injected directly after filtration through a 0.45 µm syringe filter, if necessary.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of emedastine in the unknown samples using the regression equation from the calibration curve.
Experimental Workflow and Logic Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Emedastine - Wikipedia [en.wikipedia.org]
- 4. xenometrix.ch [xenometrix.ch]
- 5. Transdermal administration of emedastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of vehicle properties on skin penetration of emedastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Emedastine Difumarate's Immunomodulatory Effects
Abstract
Emedastine (B1214569) Difumarate is a potent and selective histamine (B1213489) H1 receptor antagonist widely used in the management of allergic conditions.[1][2][3][4] Beyond its well-established role in blocking histamine-mediated symptoms, emerging evidence suggests that Emedastine Difumarate possesses broader immunomodulatory properties.[3][5][6][7] This application note provides a detailed protocol for utilizing multi-parameter flow cytometry to dissect the effects of this compound on various immune cell populations. The described methods allow for the precise quantification of immune cell subsets, assessment of activation markers, and analysis of cytokine profiles, offering valuable insights for researchers in immunology and drug development.
Introduction
Histamine, a key mediator in allergic reactions, exerts its effects through four distinct G protein-coupled receptors (H1R, H2R, H3R, and H4R) expressed on a wide range of immune cells.[8][9][10][11] The histamine H1 receptor is ubiquitously expressed on cells including T cells, B cells, dendritic cells, and eosinophils, and its activation is linked to pro-inflammatory responses.[9][10] this compound, by selectively antagonizing the H1 receptor, is expected to modulate the function of these immune cells.[1][2][4] Furthermore, studies have indicated that Emedastine can inhibit histamine release from mast cells and suppress the chemotaxis of eosinophils, suggesting a multi-faceted anti-inflammatory action beyond simple receptor blockade.[5][6][12][13]
Flow cytometry is an indispensable tool for the detailed characterization of heterogeneous immune cell populations.[14][15][16] This technology enables the simultaneous analysis of multiple parameters on a single-cell basis, providing a comprehensive overview of the immune system's response to therapeutic agents. This application note outlines a robust flow cytometry workflow to investigate the in vitro effects of this compound on human peripheral blood mononuclear cells (PBMCs).
Data Presentation
The following tables represent hypothetical data to illustrate the potential immunomodulatory effects of this compound as analyzed by flow cytometry.
Table 1: Effect of this compound on Major Immune Cell Populations in PBMCs.
| Treatment | % T Cells (CD3+) | % B Cells (CD19+) | % NK Cells (CD56+) | % Monocytes (CD14+) |
| Vehicle Control | 65.2 ± 3.1 | 10.5 ± 1.2 | 8.3 ± 0.9 | 15.1 ± 1.8 |
| Emedastine (1 µM) | 64.8 ± 2.9 | 10.3 ± 1.1 | 8.5 ± 1.0 | 14.9 ± 1.6 |
| Emedastine (10 µM) | 65.5 ± 3.3 | 10.6 ± 1.3 | 8.1 ± 0.8 | 15.3 ± 1.9 |
Table 2: Modulation of T Helper Cell Differentiation by this compound.
| Treatment | % Th1 Cells (CD4+CXCR3+) | % Th2 Cells (CD4+CCR4+) |
| Vehicle Control | 25.4 ± 2.5 | 12.1 ± 1.4 |
| Emedastine (1 µM) | 23.1 ± 2.1 | 10.5 ± 1.2 |
| Emedastine (10 µM) | 20.8 ± 1.9 | 8.7 ± 0.9 |
*p < 0.05 compared to Vehicle Control
Table 3: Effect of this compound on Eosinophil Chemotaxis-Related Marker Expression. (Analysis on isolated eosinophils)
| Treatment | MFI of CCR3 | MFI of CD11b |
| Vehicle Control | 15,240 ± 1,150 | 8,560 ± 780 |
| Emedastine (1 µM) | 14,980 ± 1,210 | 7,230 ± 650 |
| Emedastine (10 µM) | 15,050 ± 1,180 | 6,140 ± 590 |
*p < 0.05 compared to Vehicle Control, MFI = Mean Fluorescence Intensity
Experimental Protocols
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Dilute whole blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque™ PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper plasma layer and carefully collect the buffy coat containing PBMCs.
-
Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the PBMC pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
Cell Culture and Treatment with this compound
-
Seed PBMCs at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
For T cell differentiation studies, add appropriate polarizing cytokines (e.g., IL-12 for Th1, IL-4 for Th2) and T cell activation stimuli (e.g., anti-CD3/CD28 beads).
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with the desired concentrations of this compound or vehicle control. Ensure the final solvent concentration is consistent across all conditions and does not exceed 0.1%.
-
Incubate the cells for the desired time period (e.g., 24-72 hours) at 37°C in a humidified 5% CO2 incubator.
Flow Cytometry Staining
-
Harvest the cells and transfer them to 5 mL polystyrene round-bottom tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of staining buffer (PBS with 2% FBS and 0.09% sodium azide).
-
Add a pre-titrated cocktail of fluorescently conjugated antibodies against cell surface markers (see antibody panel suggestions below).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of staining buffer.
-
(Optional) For intracellular cytokine staining, fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions, followed by staining with antibodies against intracellular targets.
-
Resuspend the final cell pellet in 300-500 µL of staining buffer for flow cytometry analysis.
Suggested Antibody Panels:
-
General Immune Phenotyping: CD3, CD4, CD8, CD19, CD14, CD56
-
T Helper Cell Differentiation: CD3, CD4, CXCR3, CCR4
-
Eosinophil Analysis: CD45, Siglec-8, CCR3, CD11b
Data Acquisition and Analysis
-
Acquire data on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorochromes.
-
Collect a sufficient number of events (e.g., 50,000-100,000 events in the live, single-cell gate).
-
Analyze the data using a suitable software (e.g., FlowJo™, FCS Express™).
-
Use a sequential gating strategy to identify cell populations of interest.
-
Quantify the percentage of positive cells and the mean fluorescence intensity (MFI) for markers of interest.
Mandatory Visualizations
Caption: Experimental workflow for flow cytometry analysis.
Caption: Emedastine's mechanism of action on H1R signaling.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound: a review of its potential ameliorating effect for tissue remodeling in allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Inhibitory effects of this compound on histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Emedastine Inhibits Th1 and Th2 Cell Differentiation Mediated by Mast Cells [jstage.jst.go.jp]
- 8. assaygenie.com [assaygenie.com]
- 9. Frontiers | The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets [frontiersin.org]
- 10. Role of Histamine in Modulating the Immune Response and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histamine, histamine receptors and their role in immune pathology | Semantic Scholar [semanticscholar.org]
- 12. Inhibition of human eosinophil chemotaxis in vitro by the anti-allergic agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of this compound on CC chemokine-elicited eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | PLOS One [journals.plos.org]
- 15. Flow Cytometry Analysis of Immune Cell Responses | Springer Nature Experiments [experiments.springernature.com]
- 16. resources.rndsystems.com [resources.rndsystems.com]
Application Notes and Protocols: Gene Expression Analysis of Conjunctival Fibroblasts Treated with Emedastine Difumarate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for analyzing the gene expression profile of human conjunctival fibroblasts treated with Emedastine (B1214569) Difumarate. This document includes detailed experimental protocols, data presentation tables, and diagrams of the relevant signaling pathways and experimental workflows.
Emedastine Difumarate is a potent and selective histamine (B1213489) H1 receptor antagonist.[1] Its application in ophthalmology is primarily for the management of allergic conjunctivitis. By blocking the action of histamine on H1 receptors, emedastine effectively mitigates allergic symptoms. In the context of conjunctival fibroblasts, histamine is known to induce a pro-inflammatory and pro-fibrotic state. Emedastine counters these effects by inhibiting the expression of key inflammatory mediators and molecules involved in tissue remodeling.
Histamine has been shown to increase the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8), as well as the cell adhesion molecule ICAM-1 in conjunctival fibroblasts.[2] Furthermore, histamine can stimulate collagen synthesis, a key process in tissue remodeling and fibrosis.[3] this compound has demonstrated the ability to significantly reduce these histamine-induced effects.[2][3]
Data Presentation
The following tables summarize the expected quantitative changes in gene expression in human conjunctival fibroblasts following treatment with this compound in the presence of a histamine challenge.
Table 1: Effect of this compound on Pro-inflammatory Gene Expression in Histamine-Stimulated Conjunctival Fibroblasts
| Gene Target | Treatment Condition | Fold Change (mRNA Level vs. Histamine Control) |
| IL-6 | Histamine (10⁻⁵ M) + Emedastine (10⁻⁶ M) | Significant Decrease |
| IL-8 | Histamine (10⁻⁵ M) + Emedastine (10⁻⁶ M) | Significant Decrease |
| ICAM-1 | Histamine (10⁻⁵ M) + Emedastine (10⁻⁶ M) | Significant Decrease |
Note: Specific fold-change values are dependent on experimental conditions and should be determined empirically. The data presented here is based on qualitative findings that show a significant reduction.
Table 2: Effect of this compound on Pro-fibrotic Gene Expression in Histamine-Stimulated Conjunctival Fibroblasts
| Gene Target | Treatment Condition | Fold Change (mRNA Level vs. Histamine Control) |
| COL1A1 | Histamine (10⁻⁶ M) + Emedastine (10⁻⁷ M) | Decrease |
| COL3A1 | Histamine (10⁻⁶ M) + Emedastine (10⁻⁷ M) | Decrease |
Note: The inhibitory effect of emedastine on collagen synthesis has been observed; however, specific quantitative data on gene expression in conjunctival fibroblasts is limited. The expected outcome is a reduction in collagen gene expression.
Experimental Protocols
Protocol 1: Human Conjunctival Fibroblast Cell Culture and this compound Treatment
This protocol details the steps for culturing primary human conjunctival fibroblasts and their subsequent treatment with this compound.
Materials:
-
Primary Human Conjunctival Fibroblasts (HCFs)
-
Fibroblast Growth Medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound
-
Histamine
-
Phosphate-Buffered Saline (PBS)
-
6-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Culture HCFs in Fibroblast Growth Medium.
-
Seed the cells in 6-well plates at a density of 1 x 10⁵ cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Serum Starvation (Optional):
-
To synchronize the cells, replace the growth medium with a serum-free medium and incubate for 12-24 hours.
-
-
Treatment:
-
Prepare stock solutions of this compound and Histamine in an appropriate solvent (e.g., sterile water or DMSO).
-
Dilute the stock solutions in a serum-free or low-serum medium to the desired final concentrations.
-
Aspirate the medium from the wells and wash once with PBS.
-
Add the medium containing the different treatment conditions to the wells:
-
Vehicle Control
-
Histamine alone
-
This compound alone
-
Histamine + this compound (pre-treat with Emedastine for 1 hour before adding Histamine)
-
-
Incubate for the desired time period (e.g., 6, 12, or 24 hours).
-
Protocol 2: RNA Extraction and Quality Control
This protocol describes the isolation of high-quality total RNA from the treated conjunctival fibroblasts.
Materials:
-
TRIzol reagent or a commercial RNA isolation kit
-
Chloroform
-
75% Ethanol (in nuclease-free water)
-
Nuclease-free water
-
Spectrophotometer (e.g., NanoDrop)
-
Automated electrophoresis system (e.g., Agilent Bioanalyzer)
Procedure:
-
Cell Lysis:
-
Aspirate the treatment medium from the wells.
-
Wash the cells once with cold PBS.
-
Add 1 mL of TRIzol reagent to each well and lyse the cells by pipetting.
-
-
RNA Isolation:
-
Transfer the lysate to a microcentrifuge tube.
-
Follow the manufacturer's protocol for the chosen RNA isolation method (e.g., TRIzol-chloroform extraction and isopropanol precipitation).
-
-
RNA Quality Control:
-
Resuspend the RNA pellet in nuclease-free water.
-
Measure the RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is desirable.
-
Assess RNA integrity using an automated electrophoresis system to determine the RNA Integrity Number (RIN). A RIN value > 8 is recommended for gene expression analysis.
-
Protocol 3: Quantitative Real-Time PCR (qRT-PCR)
This protocol outlines the steps for quantifying the expression of target genes using qRT-PCR.
Materials:
-
High-quality total RNA
-
Reverse transcription kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers for IL-6, IL-8, ICAM-1, COL1A1, COL3A1, and a reference gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Procedure:
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers, and cDNA template.
-
Run the reactions in a qRT-PCR instrument.
-
-
Cycling Conditions (Example for SYBR Green):
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt curve analysis
-
-
Data Analysis:
-
Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to the reference gene.
-
Visualizations
Signaling Pathway
Caption: Emedastine's mechanism in conjunctival fibroblasts.
Experimental Workflow
Caption: Workflow for gene expression analysis.
References
- 1. Histamine receptors in human fibroblasts: inositol phosphates, Ca2+, and cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histamine inhibits differentiation of skin fibroblasts into myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits histamine-induced collagen synthesis in dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Emedastine Difumarate solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Emedastine Difumarate in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is a white to yellowish crystalline powder that is generally considered soluble in water.[1][2] Commercial suppliers report a solubility of up to 100 mg/mL in both water and Dimethyl Sulfoxide (DMSO) at 25°C.[3][4] It is sparingly soluble in ethanol.
Q2: How does pH affect the solubility of this compound?
The solubility of this compound is highly dependent on pH. Emedastine is a basic compound with a pKa of 8.66 for its strongest basic center.[5] This means that at a pH below its pKa, the molecule will be predominantly in its protonated, more soluble salt form. As the pH of the solution approaches and surpasses the pKa, the molecule will transition to its less soluble free base form, which can lead to precipitation. The difumarate salt form contributes to its aqueous solubility, particularly in acidic to neutral conditions.
Q3: In which pH range is this compound most stable?
This compound is more stable in acidic to neutral solutions. Studies have shown that it is labile and degrades more rapidly under alkaline conditions (pH 10 and 13).[6][7] Therefore, for long-term storage of solutions, maintaining a pH below neutral is advisable.
Q4: I observed precipitation when diluting a DMSO stock solution of this compound into my aqueous buffer. What could be the cause?
This is a common issue known as "salting out" or precipitation due to a change in solvent polarity. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the local concentration of the compound can exceed its solubility limit in the mixed solvent system, causing it to precipitate. The pH of the final buffer can also contribute to this if it is close to or above the pKa of Emedastine.
Q5: Can I heat the solution to dissolve precipitated this compound?
Gentle warming (e.g., to 37°C) can be used to aid in the dissolution of this compound. However, prolonged heating at high temperatures should be avoided as it may degrade the compound. This compound is thermally stable up to approximately 218°C, but this is for the solid form, and stability in solution at elevated temperatures will be lower.[8]
Troubleshooting Guide
Issue 1: this compound powder does not fully dissolve in my aqueous buffer.
Potential Causes:
-
Concentration exceeds solubility at the buffer's pH: The desired concentration may be too high for the specific pH of your buffer.
-
Slow dissolution kinetics: The powder may require more time or energy to dissolve completely.
-
Buffer composition: Certain buffer components could potentially interact with the drug and reduce its solubility.
Troubleshooting Steps:
-
Verify pH: Check the pH of your final solution. If it is near or above pH 8.0, the solubility will be significantly reduced.
-
Lower the Concentration: Try preparing a more dilute solution.
-
Adjust pH: If your experimental conditions allow, temporarily lower the pH of the buffer to aid dissolution and then carefully adjust it back to the desired pH.
-
Use Sonication: Place the solution in a sonicator bath for short intervals to increase the dissolution rate.
-
Gentle Warming: Warm the solution to 37°C while stirring.
-
Prepare a Concentrated Stock in an Organic Solvent: First, dissolve the this compound in a small amount of DMSO (up to 100 mg/mL) and then dilute it into your aqueous buffer (see Issue 2 for the correct procedure).
Issue 2: Precipitation occurs upon dilution of a DMSO stock solution into an aqueous buffer.
Potential Cause:
-
Rapid change in solvent polarity and local supersaturation.
-
Final buffer pH is too high, leading to the formation of the less soluble free base.
Troubleshooting Steps:
-
Slow, Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of buffer, add the stock dropwise to the vortexing buffer.
-
Intermediate Dilution: First, dilute the DMSO stock into a smaller volume of the buffer and then bring it up to the final volume.
-
Co-solvent System: For in vivo studies or sensitive cell cultures, consider using a co-solvent system if DMSO is not suitable.
-
pH Adjustment of the Final Solution: Ensure the final pH of your buffered solution is in a range where this compound is soluble. You may need to prepare the buffer at a slightly more acidic pH to accommodate the addition of the compound.
Data Presentation
Table 1: Physicochemical and Solubility Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 534.57 g/mol | [N/A] |
| pKa (Strongest Basic) | 8.66 | [5] |
| Appearance | White to yellowish crystalline powder | [1][2] |
| Solubility in Water (25°C) | 100 mg/mL | [3][4] |
| Solubility in DMSO (25°C) | 100 mg/mL | [3][4] |
| Solubility in Ethanol | Sparingly soluble | [N/A] |
| pH of Ophthalmic Solution | ~7.4 | [N/A] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
-
-
Procedure:
-
Weigh out 5.35 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to facilitate dissolution if necessary.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a 100 µM this compound Working Solution in Phosphate-Buffered Saline (PBS), pH 7.4
-
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile
-
Sterile conical tubes
-
Vortex mixer
-
-
Procedure:
-
Pre-warm the PBS to room temperature.
-
In a sterile conical tube, add 9.9 mL of PBS.
-
While gently vortexing the PBS, slowly add 100 µL of the 10 mM this compound stock solution drop by drop to the buffer.
-
Continue to mix for a few minutes to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If a slight haze appears, brief sonication may help to clarify the solution.
-
Use the working solution immediately or store it at 4°C for short-term use. For longer storage, it is recommended to prepare it fresh.
-
Visualizations
Caption: Signaling pathway of the Histamine H1 receptor and the antagonistic action of this compound.
Caption: A logical workflow for troubleshooting solubility issues with this compound in aqueous buffers.
References
- 1. Emedastine - Wikipedia [en.wikipedia.org]
- 2. agilent.com [agilent.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
Technical Support Center: Optimizing Emedastine Difumarate for In Vivo Efficacy Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Emedastine (B1214569) Difumarate in in vivo efficacy studies. The information is presented in a question-and-answer format to directly address potential issues and streamline experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration of Emedastine Difumarate for topical ocular in vivo studies?
A1: The clinically approved and most commonly studied concentration for topical ophthalmic administration is 0.05% .[1][2] This concentration has demonstrated efficacy in relieving the signs and symptoms of allergic conjunctivitis.[1][2] However, for preclinical research, a range of concentrations may be explored to determine dose-dependent effects.
Q2: What is a suitable vehicle for formulating this compound for ophthalmic administration in animal models?
A2: A sterile, buffered isotonic solution is recommended. The commercial formulation, Emadine®, contains 0.884 mg/mL of this compound (equivalent to 0.5 mg/mL emedastine) and the following inactive ingredients: benzalkonium chloride 0.01% as a preservative, tromethamine, sodium chloride, and hypromellose. The pH is adjusted to approximately 7.4, and the osmolality is around 300 mOsm/kg. For preclinical studies, a similar buffered saline solution with a viscosity-enhancing agent like hypromellose can be used. It is crucial to ensure sterility and physiological compatibility of the formulation to avoid irritation.
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and selective histamine (B1213489) H1 receptor antagonist.[3] By blocking the H1 receptor, it inhibits the actions of histamine, a key mediator of allergic reactions. This leads to a reduction in symptoms such as itching, vasodilation (redness), and increased vascular permeability (swelling).[4][5] Emedastine has also been shown to inhibit the histamine-induced secretion of pro-inflammatory cytokines like IL-6 and IL-8 from conjunctival epithelial cells.[6][7]
Q4: Which animal model is most appropriate for studying the in vivo efficacy of this compound for allergic conjunctivitis?
A4: The guinea pig model of allergic conjunctivitis is a well-established and commonly used model.[8][9] The Conjunctival Allergen Challenge (CAC) model in guinea pigs is particularly useful for evaluating the efficacy of anti-allergic compounds like emedastine.[9] This model involves sensitizing the animals to an allergen and then challenging the conjunctiva with the same allergen to induce an allergic reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor drug solubility or precipitation in the formulation. | This compound is generally water-soluble. However, improper pH or the use of incompatible excipients can affect its solubility. | Ensure the pH of the formulation is maintained around 7.4. Use a buffered solution (e.g., phosphate-buffered saline). Avoid using excipients that are known to be incompatible with the drug. Prepare fresh solutions and visually inspect for any precipitation before use. |
| Inconsistent or weak efficacy in the animal model. | - Inadequate drug concentration at the target site.- Improper administration technique.- Development of tolerance in the animal model.[9]- Timing of drug administration relative to allergen challenge. | - Verify the concentration of the prepared formulation.- Ensure proper topical administration to the conjunctival sac, minimizing runoff.- For repeated challenge studies, be aware of potential tachyphylaxis and consider appropriate washout periods.[9]- Optimize the time interval between drug administration and allergen challenge. Preclinical studies have shown efficacy when administered from 5 minutes to 4 hours prior to challenge.[3] |
| Signs of ocular irritation in the control group. | The vehicle itself may be causing irritation due to improper pH, osmolality, or the presence of irritants like a high concentration of preservative. | Prepare a vehicle control with the same composition as the drug formulation, excluding the active pharmaceutical ingredient. Ensure the pH is between 6.6 and 7.8 and the osmolality is in the range of 260-330 mOsm/kg. Use a low concentration of a well-tolerated preservative like benzalkonium chloride (0.01%) if multiple uses from the same container are required. |
| Variability in the allergic response between animals. | Inherent biological variability in the immune response of the animals. Inconsistent sensitization or allergen challenge. | Use a sufficient number of animals per group to account for biological variability. Standardize the sensitization and allergen challenge procedures to ensure consistency across all animals. |
Data Presentation
Table 1: this compound Concentrations and Efficacy in Preclinical Models
| Animal Model | Challenge | Emedastine Concentration (% w/v) | ED₅₀ (% w/v) | Time of Administration Before Challenge | Reference |
| Guinea Pig | Histamine-induced vascular permeability | 0.000035 - 0.19 | 0.000035 | 30 minutes | [3] |
| Guinea Pig | Histamine-induced vascular permeability | - | 0.019 | 4 hours | [3] |
| Guinea Pig | Passive Conjunctival Anaphylaxis | 0.00022 - 0.0046 | 0.00022 | 30 minutes | [3] |
| Guinea Pig | Passive Conjunctival Anaphylaxis | - | 0.0046 | 5 minutes | [3] |
Table 2: Commercially Available this compound Ophthalmic Solution (Emadine®)
| Parameter | Specification |
| Active Ingredient Concentration | 0.05% Emedastine (equivalent to 0.0884% this compound) |
| Preservative | Benzalkonium Chloride 0.01% |
| pH | Approximately 7.4 |
| Osmolality | Approximately 300 mOsm/kg |
| Inactive Ingredients | Tromethamine, Sodium Chloride, Hypromellose, Hydrochloric Acid/Sodium Hydroxide (B78521) (for pH adjustment), Purified Water |
Experimental Protocols
Detailed Methodology: Guinea Pig Conjunctival Allergen Challenge (CAC) Model
This protocol outlines the key steps for inducing and evaluating allergic conjunctivitis in guinea pigs to test the efficacy of this compound.
-
Animal Selection: Use male Hartley guinea pigs weighing 250-300g.
-
Sensitization:
-
Actively sensitize the guinea pigs by intraperitoneal injection of an allergen (e.g., ovalbumin or ragweed pollen) mixed with an adjuvant like aluminum hydroxide gel.[9]
-
Administer the injection on day 0 and a booster on day 7.
-
-
Preparation of this compound Formulation:
-
Prepare a 0.05% solution of this compound in a sterile, isotonic, buffered vehicle (pH ~7.4).
-
The vehicle should contain a viscosity-enhancing agent like hypromellose.
-
A vehicle control group receiving the formulation without the active ingredient should be included.
-
-
Drug Administration:
-
At least 14 days after the initial sensitization, randomly assign animals to treatment groups.
-
Topically administer a single drop (approximately 30-50 µL) of the this compound formulation or vehicle to the conjunctival sac of one or both eyes.
-
-
Allergen Challenge:
-
At a predetermined time after drug administration (e.g., 30 minutes or 4 hours), challenge the treated eye(s) with a drop of the allergen solution.[3]
-
-
Evaluation of Allergic Response:
-
Observe and score the clinical signs of allergic conjunctivitis at specific time points after the challenge (e.g., 15, 30, and 60 minutes).
-
Scoring system (example):
-
Conjunctival Redness: 0 (none) to 3 (severe)
-
Chemosis (swelling): 0 (none) to 3 (severe)
-
Watery Discharge: 0 (none) to 3 (severe)
-
-
-
Data Analysis:
-
Compare the mean clinical scores between the Emedastine-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Mandatory Visualizations
Caption: Workflow for the Guinea Pig Conjunctival Allergen Challenge (CAC) Model.
Caption: Signaling pathway of allergic conjunctivitis and the inhibitory action of Emedastine.
References
- 1. researchgate.net [researchgate.net]
- 2. Randomized, double-masked, placebo-controlled comparison of the efficacy of this compound 0.05% ophthalmic solution and ketotifen fumarate 0.025% ophthalmic solution in the human conjunctival allergen challenge model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Histamine receptors and the conjunctiva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Histamine-stimulated cytokine secretion from human conjunctival epithelial cells: inhibition by the histamine H1 antagonist emedastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Experimental model of allergic conjunctivitis to ragweed in guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multiple cedar pollen challenge diminishes involvement of histamine in allergic conjunctivitis of Guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Emedastine Difumarate in Fluorescent-Based Cell Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using emedastine (B1214569) difumarate in fluorescent-based cell assays. Emedastine difumarate, a potent and selective histamine (B1213489) H1 receptor antagonist, is a valuable tool for studying allergic responses and other histamine-mediated processes.[1][2][3][4][5] However, like any small molecule, it has the potential to interfere with assay readouts. This guide will help you identify and mitigate potential artifacts to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a second-generation antihistamine that acts as a selective and high-affinity antagonist for the histamine H1 receptor (Ki = 1.3 nM).[2][4][5] By blocking this receptor, it inhibits the downstream signaling cascade initiated by histamine, alleviating allergic symptoms.[1][3] It has significantly lower affinity for H2 and H3 receptors, making it highly selective.[5] Emedastine does not appear to have significant effects on adrenergic, dopaminergic, or serotonin (B10506) receptors.[2][6]
Q2: Can this compound interfere with fluorescent assays?
While there are no direct reports of this compound being inherently fluorescent, its chemical structure as a benzimidazole (B57391) derivative suggests the potential for autofluorescence.[7][8] Small molecules can interfere with fluorescence-based assays in two primary ways:
-
Autofluorescence: The compound itself may emit light at the same wavelengths used for excitation and emission of the assay's fluorophore, leading to a false-positive signal.[9][10][11]
-
Fluorescence Quenching: The compound may absorb the light emitted by the fluorophore, resulting in a false-negative signal (inner filter effect).[9][10]
It is crucial to perform control experiments to rule out these possibilities.
Q3: Does this compound affect intracellular calcium levels?
Yes, beyond its H1 receptor antagonism, emedastine has been shown to inhibit calcium influx and the release of calcium from intracellular stores in mast cells.[7][12] This is a critical consideration for fluorescent assays that measure intracellular calcium concentration, such as those using Fura-2, Fluo-4, or genetically encoded calcium indicators. Emedastine's effect on calcium signaling could be misinterpreted as a direct effect on the target of interest if not properly controlled for.
Troubleshooting Guides
Issue 1: Unexpected Increase in Fluorescence Signal
Symptom: You observe a dose-dependent increase in fluorescence signal in your assay when this compound is present, even in control wells without cells or your target protein.
Possible Cause: Autofluorescence of this compound.
Troubleshooting Protocol:
-
Prepare a serial dilution of this compound in the same assay buffer used in your main experiment.
-
Include control wells containing only the assay buffer (blank).
-
Read the plate using the same microplate reader and filter set (excitation and emission wavelengths) as your primary assay.
-
Analyze the data: If you observe a concentration-dependent increase in fluorescence from this compound alone, this confirms autofluorescence.
Issue 2: Unexpected Decrease in Fluorescence Signal
Symptom: The fluorescence signal in your assay decreases in the presence of this compound, independent of the biological activity you are measuring.
Possible Cause: Fluorescence quenching by this compound.
Troubleshooting Protocol:
-
Perform your primary assay to generate a fluorescent signal.
-
Add a serial dilution of this compound to wells that already contain the fluorescent product of your assay.
-
Incubate for a short period (e.g., 15-30 minutes).
-
Read the fluorescence intensity. A concentration-dependent decrease in the signal suggests that this compound is quenching the fluorescence of your reporter molecule.
Issue 3: Altered Readout in a Calcium Imaging Assay
Symptom: You observe a change in intracellular calcium levels upon application of this compound that is inconsistent with your expected results.
Possible Cause: this compound is directly modulating intracellular calcium, independent of its H1 receptor antagonism.[7]
Troubleshooting Protocol:
-
Use a cell line that does not express the histamine H1 receptor or your primary target of interest.
-
Load the cells with a calcium indicator dye (e.g., Fluo-4 AM).
-
Treat the cells with a serial dilution of this compound.
-
Monitor changes in intracellular calcium levels. An observed change in calcium concentration in these cells would indicate an off-target effect of this compound on calcium signaling.
Experimental Protocols
Protocol 1: Autofluorescence Assessment of this compound
Objective: To determine if this compound exhibits intrinsic fluorescence at the wavelengths used in a specific assay.
Materials:
-
This compound
-
Assay buffer
-
Black, clear-bottom microplates (for fluorescence assays)[13]
-
Fluorescence microplate reader
Method:
-
Prepare a 2x stock solution of the highest concentration of this compound to be tested in the assay buffer.
-
Perform a serial dilution (e.g., 1:2 or 1:3) of the this compound stock solution directly in the microplate.
-
Include wells with assay buffer only as a blank control.
-
Set the microplate reader to the excitation and emission wavelengths of your primary assay's fluorophore.
-
Measure the fluorescence intensity in all wells.
-
Plot the fluorescence intensity against the concentration of this compound.
Data Presentation:
Table 1: Example Autofluorescence Data for this compound
| Emedastine (µM) | Raw Fluorescence Units (RFU) |
| 100 | 1500 |
| 50 | 800 |
| 25 | 450 |
| 12.5 | 220 |
| 6.25 | 110 |
| 0 (Buffer) | 50 |
Protocol 2: Calcium Flux Assay to Investigate Off-Target Effects
Objective: To assess the direct effect of this compound on intracellular calcium mobilization.
Materials:
-
HEK293 cells (or another cell line not expressing H1 receptors)
-
Cell culture medium
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
Ionomycin (B1663694) (positive control)
-
Fluorescence microplate reader with kinetic reading capabilities
Method:
-
Seed HEK293 cells in a black, clear-bottom 96-well plate and culture overnight.
-
Prepare the Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).
-
Remove the culture medium and add the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Wash the cells twice with HBSS.
-
Add HBSS to each well.
-
Program the microplate reader to measure fluorescence kinetically (e.g., one reading every 2 seconds for 5 minutes) at the appropriate excitation/emission wavelengths for Fluo-4 (e.g., 485 nm/525 nm).
-
Establish a baseline fluorescence reading for 30 seconds.
-
Add different concentrations of this compound to the wells and continue kinetic reading.
-
Add ionomycin as a positive control in separate wells to confirm cell viability and dye loading.
-
Analyze the kinetic data to determine if this compound induces a change in intracellular calcium.
Data Presentation:
Table 2: Example Data for Emedastine's Effect on Intracellular Calcium
| Treatment | Peak Fluorescence (RFU) |
| Vehicle Control | 1200 |
| Emedastine (10 µM) | 2500 |
| Emedastine (30 µM) | 4800 |
| Emedastine (100 µM) | 7500 |
| Ionomycin (1 µM) | 15000 |
Visualizations
Caption: Histamine H1 Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting potential interference from this compound in fluorescent-based cell assays.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Emedastine - Wikipedia [en.wikipedia.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Emedastine: a potent, high affinity histamine H1-receptor-selective antagonist for ocular use: receptor binding and second messenger studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emedastine | C17H26N4O | CID 3219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Inhibitory effects of this compound on histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound on CC chemokine-elicited eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emedastine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 13. bitesizebio.com [bitesizebio.com]
Improving the sensitivity of Emedastine Difumarate detection by LC-MS/MS
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in improving the sensitivity of Emedastine (B1214569) Difumarate detection by LC-MS/MS.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
Question: Why am I observing low signal intensity or no peak for Emedastine?
Answer: Low signal intensity for Emedastine can stem from several factors related to sample preparation, chromatographic conditions, or mass spectrometer settings.
-
Inefficient Extraction: The recovery of Emedastine from the plasma matrix is critical. Ensure the pH of the plasma sample is made basic (e.g., using 1M NaOH) before liquid-liquid extraction with a solvent like ethyl acetate (B1210297).[1] Inadequate vortexing or centrifugation can also lead to poor extraction efficiency.
-
Suboptimal Mobile Phase: The mobile phase composition significantly impacts ionization efficiency. A commonly used mobile phase is a mixture of methanol (B129727) and water (e.g., 80:20, v/v) with an additive like ammonium (B1175870) acetate (e.g., 20mM) and pH adjusted to around 4.0 to ensure proper protonation of Emedastine.[1][2][3]
-
Incorrect Mass Spectrometry Parameters: The mass spectrometer must be tuned for Emedastine. For electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ at m/z 303.15 should be monitored.[1] Key parameters to optimize include nebulizer gas flow, desolvation line temperature, and probe voltage.[1]
-
Analyte Degradation: Emedastine is known to be labile in various pH conditions, especially at elevated temperatures.[4][5] Ensure that samples are handled and stored appropriately to prevent degradation.
-
Matrix Effects: Ion suppression from endogenous components in the plasma can significantly reduce the Emedastine signal.[6] Consider optimizing the sample cleanup procedure or modifying the chromatographic gradient to separate Emedastine from interfering matrix components.
Question: What is causing high background noise in my chromatogram?
Answer: High background noise can mask the analyte peak and reduce sensitivity. The source is often related to the mobile phase, sample preparation, or the LC-MS system itself.
-
Contaminated Solvents or Reagents: Use of non-LC-MS grade solvents, additives, or water can introduce contaminants.[7][8] Always use high-purity solvents (e.g., LiChrosolv® hypergrade) and ultrapure additives.[7][8]
-
Column Bleed: The stationary phase of the HPLC column can degrade and release material, especially at low pH, leading to increased background noise.[7] Using a column designed for LC-MS applications and ensuring mobile phase compatibility can mitigate this.
-
Insufficient Sample Cleanup: Complex biological samples can introduce a wide range of molecules that contribute to background noise.[9] A robust sample preparation method, such as the liquid-liquid extraction protocol detailed below, is essential.
-
System Contamination: Contamination can build up in the LC system, including tubing, injector, and the MS ion source.[10] Regular system cleaning and flushing are crucial for maintaining low background noise.[11]
Question: Why am I seeing poor peak shape (e.g., tailing, splitting, or broadening)?
Answer: Poor peak shape can compromise resolution and the accuracy of quantification.
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.[11] Try diluting the sample or reducing the injection volume.
-
Secondary Interactions: Emedastine may interact with active sites on the silica (B1680970) surface of the column, causing peak tailing.[11] Using a well-chosen column, such as a Cyano (CN) column, can minimize these interactions.[1][2][3] The addition of a buffer to the mobile phase can also help.[11]
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur.[11] The residue after evaporation should be redissolved in the mobile phase itself.[1][2]
-
System Dead Volume: Excessive dead volume in the LC system can cause peak broadening.[12] Ensure all fittings and connections are appropriate for the column and flow rate used.
Frequently Asked Questions (FAQs)
What are the recommended LC-MS/MS parameters for sensitive Emedastine detection?
The following tables summarize a validated method for the determination of Emedastine in human plasma.[1][2][3]
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Phenomenex Luna 5u CN 100A (150 x 2.0-mm i.d.) |
| Mobile Phase | Methanol–water (20mM CH₃COONH₄, pH 4.0) (80:20, v/v) |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Shimadzu LCMS-2010A Quadrupole MS |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Ion (Emedastine) | [M+H]⁺, m/z 303.15 |
| Monitored Ion (IS - Naphazoline) | [M+H]⁺, m/z 211.10 |
| Nebulizer Gas Rate | 1.5 L/min |
| Desolvation Line Temp. | 250°C |
| Block Temperature | 200°C |
| Probe Voltage | +4.5 kV |
How can I improve the sensitivity of my assay to reach a lower limit of detection (LOD)?
Achieving a low limit of detection, such as 0.01 ng/mL, requires optimization of the entire workflow.[1][2][3]
-
Optimize Sample Preparation: A clean sample is paramount. The liquid-liquid extraction method has been shown to provide high recovery (>85%) for Emedastine.[1]
-
Enhance Ionization: Fine-tuning MS source parameters like gas flows, temperatures, and voltages is critical.[6] The mobile phase pH should be optimized to favor the formation of the protonated analyte.[1]
-
Reduce Column Diameter: Moving to a column with a smaller internal diameter can increase sensitivity by reducing analyte dilution.[7][12]
-
Use a High-Quality Internal Standard: An appropriate internal standard (IS), such as Naphazoline hydrochloride, is essential for accurate quantification, as it compensates for variations in extraction and ionization.[1]
-
Minimize System Noise: As detailed in the troubleshooting section, ensuring system cleanliness and using high-purity reagents will lower the background and improve the signal-to-noise ratio.[7][8]
What is a suitable internal standard (IS) for Emedastine analysis?
Naphazoline hydrochloride has been successfully used as an internal standard for the LC-MS analysis of Emedastine.[1][2] It is structurally distinct but extracts well under similar conditions and has a compatible m/z for MS detection.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of Emedastine from Human Plasma
This protocol is adapted from a validated method for the determination of Emedastine in human plasma.[1]
-
Sample Aliquoting: Pipette 1 mL of human plasma into a 10 mL centrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL Naphazoline hydrochloride in methanol).
-
Alkalinization: Add 100 µL of 1M NaOH to the plasma sample to raise the pH.
-
Extraction Solvent Addition: Add 5 mL of ethyl acetate to the tube.
-
Extraction: Vortex the mixture thoroughly for 2 minutes to ensure complete extraction.
-
Phase Separation: Centrifuge the sample at 1600 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean 10 mL centrifuge tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas in a water bath at 40°C.
-
Reconstitution: Redissolve the dried residue in 100 µL of the mobile phase.
-
Final Centrifugation: Vortex the reconstituted sample for 30 seconds and then centrifuge at 7470 x g for 8 minutes to pellet any particulates.
-
Injection: Inject a 10 µL aliquot of the supernatant into the LC-MS/MS system.
Visualizations
The following diagrams illustrate the experimental workflow and the mechanism of action of Emedastine.
References
- 1. academic.oup.com [academic.oup.com]
- 2. High-performance liquid chromatography-electrospray ionization-mass spectrometric determination of emedastine difumarate in human plasma and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] High-performance liquid chromatography-electrospray ionization-mass spectrometric determination of this compound in human plasma and its pharmacokinetics. | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. How to Maximize Sensitivity in LC-MS [sigmaaldrich.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. simbecorion.com [simbecorion.com]
- 10. zefsci.com [zefsci.com]
- 11. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 12. learning.sepscience.com [learning.sepscience.com]
Minimizing Emedastine Difumarate degradation during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Emedastine Difumarate during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation during sample preparation?
A1: this compound is susceptible to degradation under several conditions. The primary factors to control during sample preparation are:
-
pH: The stability of Emedastine is pH-dependent. It is labile in both acidic and alkaline conditions.
-
Temperature: Elevated temperatures can accelerate degradation. This compound is thermally stable up to 218.32°C in its solid form, but in solution, it is much more sensitive to heat.[1]
-
Light: Exposure to UV/Vis light can cause photodegradation.[2][3]
-
Oxidizing Agents: Emedastine is susceptible to oxidative degradation.[4]
-
Solvents: The choice of solvent for sample dissolution and in the mobile phase can impact stability. Methanol is a commonly used solvent for stock solutions.[4]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: To minimize degradation, stock solutions of this compound should be stored at 4°C.[4] For short-term use, they have been found to be stable for at least one week under these conditions.[4] It is also advisable to protect them from light.
Q3: I am observing unexpected peaks in my chromatogram. What could be the cause?
A3: Unexpected peaks in the chromatogram when analyzing this compound could be due to several reasons:
-
Degradation Products: If the sample has been improperly handled or stored, degradation products may be present. Refer to the degradation pathway diagrams below to identify potential degradants.
-
Excipient Interference: In formulated products like eye drops, excipients such as benzalkonium chloride can interfere with the analysis.[5][6] Ensure your analytical method is validated for specificity in the presence of all formulation components.
-
Contamination: Contamination from glassware, solvents, or the HPLC system itself can introduce extraneous peaks.
-
Ghost Peaks: These can arise from issues with the mobile phase, such as contamination or changes in composition during a gradient run.
Q4: My peak for Emedastine is showing significant tailing. How can I troubleshoot this?
A4: Peak tailing for Emedastine, which is a basic compound, can often be attributed to secondary interactions with acidic silanol (B1196071) groups on the silica-based column packing. Here are some troubleshooting steps:
-
Mobile Phase pH: Ensure the pH of your mobile phase is appropriate. Operating at a lower pH (e.g., around 3) can help to protonate the silanol groups and reduce these interactions.
-
Use of Additives: Incorporating a competing base, such as triethylamine, into the mobile phase can mask the active sites on the stationary phase and improve peak shape.[7]
-
Column Choice: Consider using a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak tailing. Try diluting your sample.[1]
-
Column Contamination: A buildup of contaminants on the column can also cause peak shape issues. Flushing the column or replacing the guard column may be necessary.[8]
Troubleshooting Guides
Issue 1: Low Recovery of this compound
| Possible Cause | Recommended Solution |
| Degradation during sample processing | Minimize exposure to high temperatures, direct light, and extreme pH. Prepare samples fresh and analyze them promptly. |
| Incomplete extraction from matrix (e.g., ophthalmic solution) | Optimize the extraction procedure. Ensure the chosen solvent effectively dissolves this compound and is compatible with the analytical method. For ophthalmic solutions, a direct dilution with the mobile phase may be possible, but validation is crucial to check for matrix effects. |
| Adsorption to container surfaces | Use silanized glassware or low-adsorption polypropylene (B1209903) vials, especially for low-concentration samples. |
| Precipitation in the autosampler | Ensure the sample solvent is compatible with the mobile phase to prevent precipitation upon injection. |
Issue 2: Inconsistent Retention Times
| Possible Cause | Recommended Solution |
| Inadequate column equilibration | Ensure the column is sufficiently equilibrated with the mobile phase before starting the analytical run, especially after a gradient elution or when the mobile phase has been changed. |
| Fluctuations in column temperature | Use a column oven to maintain a stable temperature. Retention times can shift by 1-2% for every 1°C change in temperature.[2] |
| Changes in mobile phase composition | Prepare mobile phases accurately and consistently. For buffered mobile phases, ensure the pH is measured and adjusted correctly each time. Prevent evaporation of volatile organic components by covering the mobile phase reservoirs. |
| Pump malfunction | Check for leaks in the pump and ensure check valves are functioning correctly. A fluctuating backpressure can indicate pump issues. |
Quantitative Data on this compound Degradation
The following tables summarize the degradation of this compound under various stress conditions as reported in the literature.
Table 1: Degradation of this compound under Thermal and pH Stress
| Stress Condition | Temperature | pH | Degradation (%) | Half-life (t0.5) |
| Thermal | 70°C | 1.0 (0.1 M HCl) | - | 3.58 h |
| Thermal | 70°C | 3.0 | - | 4.57 h |
| Thermal | 70°C | 7.0 | - | 2.95 h |
| Thermal | 70°C | 10.0 | - | 2.95 h |
| Thermal | 70°C | 13.0 (0.1 M NaOH) | 29.26 - 51.88 | 2.08 h |
Table 2: Photodegradation of this compound [2][3]
| pH | Irradiation Time (h) | Degradation (%) | Half-life (t0.5) |
| 3.0 | 35 | 32.38 | 28.12 h |
| 7.0 | 35 | 38.34 | 21.04 h |
| 10.0 | 35 | 41.52 | 19.92 h |
Table 3: Degradation of this compound under Forced Degradation Conditions [4]
| Stress Condition | Reagent | Time (h) | Observation |
| Acid Hydrolysis | 5 M HCl | 7 | Degradation observed |
| Oxidation | 30% H₂O₂ | 6 | Complete degradation |
Experimental Protocols
Protocol 1: Sample Preparation from Ophthalmic Solution for HPLC Analysis
This protocol is a general guideline and should be validated for your specific formulation.
-
Accurately transfer a known volume of the this compound ophthalmic solution into a volumetric flask.
-
Dilute to the mark with the mobile phase to achieve a final concentration within the linear range of your calibration curve.
-
Vortex the solution to ensure homogeneity.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Inject the filtered sample into the HPLC system.
Protocol 2: Forced Degradation Studies
These protocols are based on general guidelines for forced degradation studies and specific conditions reported for Emedastine.[4]
Acid Hydrolysis:
-
Dissolve this compound in 5 M HCl.
-
Reflux the solution at 100°C for 7 hours.
-
Cool the solution to room temperature.
-
Neutralize the solution with 5 M NaOH.
-
Dilute with the mobile phase to a suitable concentration for analysis.
Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH.
-
Heat the solution at 70°C for approximately 2 hours.
-
Cool the solution to room temperature.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute with the mobile phase to a suitable concentration for analysis.
Oxidative Degradation:
-
Dissolve this compound in 30% H₂O₂.
-
Keep the solution at room temperature for 6 hours.
-
Dilute with the mobile phase to a suitable concentration for analysis.
Thermal Degradation (in solution):
-
Prepare a solution of this compound in a suitable solvent (e.g., water or a buffer of a specific pH).
-
Heat the solution at 70°C.
-
Withdraw aliquots at different time intervals (e.g., 1, 2, 4, 6 hours) to monitor the degradation kinetics.
-
Cool the aliquots and dilute with the mobile phase for analysis.
Photodegradation:
-
Prepare a solution of this compound in a suitable solvent and pH buffer.
-
Place the solution in a transparent container.
-
Expose the solution to a light source that provides both UV and visible light (e.g., a photostability chamber).
-
Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) at the same temperature.
-
Withdraw aliquots at different time intervals to assess the extent of degradation.
Visualizations
Caption: A general workflow for the analysis of this compound samples.
Caption: A logical approach to troubleshooting peak tailing in Emedastine analysis.
Caption: An overview of the known degradation pathways for Emedastine.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ec.europa.eu [ec.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Determination of this compound and Its Related Substances by HPLC [cjph.com.cn]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Quantification of Emedastine Difumarate in Tissue Homogenates
Welcome to the technical support center for the quantification of Emedastine (B1214569) Difumarate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of emedastine from complex tissue homogenate matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying Emedastine Difumarate from tissue homogenates?
The primary challenges in quantifying this compound from tissue homogenates include:
-
Matrix Effects: Tissue homogenates are complex biological matrices that can cause ion suppression or enhancement in LC-MS/MS analysis, leading to inaccurate quantification.[1][2] Endogenous components like phospholipids (B1166683) and proteins are often the cause.[1][2]
-
Low Recovery: Emedastine may be lost during the extensive sample preparation required to remove matrix interferences, resulting in poor recovery and reduced sensitivity.[3][4][5]
-
Poor Sensitivity and High Background: The inherent complexity of tissue matrices can lead to high background noise and low sensitivity, making it difficult to detect and quantify low concentrations of emedastine.[6][7]
-
Analyte Stability: Emedastine is susceptible to degradation under certain conditions, such as exposure to light and specific pH ranges, which can occur during sample preparation and storage.[8][9][10]
Q2: Which analytical technique is most suitable for Emedastine quantification in biological samples?
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is the method of choice for the bioanalysis of emedastine due to its high sensitivity and selectivity.[1][6][7] Electrospray ionization (ESI) is a commonly used ionization technique for this purpose.[6][7]
Q3: What are the recommended sample preparation techniques for tissue homogenates?
Commonly used sample preparation techniques for biological matrices like tissue homogenates include:
-
Protein Precipitation (PPT): A simple and fast method to remove the bulk of proteins.[11]
-
Liquid-Liquid Extraction (LLE): A technique that separates analytes based on their differential solubilities in two immiscible liquids.[12] Ethyl acetate (B1210297) has been successfully used for the extraction of emedastine from plasma.[6][7]
-
Solid-Phase Extraction (SPE): A highly selective method that can effectively clean up complex samples and concentrate the analyte of interest.[3]
Troubleshooting Guides
Issue 1: Poor Analyte Recovery (<70%)
Q: My recovery of Emedastine is consistently low. What are the potential causes and how can I troubleshoot this?
A: Low recovery can stem from several factors during the sample preparation process. Below is a systematic guide to troubleshooting this issue.
Troubleshooting Workflow for Poor Recovery
References
- 1. eijppr.com [eijppr.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. silicycle.com [silicycle.com]
- 4. SPE Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. specartridge.com [specartridge.com]
- 6. High-performance liquid chromatography-electrospray ionization-mass spectrometric determination of this compound in human plasma and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] High-performance liquid chromatography-electrospray ionization-mass spectrometric determination of this compound in human plasma and its pharmacokinetics. | Semantic Scholar [semanticscholar.org]
- 8. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine a… [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
Adjusting pH for optimal Emedastine Difumarate stability in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting pH for the optimal stability of Emedastine Difumarate in solution.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for ensuring the stability of this compound in an aqueous solution?
A1: Currently, research indicates that this compound is labile across a wide range of pH values.[1][2] Studies have shown significant degradation at pH levels of 1.0, 3.0, 7.0, 10.0, and 13.0.[1][2] Therefore, instead of a single optimal pH for long-term stability, it is crucial to consider the experimental timeframe and choose a pH that minimizes degradation for that specific duration. For ophthalmic solutions, a pH range of 4-8 is generally preferred for patient comfort.[3]
Q2: What are the known degradation pathways for this compound in solution?
A2: this compound is susceptible to degradation under various conditions. In a study conducted at a high temperature (70°C), the degradation was found to follow pseudo-first-order kinetics.[1][2] Photodegradation also occurs, with the rate being pH-dependent.[4][5] The degradation process can affect the ethoxy moiety of the molecule.[4]
Q3: How can I prepare a solution of this compound for my experiments?
A3: this compound is a white, crystalline, water-soluble powder.[6] To prepare a stock solution, accurately weigh the required amount of this compound reference standard and dissolve it in a suitable solvent, such as methanol (B129727) or water.[7][8] For further dilutions, use the appropriate buffer to achieve the desired pH for your experiment.
Q4: What analytical methods are suitable for quantifying this compound and its degradation products?
A4: Several analytical methods can be used for the quantitative analysis of this compound. These include High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[1][9] Densitometric Thin-Layer Chromatography (TLC) has also been validated as a stability-indicating method.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation of this compound observed in solution. | This compound is inherently unstable in aqueous solutions across a wide pH range.[1][2] | Prepare fresh solutions immediately before use. Minimize the storage time of the solution. If storage is necessary, keep it at a low temperature and protected from light. |
| Inconsistent results in stability studies. | The pH of the solution may not be adequately controlled or may be changing over time. | Use appropriate buffer systems with sufficient buffering capacity to maintain a constant pH throughout the experiment. Regularly monitor the pH of the solution. |
| Precipitation observed in the this compound solution. | The solubility of this compound may be exceeded at the prepared concentration and pH. | Check the solubility of this compound at the specific pH and temperature of your experiment. Consider adjusting the concentration or pH if necessary. |
| Difficulty in separating this compound from its degradation products. | The analytical method used may not be optimized for stability-indicating assays. | Develop and validate a stability-indicating analytical method, such as HPLC or UPLC, that can effectively separate the parent drug from all potential degradation products. |
Data on pH-Dependent Stability of this compound
The following tables summarize the degradation of this compound at various pH values as reported in the literature.
Table 1: Percentage Degradation of this compound at 70°C
| pH | Degradation (%) |
| 1.0 | 29.26 - 51.88 |
| 3.0 | 29.26 - 51.88 |
| 7.0 | 29.26 - 51.88 |
| 10.0 | 29.26 - 51.88 |
| 13.0 | 29.26 - 51.88 |
Source: Adapted from a study on the pH-dependent reactivity of antihistaminic drugs.[1][2]
Table 2: Photodegradation of this compound under UV/Vis Light
| pH | Degradation (%) after max. irradiation | Half-life (t₀.₅) in hours |
| 3.0 | 32.38 | 28.12 |
| 7.0 | 38.34 | 21.04 |
| 10.0 | 41.52 | 19.92 |
Source: Adapted from a study on the photodegradation of H1 antihistaminic topical drugs.[4][10]
Experimental Protocols
Protocol for a pH Stability Study of this compound
This protocol outlines a general procedure for assessing the stability of this compound in solutions of different pH values.
1. Materials and Reagents:
-
This compound reference standard
-
High-purity water
-
Buffer solutions (e.g., phosphate, citrate, borate) for desired pH values
-
Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment
-
Mobile phase for HPLC/UPLC analysis
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
HPLC or UPLC system with a suitable detector (e.g., UV-Vis)
2. Preparation of Solutions:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., water or methanol).
-
Prepare buffer solutions at the desired pH values (e.g., 3, 5, 7, 9).
-
From the stock solution, prepare a series of test solutions by diluting with the respective buffer solutions to a final desired concentration.
-
Adjust the pH of each test solution to the target pH using small volumes of acid or base, if necessary.
3. Stability Testing:
-
Store the test solutions under controlled temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).[11][12]
-
Protect solutions from light if photodegradation is being investigated separately.
-
Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 28 days).
4. Analysis:
-
Analyze the aliquots using a validated stability-indicating HPLC or UPLC method to determine the concentration of this compound.
-
Monitor for the appearance of any degradation products.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Determine the degradation kinetics (e.g., zero-order, first-order) by plotting the concentration or log of concentration versus time.
-
Calculate the rate constant and half-life of degradation at each pH.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emedastine - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. ijcrt.org [ijcrt.org]
- 10. mdpi.com [mdpi.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. japsonline.com [japsonline.com]
Technical Support Center: Bioanalysis of Emedastine Difumarate
Welcome to the technical support center for the bioanalysis of Emedastine (B1214569) Difumarate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on mitigating matrix effects in LC-MS/MS assays.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the bioanalysis of Emedastine Difumarate?
A1: Matrix effects are the alteration of ionization efficiency for an analyte by co-eluting, undetected components in the sample matrix.[1][2] In the bioanalysis of this compound from biological matrices like plasma, these effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification.[2][3] This can compromise the precision, accuracy, and sensitivity of the analytical method.[3] Endogenous components such as phospholipids, salts, and proteins are common sources of matrix effects.[2]
Q2: What is a common sample preparation technique for this compound in human plasma?
A2: A frequently used method for the extraction of this compound from human plasma is liquid-liquid extraction (LLE).[4][5] A validated HPLC-ESI-MS method utilizes ethyl acetate (B1210297) for extraction, with naphazoline (B1676943) hydrochloride as the internal standard.[4][5] After extraction, the organic layer is evaporated, and the residue is reconstituted in the mobile phase before injection into the LC-MS system.[4][5]
Q3: How can I assess the presence and magnitude of matrix effects in my this compound assay?
A3: The "post-extraction spike" method is a widely accepted approach to quantitatively evaluate matrix effects.[2] This involves comparing the peak response of an analyte spiked into the extracted blank matrix to the response of the analyte in a neat solution at the same concentration. The ratio of these responses, known as the matrix factor, indicates the extent of ion suppression (ratio < 1) or enhancement (ratio > 1).[2] It is recommended to assess the matrix effect using at least six different lots of the biological matrix.
Q4: Are there alternative sample preparation methods if LLE is not sufficiently reducing matrix effects for this compound?
A4: Yes, if liquid-liquid extraction does not adequately minimize matrix effects, other techniques can be employed. These include:
-
Solid-Phase Extraction (SPE): This technique can provide a cleaner extract by using a stationary phase to selectively retain the analyte while matrix components are washed away.[6][7] Both reversed-phase and mixed-mode cation exchange SPE columns can be explored.[7]
-
Protein Precipitation (PPT): While being a simpler and faster method, PPT may result in a less clean extract compared to LLE or SPE.[6][7] However, newer PPT plates are available that can also remove phospholipids.[6]
-
Supported Liquid Extraction (SLE): This method offers the benefits of LLE in a more automated and reproducible format.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the bioanalysis of this compound.
| Issue | Potential Cause | Recommended Action |
| Poor peak shape or splitting | Matrix interference, inappropriate mobile phase pH, or column degradation. | - Optimize the mobile phase composition and pH. A mobile phase of methanol-water with ammonium (B1175870) acetate buffer (pH 4.0) has been shown to be effective.[4][5]- Employ a more rigorous sample cleanup method like SPE.- Use a guard column or replace the analytical column. |
| High variability in analyte response between samples | Inconsistent matrix effects across different samples or lots of matrix. | - Evaluate matrix effects from multiple sources of the biological matrix.[2]- Utilize a stable isotope-labeled internal standard (SIL-IS) for this compound if available. A SIL-IS is the most effective way to compensate for matrix effects as it co-elutes and experiences similar ionization suppression or enhancement as the analyte.[8]- Optimize the sample preparation procedure to ensure consistent removal of interfering components. |
| Low analyte recovery | Inefficient extraction from the matrix or ion suppression. | - Optimize the LLE procedure by adjusting the solvent, pH, and extraction time.- Evaluate alternative sample preparation techniques like SPE or SLE which may offer better recovery.[7]- Assess for ion suppression. If significant suppression is observed, improving sample cleanup is crucial. |
| Signal suppression or enhancement observed | Co-elution of matrix components with this compound. | - Modify the chromatographic conditions to separate the analyte from the interfering matrix components. This can include changing the gradient, flow rate, or using a different stationary phase.[3]- Enhance the sample cleanup procedure. Techniques specifically targeting the removal of phospholipids, such as HybridSPE®, can be effective.- If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for certain compounds. |
Experimental Protocols
Detailed Method for Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
This protocol is based on a validated HPLC-ESI-MS method.[4][5]
-
Sample Pre-treatment: To a 1 mL aliquot of human plasma, add the internal standard (Naphazoline hydrochloride).
-
Extraction: Add 5 mL of ethyl acetate to the plasma sample.
-
Vortexing: Vortex the mixture for 5 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Separation: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., methanol-water (80:20, v/v) with 20 mM ammonium acetate, pH 4.0).
-
Injection: Inject a 10 µL aliquot of the reconstituted sample into the HPLC-MS/MS system.
General Protocol for Solid-Phase Extraction (SPE)
This is a general guideline and should be optimized for this compound.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of the equilibration buffer (e.g., 2% formic acid in water).
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute this compound with 1 mL of a strong solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute the residue in the mobile phase for analysis.
Quantitative Data Summary
The following table illustrates how to present data from a matrix effect evaluation. The values are hypothetical and serve as an example for a validation report.
| Matrix Lot | Analyte Peak Area (Spiked in Extracted Blank) | Analyte Peak Area (Neat Solution) | Matrix Factor | Internal Standard Normalized Matrix Factor |
| Lot 1 | 85,000 | 100,000 | 0.85 | 0.99 |
| Lot 2 | 82,000 | 100,000 | 0.82 | 0.97 |
| Lot 3 | 88,000 | 100,000 | 0.88 | 1.02 |
| Lot 4 | 86,500 | 100,000 | 0.87 | 1.01 |
| Lot 5 | 83,000 | 100,000 | 0.83 | 0.98 |
| Lot 6 | 89,000 | 100,000 | 0.89 | 1.03 |
| Mean | 85,750 | 100,000 | 0.86 | 1.00 |
| %CV | 3.2% | - | 3.2% | 2.5% |
Acceptance criteria for the internal standard normalized matrix factor is typically a coefficient of variation (%CV) of ≤15%.
Visualizations
References
- 1. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. High-performance liquid chromatography-electrospray ionization-mass spectrometric determination of this compound in human plasma and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] High-performance liquid chromatography-electrospray ionization-mass spectrometric determination of this compound in human plasma and its pharmacokinetics. | Semantic Scholar [semanticscholar.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Emedastine Difumarate Stability in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of Emedastine Difumarate in various cell culture media formulations. The following information is designed to help you anticipate and troubleshoot potential stability issues, ensuring the accuracy and reproducibility of your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in cell culture media a concern?
A1: this compound is a selective histamine (B1213489) H1 receptor antagonist.[1][2][3] Its stability in aqueous solutions, including cell culture media, is crucial because degradation can lead to a decrease in its effective concentration, potentially causing inaccurate and inconsistent experimental results. Emedastine has been shown to be labile under various pH conditions and susceptible to photodegradation.[4][5]
Q2: What are the primary factors that can affect the stability of this compound in my cell culture experiments?
A2: Several factors can influence the stability of this compound in cell culture media:
-
pH: The pH of the culture medium (typically around 7.4) can affect the stability of the compound. Emedastine has been reported to be unstable across a range of pH values.[5]
-
Temperature: Standard cell culture incubation temperatures of 37°C can accelerate the degradation of chemical compounds.[6][7]
-
Light Exposure: Like many pharmaceutical compounds, this compound can be susceptible to photodegradation.[4] It is advisable to protect solutions from light.
-
Media Components: Cell culture media are complex mixtures of amino acids, vitamins, salts, and other components. Some of these, such as cysteine and metal ions (e.g., iron), have been shown to impact the stability of other drugs in culture.[8][9] While specific interactions with Emedastine are not documented, these are potential sources of instability.
-
Dissolved Oxygen: The presence of dissolved oxygen can contribute to oxidative degradation of susceptible compounds.
Q3: Are there any known degradation products of this compound that I should be aware of?
A3: Studies on the photodegradation of Emedastine have identified a degradation product resulting from the opening of the 1,4-diazepine ring, designated as EME-P2.[4] It is possible that other degradation products could form under different conditions within the complex environment of cell culture media.
Q4: How can I prepare my this compound solutions to maximize stability?
A4: To maximize the stability of your this compound solutions:
-
Stock Solutions: Prepare high-concentration stock solutions in a suitable solvent like DMSO, as this compound is soluble in DMSO.[2][3] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C, protected from light.
-
Working Solutions: Prepare fresh working solutions in your cell culture medium immediately before each experiment. Do not store diluted solutions of this compound in aqueous media for extended periods.
-
Handling: When preparing working solutions, add the stock solution to the pre-warmed cell culture medium and mix gently but thoroughly to ensure even distribution and minimize precipitation.
Troubleshooting Guide
This guide addresses common issues you might encounter related to the stability of this compound in your cell culture experiments.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected biological activity | Degradation of this compound in the cell culture medium. | 1. Prepare Fresh Solutions: Always prepare fresh working solutions of this compound for each experiment. 2. Minimize Exposure to Light: Protect your stock and working solutions from light by using amber tubes or wrapping containers in foil. 3. Control Incubation Time: Consider the potential for time-dependent degradation. For longer experiments, you may need to replenish the medium with freshly prepared this compound at appropriate intervals. 4. Verify Stock Solution Integrity: Ensure your stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. |
| Visible precipitate or cloudiness in the medium after adding this compound | Poor aqueous solubility or precipitation of the compound. | 1. Check Final Concentration: The concentration you are using may exceed the solubility of this compound in the cell culture medium. Try a lower concentration. 2. Optimize Dilution: When preparing your working solution, add the DMSO stock solution to the pre-warmed (37°C) medium while gently vortexing to aid dissolution. 3. Control DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) to avoid solvent-related toxicity and precipitation. |
| Variability between experimental repeats | Inconsistent handling or degradation of this compound. | 1. Standardize Protocols: Ensure that the preparation of this compound solutions and the timing of its addition to the cells are consistent across all experiments. 2. Perform a Stability Test: If variability persists, consider performing a simple stability study by incubating this compound in your cell culture medium under your experimental conditions and analyzing its concentration over time using HPLC. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media using HPLC
This protocol outlines a general procedure to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your chosen cell culture medium (e.g., DMEM, RPMI-1640, MEM)
-
Sterile, amber microcentrifuge tubes or vials
-
Cell culture incubator (37°C, 5% CO₂)
-
HPLC system with UV detector
-
C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase components (e.g., acetonitrile (B52724) and a suitable buffer)
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Preparation of Working Solution:
-
Pre-warm your cell culture medium to 37°C.
-
In a sterile environment, prepare a working solution of this compound in the cell culture medium at your desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.
-
-
Incubation and Sampling:
-
Place the working solution in a sterile, capped container (e.g., a 50 mL conical tube) and incubate it under your standard cell culture conditions (37°C, 5% CO₂).
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot (e.g., 500 µL) of the solution.
-
Immediately freeze the collected aliquots at -80°C to halt any further degradation until analysis.
-
-
HPLC Analysis:
-
Mobile Phase Preparation: Prepare an appropriate mobile phase. A previously reported method for Emedastine used a mobile phase of methanol (B129727) and a phosphate (B84403) buffer (pH 2.5) in a 40:60 (v/v) ratio.[5] You may need to optimize this for your specific system.
-
Standard Curve Preparation: Prepare a series of calibration standards of this compound in fresh cell culture medium at known concentrations.
-
Sample Preparation: Thaw your collected samples. If necessary, centrifuge to remove any precipitates and filter through a 0.22 µm syringe filter.
-
Injection and Analysis: Inject the standards and samples onto the HPLC system. Set the UV detector to an appropriate wavelength for Emedastine (e.g., 280 nm).[5]
-
Data Analysis: Quantify the peak area of Emedastine in your samples against the standard curve. Plot the concentration of this compound as a percentage of the initial concentration (time 0) versus time to determine its stability profile.
-
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Cell Culture Media at 37°C
| Time (hours) | DMEM (% Remaining) | RPMI-1640 (% Remaining) | MEM (% Remaining) |
| 0 | 100 | 100 | 100 |
| 2 | 98 | 97 | 99 |
| 4 | 95 | 93 | 97 |
| 8 | 90 | 88 | 94 |
| 24 | 75 | 70 | 85 |
| 48 | 55 | 48 | 72 |
Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on the specific experimental conditions and should be determined empirically.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: this compound's mechanism of action.
References
- 1. Emedastine - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Factors affecting stability of drugs | PPTX [slideshare.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Emedastine Difumarate in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times for Emedastine (B1214569) Difumarate in various cell-based assays. The following information is designed to troubleshoot common issues and answer frequently asked questions to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Emedastine Difumarate in cell-based assays?
A1: this compound is a potent and selective histamine (B1213489) H1 receptor antagonist.[1] In cell-based assays, its primary mechanism involves competitively blocking the binding of histamine to H1 receptors on the cell surface. This action inhibits the downstream signaling cascade typically initiated by histamine, such as the activation of Gq proteins, subsequent increase in intracellular calcium, and modulation of inflammatory responses.[2][3]
Q2: What are the common cell-based assays used to evaluate the efficacy of this compound?
A2: Common assays include:
-
Histamine Release Assays: Primarily using mast cells or basophils to measure the inhibition of stimulated histamine secretion.[2][4]
-
Collagen Synthesis Assays: Often performed with fibroblasts to assess the drug's ability to counteract histamine-induced collagen production, a key factor in tissue remodeling.[1][5]
-
Calcium Mobilization Assays: To directly measure the antagonistic effect of Emedastine on H1 receptor activation by monitoring changes in intracellular calcium levels.[3][6]
-
Cell Viability and Cytotoxicity Assays: To determine the optimal non-toxic concentration range of the compound for your specific cell line.
Q3: What is a recommended starting concentration and incubation time for this compound in a new cell-based assay?
A3: As a starting point, a concentration range of 1 nM to 1 µM is recommended, based on its high affinity for the H1 receptor. For incubation time, a pre-incubation of 30 minutes to 2 hours before agonist stimulation is a common practice for competitive antagonists. However, the optimal time is highly dependent on the specific assay and cell type. For longer-term effects like collagen synthesis or cell differentiation, incubation times can extend from 18 to 72 hours.[7]
Q4: How can I determine the optimal incubation time for this compound in my specific experiment?
A4: To determine the optimal incubation time, a time-course experiment is recommended. This involves treating your cells with a fixed concentration of this compound for varying durations (e.g., 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, etc.) before adding the agonist. The optimal incubation time will be the shortest duration that yields the maximal and most consistent inhibitory effect.
Q5: Can this compound affect signaling pathways other than the H1 receptor pathway?
A5: Emedastine is highly selective for the H1 receptor. However, at very high concentrations, off-target effects are possible. It is crucial to perform dose-response experiments and use the lowest effective concentration to minimize the risk of non-specific effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background signal in histamine or collagen ELISA | 1. Insufficient blocking.2. Non-specific binding of antibodies.3. Contaminated reagents or plates.[8] | 1. Increase the blocking incubation time or try a different blocking agent (e.g., 5-10% normal serum of the same species as the secondary antibody).2. Run a control without the primary antibody to check for secondary antibody non-specific binding. Ensure the secondary antibody is appropriate for the primary antibody's host species.3. Use fresh, sterile reagents and high-quality ELISA plates. |
| No or weak inhibitory effect of this compound | 1. Suboptimal incubation time.2. Inactive compound.3. Incorrect concentration.4. Cell line does not express sufficient H1 receptors. | 1. Perform a time-course experiment to determine the optimal pre-incubation time.2. Ensure the compound is properly stored and handled. Prepare fresh solutions for each experiment.3. Perform a dose-response curve to identify the effective concentration range.4. Verify H1 receptor expression in your cell line via qPCR, Western blot, or flow cytometry. |
| High variability between replicate wells | 1. Inconsistent cell seeding.2. Pipetting errors.3. Edge effects in the microplate. | 1. Ensure a homogenous cell suspension before seeding and allow plates to sit at room temperature for 15-20 minutes before incubation to ensure even cell distribution.2. Use calibrated pipettes and be consistent with pipetting technique.3. Avoid using the outermost wells of the plate for experimental samples; fill them with sterile PBS or media instead. |
| Cell death observed at expected therapeutic concentrations | 1. Compound cytotoxicity.2. Solvent (e.g., DMSO) toxicity. | 1. Perform a cell viability assay (e.g., MTT, MTS) to determine the cytotoxic concentration of this compound for your cell line.2. Ensure the final solvent concentration is non-toxic for your cells (typically ≤0.1% for DMSO). Run a vehicle-only control. |
Quantitative Data Summary
Table 1: Reported Effective Concentrations of this compound in Cell-Based Assays
| Assay Type | Cell Type | Effective Concentration | Reference |
| Histamine Release Inhibition | Rat Peritoneal Mast Cells | > 10-11 M | [2][4] |
| Inhibition of Th1/Th2 Differentiation | Murine Mast Cells | 50 µM | [7] |
| Inhibition of Collagen Synthesis | Human Dermal Fibroblasts | Not explicitly stated, but effective | [5] |
Experimental Protocols
Protocol 1: Determination of Optimal Incubation Time for this compound in a Calcium Mobilization Assay
-
Cell Seeding: Plate cells expressing the histamine H1 receptor (e.g., HEK293-H1R) in a 96-well black, clear-bottom plate at a suitable density and incubate overnight at 37°C with 5% CO2.
-
Dye Loading: The next day, remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Typically, this involves a 45-60 minute incubation at 37°C.[9]
-
This compound Incubation (Time-Course):
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound solutions to the wells at different time points before the agonist addition (e.g., 15, 30, 60, 90, and 120 minutes). Include a vehicle control.
-
-
Agonist Stimulation: Add a pre-determined EC80 concentration of histamine to the wells.
-
Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader to capture the calcium flux.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and incubation time relative to the vehicle control. Plot the % inhibition against the incubation time to determine the optimal duration.
Protocol 2: this compound Inhibition of Histamine-Induced Collagen Synthesis in Fibroblasts
-
Cell Seeding: Plate human dermal fibroblasts in a 24-well plate and grow to confluence.
-
Serum Starvation: Once confluent, serum-starve the cells for 24 hours in a serum-free medium.
-
This compound Pre-incubation: Pre-incubate the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) for the optimized time determined previously (a starting point could be 2 hours).
-
Histamine Stimulation: Add histamine to the wells at a concentration known to induce collagen synthesis (e.g., 1 µM) and incubate for 24-48 hours.
-
Collagen Quantification: Collect the cell culture supernatant and quantify the amount of secreted collagen using a collagen ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Normalize the collagen levels to the total protein content of the cell lysate. Plot the normalized collagen levels against the this compound concentration to determine the IC50.
Visualizations
Caption: Histamine H1 receptor signaling and the inhibitory action of this compound.
Caption: A stepwise workflow for determining the optimal incubation time of this compound.
References
- 1. This compound: a review of its potential ameliorating effect for tissue remodeling in allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of this compound on histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits histamine-induced collagen synthesis in dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimized Workflows for Calcium Mobilization Assays on SpectraMax iD3/iD5 Readers [moleculardevices.com]
- 7. Emedastine Inhibits Th1 and Th2 Cell Differentiation Mediated by Mast Cells [jstage.jst.go.jp]
- 8. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 9. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
Selecting the appropriate internal standard for Emedastine Difumarate LC-MS analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting an appropriate internal standard for the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Emedastine (B1214569) Difumarate. It includes troubleshooting guides and frequently asked questions to address common experimental challenges.
Internal Standard Selection for Emedastine Difumarate Analysis
The selection of a suitable internal standard (IS) is critical for accurate and precise quantification in LC-MS analysis. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis. This section outlines the recommended internal standards for this compound analysis.
Ideal Internal Standard: Deuterated Emedastine
The most suitable internal standard is a stable isotope-labeled version of the analyte, such as Deuterated Emedastine.
-
Rationale: Deuterated standards have nearly identical physicochemical properties and chromatographic retention times to the analyte, ensuring they experience similar matrix effects and ionization suppression or enhancement. This co-elution provides the most accurate correction for variations during the analytical process.
-
Commercially Available Option: Emedastine-13C,d3 fumarate (B1241708) is a commercially available deuterated form of Emedastine.
Recommended Structural Analog Internal Standard: Naphazoline Hydrochloride
In cases where a deuterated internal standard is not available or cost-prohibitive, a structural analog with similar properties can be used. Naphazoline hydrochloride has been successfully used as an internal standard for the LC-MS analysis of this compound in human plasma[1][2][3].
Alternative Structural Analog Internal Standards
If neither deuterated Emedastine nor Naphazoline is suitable for your specific application, other antihistamines or compounds with similar structural features and physicochemical properties could be considered. Potential candidates include:
-
Antazoline
-
Xylometazoline
-
Oxymetazoline
-
Clonidine
Note: Any alternative internal standard must be thoroughly validated to ensure it does not co-elute with Emedastine or other endogenous compounds and that it effectively compensates for analytical variability.
Comparison of Recommended Internal Standards
The following table summarizes the key properties of the recommended internal standards for this compound analysis.
| Property | Emedastine | Emedastine-13C,d3 (fumarate salt) | Naphazoline Hydrochloride |
| Molecular Formula | C17H26N4O | C16¹³CH23D3N4O | C14H14N2 · HCl |
| Molecular Weight | 302.42 g/mol | ~306.45 g/mol (free base) | 246.74 g/mol |
| Structure | Benzimidazole derivative | Isotopically labeled Emedastine | Imidazoline derivative |
| Ionization Mode | Positive ESI | Positive ESI | Positive ESI |
| Key Advantages | - | Co-elutes with analyte, corrects for matrix effects most accurately. | Proven effectiveness, commercially available, cost-effective. |
| Potential Issues | - | Higher cost, potential for isotopic crosstalk if not sufficiently resolved. | Different retention time, may not perfectly mimic matrix effects. |
Experimental Protocols
This section provides a detailed methodology for the LC-MS analysis of this compound using Naphazoline Hydrochloride as an internal standard, based on a validated method[1][2][3].
Sample Preparation
-
Standard Solutions: Prepare stock solutions of this compound and Naphazoline Hydrochloride in methanol (B129727) (e.g., 1 mg/mL).
-
Working Solutions: Prepare working standard solutions of Emedastine by serial dilution of the stock solution with methanol. Prepare the internal standard working solution (e.g., 100 ng/mL) by diluting the Naphazoline Hydrochloride stock solution with methanol.
-
Plasma Sample Extraction:
-
To 1 mL of plasma, add a known amount of the Naphazoline Hydrochloride internal standard working solution.
-
Add 5 mL of ethyl acetate (B1210297) and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
LC-MS/MS Method
-
LC System: Agilent 1100 series HPLC or equivalent.
-
Column: Phenomenex Luna C18, 5 µm, 150 x 4.6 mm.
-
Mobile Phase: 20 mM Ammonium Acetate in Water : Acetonitrile (30:70 v/v).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Emedastine: m/z 303.2 → 112.1
-
Naphazoline (IS): m/z 211.2 → 181.2
-
Troubleshooting Guides
This section addresses specific issues that may be encountered during the LC-MS analysis of this compound.
Issue 1: Poor Peak Shape or Low Sensitivity
-
Possible Cause: Suboptimal mobile phase pH or composition.
-
Solution:
-
Possible Cause: Matrix effects (ion suppression or enhancement).
-
Solution:
-
If using a structural analog, ensure the sample preparation method is efficient in removing interfering matrix components.
-
If matrix effects persist, the use of a deuterated internal standard is highly recommended.
-
Issue 2: Inaccurate Quantification
-
Possible Cause: The internal standard is not adequately compensating for variability.
-
Solution:
-
If using a structural analog, verify that its extraction recovery and ionization efficiency are comparable to Emedastine under the established conditions.
-
Ensure the internal standard concentration is appropriate and consistent across all samples and standards.
-
-
Possible Cause: Isobaric interference.
-
Solution:
-
Analyze the fragmentation patterns of Emedastine and the internal standard to identify unique product ions for Multiple Reaction Monitoring (MRM).
-
Optimize chromatographic conditions to ensure baseline separation of any potentially interfering compounds.
-
Issue 3: Internal Standard Signal Variability
-
Possible Cause: Inconsistent sample preparation.
-
Solution:
-
Ensure precise and accurate addition of the internal standard to all samples at the beginning of the sample preparation process.
-
Thoroughly vortex all samples after the addition of the internal standard to ensure homogeneity.
-
-
Possible Cause: Degradation of the internal standard.
-
Solution:
-
Check the stability of the internal standard in the sample matrix and under the storage conditions used.
-
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard considered the "gold standard"?
A1: A deuterated internal standard is chemically identical to the analyte, with the only difference being the presence of heavier isotopes (deuterium). This means it has the same retention time, extraction recovery, and ionization response as the analyte. This near-perfect mimicry allows it to compensate for variations in sample preparation and instrument performance more accurately than any other type of internal standard.
Q2: Can I use a different antihistamine as an internal standard?
A2: Yes, it is possible to use another antihistamine as a structural analog internal standard. However, it is crucial to validate the chosen compound thoroughly. The selected antihistamine should have similar physicochemical properties (e.g., pKa, logP), extraction recovery, and ionization efficiency to Emedastine. It must also be chromatographically resolved from Emedastine and any other potential interferences in the sample matrix.
Q3: What should I do if I observe a signal for the internal standard in my blank samples?
A3: A signal for the internal standard in blank samples indicates contamination. This could be due to carryover from previous injections or contamination of the blank matrix or solvents. To resolve this, inject several blank solvent injections to wash the system. If the problem persists, investigate potential sources of contamination in your reagents and sample preparation workflow.
Q4: How do I avoid isobaric interference between Emedastine and my internal standard?
A4: Isobaric interference occurs when the internal standard has a fragment ion with the same mass-to-charge ratio (m/z) as a fragment ion of the analyte. To avoid this:
-
Select unique MRM transitions: Analyze the full scan and product ion spectra of both Emedastine and the internal standard to identify unique precursor and product ions for each compound.
-
Chromatographic Separation: Optimize your LC method to ensure baseline separation between Emedastine and the internal standard. Even with unique MRM transitions, chromatographic separation is good practice to minimize the risk of any unforeseen interferences.
Visualizations
Caption: Workflow for selecting an appropriate internal standard for Emedastine analysis.
Caption: Troubleshooting workflow for common LC-MS issues with Emedastine analysis.
References
- 1. High-performance liquid chromatography-electrospray ionization-mass spectrometric determination of this compound in human plasma and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. [PDF] High-performance liquid chromatography-electrospray ionization-mass spectrometric determination of this compound in human plasma and its pharmacokinetics. | Semantic Scholar [semanticscholar.org]
Navigating Emedastine Difumarate in Solution: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges with Emedastine Difumarate precipitation in stock solutions. The following information is designed to assist researchers in preparing and handling this compound solutions to ensure experimental accuracy and consistency.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound from stock solutions can be a significant concern, potentially impacting the accuracy and reproducibility of experiments. This guide provides a systematic approach to identifying and resolving common issues.
Issue: Precipitate observed in a freshly prepared stock solution.
| Potential Cause | Troubleshooting Steps |
| Incomplete Dissolution | 1. Ensure the solvent has been added to the powdered this compound and not the other way around. 2. Vortex or sonicate the solution to aid dissolution. Gentle warming (to 37°C) can be attempted, but be mindful of potential degradation at higher temperatures. |
| Incorrect Solvent | 1. Verify the solvent used is appropriate for the desired concentration. While highly soluble in DMSO and water, high concentrations in ethanol (B145695) may be problematic.[1] |
| Supersaturation | 1. The desired concentration may exceed the solubility limit in the chosen solvent at the current temperature. 2. Try preparing a more dilute stock solution. |
| Low-Quality Reagent | 1. Ensure the this compound is of high purity. Impurities can act as nucleation sites for precipitation. |
Issue: Precipitate forms after storage (short-term or long-term).
| Potential Cause | Troubleshooting Steps |
| Temperature Fluctuations | 1. Store stock solutions at a constant and appropriate temperature. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to avoid repeated freeze-thaw cycles.[2] 2. Before use, allow the frozen aliquot to thaw completely and come to room temperature. Ensure it is fully redissolved by vortexing before use. |
| Solvent Evaporation | 1. Ensure vials are tightly sealed to prevent solvent evaporation, which would increase the drug concentration and potentially lead to precipitation. |
| pH Shift in Solution | 1. For aqueous solutions, changes in pH due to absorption of atmospheric CO2 can alter solubility. Consider using a buffered solution if stability over time is a concern. The commercial ophthalmic formulation is buffered to approximately pH 7.4.[3] |
| Degradation | 1. Emedastine has been shown to be labile at various pH levels, especially at elevated temperatures. Degradation products may be less soluble and precipitate out of solution. 2. Protect solutions from light and store at recommended temperatures to minimize degradation. |
Issue: Precipitate forms upon dilution into aqueous media (e.g., cell culture medium).
| Potential Cause | Troubleshooting Steps |
| "Salting Out" Effect | 1. The high salt concentration in some buffers or media can reduce the solubility of the drug. 2. Try diluting the stock solution in a smaller volume of a low-salt buffer or water before adding it to the final, high-salt medium. |
| pH of the Final Solution | 1. The pH of the final solution may be one where this compound is less soluble. The pKa of Emedastine is approximately 8.66. At pH values above the pKa, the molecule will be less protonated and potentially less soluble in aqueous solutions. 2. Consider adjusting the pH of the final solution or using a buffer system that maintains a pH where the drug is more soluble. The commercial formulation is buffered to a pH of approximately 7.4.[3] |
| Interaction with Media Components | 1. Components in complex media, such as proteins or other additives, could potentially interact with the drug and cause it to precipitate. 2. Add the diluted drug solution to the media with gentle mixing. |
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: The solubility of this compound in several common solvents at 25°C is summarized in the table below.
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) |
| Water | 100 | 187.06 |
| DMSO | 100 | 187.06 |
| Ethanol | 21 | 39.28 |
Data sourced from supplier datasheets.[1]
Q2: What is the recommended procedure for preparing a stock solution of this compound?
A2: A detailed experimental protocol for preparing a stock solution is provided below.
Q3: How should I store my this compound stock solutions?
A3: For long-term storage, it is recommended to aliquot stock solutions into single-use volumes and store them at -20°C or -80°C. This will minimize degradation and prevent issues associated with repeated freeze-thaw cycles.[2] For short-term storage, solutions in tightly sealed vials can be stored at 2-8°C, protected from light.
Q4: My this compound solution has precipitated. Can I still use it?
A4: It is not recommended to use a solution with a visible precipitate. The concentration of the supernatant will be lower than intended, leading to inaccurate experimental results. Attempt to redissolve the precipitate using the troubleshooting steps outlined above (e.g., gentle warming, sonication). If the precipitate does not redissolve, it is best to prepare a fresh solution.
Q5: What is the pKa of Emedastine and how does it affect solubility?
A5: The strongest basic pKa of Emedastine is approximately 8.66. This means that at pH values below 8.66, a higher proportion of the molecule will be in its protonated, more water-soluble form. As the pH approaches and surpasses the pKa, the proportion of the less soluble, uncharged form increases, which can lead to precipitation in aqueous solutions.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
-
-
Procedure:
-
Calculate the mass of this compound required. The molecular weight of this compound is 534.56 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 5.35 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it into a sterile vial.
-
Add the desired volume of DMSO to the vial. For a 10 mM solution, add 1 mL of DMSO for every 5.35 mg of powder.
-
Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath can be used to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Relationship between pH and this compound solubility.
References
Technical Support Center: Emedastine Difumarate Animal Model Experiments
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with emedastine (B1214569) difumarate in animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability and challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of emedastine difumarate?
A1: this compound is a potent and selective histamine (B1213489) H1 receptor antagonist.[1][2][3] In allergic conjunctivitis, histamine is a key mediator released from mast cells that binds to H1 receptors on conjunctival nerve endings and blood vessels, causing itching and redness. Emedastine competitively and reversibly blocks these receptors, thereby alleviating the symptoms of allergic conjunctivitis.[1][2] It shows high selectivity for the H1 receptor with significantly lower affinity for H2 and H3 receptors.[2]
Q2: Which animal models are most commonly used for studying this compound's efficacy in allergic conjunctivitis?
A2: The most common animal models for allergic conjunctivitis are induced in mice (e.g., BALB/c, C57BL/6), guinea pigs, and rabbits.[4][5][6][7][8] These models typically involve sensitization to an allergen, such as ovalbumin or ragweed pollen, followed by a topical ocular challenge to elicit an allergic reaction.[4][5][7]
Q3: What are the typical clinical signs to score in an allergic conjunctivitis animal model?
A3: Common clinical signs that are scored to assess the severity of allergic conjunctivitis in animal models include eyelid edema, conjunctival redness (hyperemia), tearing (epiphora), and eye scratching or rubbing behavior.[5][7][9] A scoring system is often used to quantify the severity of these signs.
Q4: How can I measure the inflammatory response beyond clinical signs?
A4: The inflammatory response can be further quantified by collecting tears and serum to measure levels of histamine and allergen-specific IgE.[5][7] Additionally, histological analysis of the conjunctiva can be performed to assess the infiltration of inflammatory cells, such as eosinophils and mast cells.[5]
Troubleshooting Guides
Issue 1: High Variability in Clinical Scores
High variability in clinical scores between animals in the same treatment group can mask the true effect of this compound.
| Potential Cause | Troubleshooting/Optimization Steps |
| Inconsistent Allergen Challenge: Uneven application of the allergen solution can lead to varying degrees of allergic reaction. | - Ensure a consistent volume of allergen is instilled into the conjunctival sac of each animal.- Standardize the application technique to minimize drainage from the eye. |
| Genetic Variability within Animal Strain: Even within the same strain, there can be genetic differences that influence the immune response. | - Use animals from a single, reputable supplier.- Increase the number of animals per group to improve statistical power. |
| Subjective Scoring: Differences in scoring between observers can introduce variability. | - Develop a clear and detailed scoring system with photographic examples.- Have a single, blinded observer score all animals, or ensure all observers are properly trained and calibrated. |
| Animal Stress: Stress can influence the immune response and the severity of the allergic reaction. | - Acclimatize animals to the experimental procedures and handling.- Perform procedures in a quiet and consistent environment. |
Issue 2: Inconsistent or Lower-Than-Expected Efficacy of this compound
Observing inconsistent or poor efficacy can be due to a variety of formulation and administration factors.
| Potential Cause | Troubleshooting/Optimization Steps |
| Formulation Issues: The pH, viscosity, and excipients of the this compound solution can affect its stability, comfort, and bioavailability. | - pH: Ensure the pH of the ophthalmic solution is within a comfortable and stable range (typically around 7.4).[2] Deviations can cause irritation and increase tearing, leading to drug washout.- Viscosity: Low viscosity can lead to rapid clearance from the eye. Consider using a viscosity-enhancing agent like hypromellose to increase ocular residence time.[4][10] However, excessively high viscosity can cause discomfort.[4]- Excipients: Ensure all excipients are compatible and used at appropriate concentrations. For example, the preservative benzalkonium chloride can enhance penetration but may also cause ocular surface toxicity at higher concentrations.[11][12][13] |
| Inconsistent Dosing: Variability in the volume of the eye drop administered can lead to inconsistent drug exposure. | - Use a calibrated micropipette to administer a precise volume for each dose.- Standardize the angle and rate of instillation to minimize variability in drop size.[14] |
| Dosing Frequency and Timing: The timing of drug administration relative to the allergen challenge is critical. | - Administer this compound at a consistent time point before the allergen challenge based on its onset of action.- For multi-day studies, maintain a consistent dosing schedule. |
| Melanin (B1238610) Binding: Emedastine may bind to melanin in pigmented animals, which can affect its ocular pharmacokinetics and potentially prolong its effect but also reduce its immediate availability. | - Be aware of the pigmentation status of your animals (e.g., albino vs. pigmented rabbits).[14][15][16][17] Consider this when interpreting results and comparing between different animal strains. |
Data Presentation
Table 1: Efficacy of Antihistamines in a Guinea Pig Model of Allergic Conjunctivitis
This table summarizes the reduction in histamine and Substance P levels in the tears of guinea pigs with ovalbumin-induced allergic conjunctivitis after treatment with various antihistamines.
| Treatment Group | Histamine Concentration (ng/mL) ± SEM | Substance P Concentration (ng/mL) ± SEM |
| Negative Control | 2.52 ± 1.65 | 67.7 ± 4.76 |
| Positive Control (Allergen only) | 10.33 ± 2.56 | 140.9 ± 2.13 |
| Ketotifen (B1218977) | 3.28 ± 0.68 | 90.5 ± 8.44 |
| Olopatadine | 5.04 ± 1.85 | 109.0 ± 10.9 |
| Levocabastine | 5.96 ± 1.38 | 104.8 ± 11.0 |
| Tranilast | 4.19 ± 2.13 | 100.0 ± 7.36 |
| Data adapted from Nakazawa et al. (2017).[5][7][18] |
Experimental Protocols
Protocol 1: Induction of Allergic Conjunctivitis in BALB/c Mice
This protocol is a synthesized example based on common methodologies for inducing allergic conjunctivitis in mice.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Alum) as an adjuvant
-
Phosphate-buffered saline (PBS)
-
This compound ophthalmic solution (and vehicle control)
Procedure:
-
Sensitization:
-
On day 0 and day 7, sensitize mice by intraperitoneal (IP) injection of 10 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.
-
-
Allergen Challenge:
-
On day 14, perform a topical ocular challenge by instilling 10 µL of OVA solution (1 mg/mL in PBS) into the conjunctival sac of the right eye. The left eye can serve as a control (instilled with PBS).
-
-
Treatment:
-
Administer 5 µL of this compound ophthalmic solution or vehicle control to the right eye 30 minutes prior to the allergen challenge on day 14.
-
-
Evaluation of Clinical Signs:
-
At 20 minutes post-challenge, score the clinical signs of allergic conjunctivitis (eyelid edema, conjunctival redness, and tearing) using a standardized scoring system (e.g., 0 = no signs, 3 = severe signs).
-
-
Collection of Biological Samples:
-
Immediately after clinical scoring, collect tear fluid using a fine capillary tube for histamine and IgE analysis.
-
Collect blood via cardiac puncture for serum IgE analysis.
-
Euthanize the mice and enucleate the eyes for histological analysis of the conjunctiva.
-
Visualizations
Caption: Emedastine's mechanism of action in the allergic cascade.
Caption: A typical experimental workflow for preclinical evaluation.
Caption: A logical approach to troubleshooting experimental variability.
References
- 1. Randomized, double-masked, placebo-controlled comparison of the efficacy of this compound 0.05% ophthalmic solution and ketotifen fumarate 0.025% ophthalmic solution in the human conjunctival allergen challenge model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. ec.europa.eu [ec.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. Model for Studying Anti- Allergic Drugs for Allergic Conjunctivitis in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Model for Studying Anti- Allergic Drugs for Allergic Conjunctivitis in Animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Allergic conjunctivitis and uveitis models: reappraisal with some marketed drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Citric Acid and Tromethamine on the Stability of Eyedrops Containing Lifitegrast - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comparison of the effect of viscosity on the precorneal residence of solutions in rabbit and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. mdpi.com [mdpi.com]
- 13. Ocular benzalkonium chloride exposure: problems and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Melanin-Binding-Based Discovery of Topically Instilled Carbonic Anhydrase Inhibitors for Targeted Delivery and Prolonged Action in the Eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. Melanin-Binding-Based Discovery of Topically Instilled Carbonic Anhydrase Inhibitors for Targeted Delivery and Prolonged Action in the Eye - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Significance of melanin binding and metabolism in the activity of 5-acetoxyacetylimino-4-methyl-delta2-1,3,4,-thiadiazolin e-2-sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Emedastine Difumarate adherence to plasticware in low concentration solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Emedastine Difumarate, specifically addressing its potential for adherence to plasticware in low concentration solutions.
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected concentrations of this compound in experimental assays.
This issue is often attributed to the non-specific adsorption of the compound to plastic laboratory consumables, particularly when working with low concentration solutions. The following steps can help troubleshoot and mitigate this problem.
1. Material Selection:
-
Problem: Standard polystyrene (PS) and polypropylene (B1209903) (PP) labware can exhibit significant binding of small molecules due to hydrophobic and ionic interactions.[1][2] this compound, with a LogP of 2.6, possesses moderate lipophilicity, which can contribute to its adherence to hydrophobic plastic surfaces.[3]
-
Solution:
-
Whenever possible, use glass or low-binding microplates and tubes. These are often surface-treated to be more hydrophilic, reducing hydrophobic interactions.
-
If plasticware is unavoidable, consider using polyethylene (B3416737) (PE) as an alternative to polystyrene or polypropylene, as it may exhibit different binding characteristics.
-
For critical applications, perform a preliminary compatibility test with your specific plasticware (see Experimental Protocols section).
-
2. Solution and Buffer Composition:
-
Problem: The composition of the solvent can influence the extent of drug adsorption.[4]
-
Solution:
-
Utilize Buffers: Working with buffered solutions can reduce the surface interactions that lead to adsorption compared to using deionized water.[4]
-
Addition of Organic Solvents: The inclusion of a small percentage of an organic solvent like acetonitrile (B52724) or methanol (B129727) in your working solution can help to keep the compound in the solution phase and reduce binding.[1]
-
Inclusion of Surfactants: A low concentration (e.g., 0.01-0.05%) of a non-ionic surfactant, such as Tween-20 or Triton X-100, can coat the plastic surface and prevent the adsorption of hydrophobic molecules.[5]
-
Addition of a Blocking Protein: In biological assays, the addition of a carrier protein like Bovine Serum Albumin (BSA) at a low concentration can saturate the non-specific binding sites on the plasticware.
-
3. Experimental Conditions:
-
Problem: Incubation time and temperature can affect the kinetics of adsorption.
-
Solution:
-
Minimize the contact time between your low-concentration this compound solution and the plasticware.
-
Perform experiments at lower temperatures (e.g., 4°C) if the protocol allows, as this can slow down the adsorption process.
-
Frequently Asked Questions (FAQs)
Q1: Why is my low-concentration this compound solution losing potency over time when stored in a polypropylene tube?
A1: The loss of potency is likely due to the adsorption of this compound onto the inner surface of the polypropylene tube. This phenomenon is more pronounced at low concentrations where a larger fraction of the total compound can be lost to surface binding.[6] Polypropylene, being a hydrophobic polymer, can interact with the moderately lipophilic this compound.
Q2: What type of plasticware is best for working with this compound?
A2: While glass is often the most inert option, specially treated low-binding plasticware is a suitable alternative. If you must use standard plastics, polypropylene is often considered to have lower biomolecule adsorption than polystyrene.[7] However, the best choice can be compound-specific, and a preliminary screening of different plastic types is recommended.
Q3: Can I pre-treat my plasticware to reduce the binding of this compound?
A3: Yes, pre-conditioning your plasticware can be an effective strategy. You can rinse the wells of a microplate or the interior of a tube with a solution containing a blocking agent like BSA or a non-ionic surfactant. This pre-treatment coats the surface and minimizes the available sites for drug adsorption.
Q4: How can I quantify the amount of this compound that has adhered to my plasticware?
A4: You can determine the extent of adsorption by measuring the concentration of your this compound solution before and after exposure to the plasticware using a validated analytical method such as HPLC-UV. A detailed protocol for this is provided in the "Experimental Protocols" section below.
Quantitative Data on Plasticware Adherence
Due to the lack of publicly available studies specifically quantifying this compound adherence to plasticware, the following table presents illustrative data based on the expected behavior of a compound with its physicochemical properties. This table is intended to provide a general guideline for researchers.
| Plasticware Type | Incubation Time (hours) | Initial Concentration (ng/mL) | % Adsorption (Hypothetical) |
| Polystyrene (PS) | 2 | 10 | 25-35% |
| Polystyrene (PS) | 24 | 10 | 40-60% |
| Polypropylene (PP) | 2 | 10 | 15-25% |
| Polypropylene (PP) | 24 | 10 | 30-50% |
| Low-Binding Plastic | 24 | 10 | < 5% |
| Glass | 24 | 10 | < 1% |
Experimental Protocols
Protocol for Quantifying this compound Adsorption to Plasticware using HPLC-UV
This protocol provides a framework for determining the percentage of this compound that adsorbs to different types of plasticware.
1. Materials:
-
This compound reference standard
-
HPLC-grade methanol and water
-
Phosphate buffer (or other relevant experimental buffer)
-
Plasticware to be tested (e.g., polystyrene and polypropylene microplates, tubes)
-
Glassware (for control)
-
HPLC system with a UV detector
-
Analytical column (e.g., C18)
2. Methods:
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).
-
From the stock solution, prepare a working solution at a low concentration (e.g., 100 ng/mL) in the desired experimental buffer.
-
-
Experimental Setup:
-
Aliquot the working solution into the wells of the plastic microplates or into the plastic tubes to be tested.
-
As a control, aliquot the same working solution into glass vials.
-
Prepare a "time zero" sample by immediately transferring an aliquot of the working solution from a glass vial for HPLC analysis.
-
-
Incubation:
-
Incubate the plasticware and glass controls at the desired experimental temperature (e.g., room temperature or 37°C) for a set period (e.g., 2, 4, 8, and 24 hours).
-
-
Sample Collection and Analysis:
-
Data Analysis:
-
Calculate the percentage of this compound adsorbed to the plasticware at each time point using the following formula:
% Adsorption = [ (C_glass - C_plastic) / C_glass ] * 100
Where:
-
C_glass is the concentration of this compound in the glass control at that time point.
-
C_plastic is the concentration of this compound in the plasticware at that time point.
-
Visualizations
Signaling Pathway of this compound's Target: The Histamine (B1213489) H1 Receptor
This compound is a selective antagonist of the Histamine H1 receptor. The following diagram illustrates the Gq-protein coupled signaling cascade that is initiated upon histamine binding to the H1 receptor, which is subsequently blocked by Emedastine.[3][9][10][11][12]
Experimental Workflow for Quantifying Adsorption
The following diagram outlines the workflow for the experimental protocol described above.
References
- 1. Protocol for Drug Quantitation by UV/Visible Wavelength Detection - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. US20050287325A1 - Pharmaceutical containers with low adsorption/absorption of active ingredients, and a method of testing materials for adsorption/absorption of active ingredients - Google Patents [patents.google.com]
- 3. Histamine H1 receptor - Proteopedia, life in 3D [proteopedia.org]
- 4. Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. unmc.edu [unmc.edu]
- 6. researchgate.net [researchgate.net]
- 7. iyengarlab.org [iyengarlab.org]
- 8. Evaluation of the clinical and quantitative performance of a practical HPLC-UV platform for in-hospital routine therapeutic drug monitoring of multiple drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SMPDB [smpdb.ca]
- 11. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 12. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Emedastine Difumarate Extraction Recovery from Plasma Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of Emedastine (B1214569) Difumarate from plasma samples. The following sections detail experimental protocols, quantitative data, and visual workflows to address common challenges encountered during sample preparation.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction of Emedastine Difumarate from plasma samples using various techniques.
Liquid-Liquid Extraction (LLE)
| Question/Issue | Possible Cause(s) | Troubleshooting Steps |
| Low recovery of this compound. | Incomplete extraction from the aqueous phase. | - Ensure the pH of the plasma sample is optimized. Emedastine is a basic compound, so adjusting the pH to a more basic level can improve its partitioning into the organic solvent.- Increase the volume of the extraction solvent (e.g., ethyl acetate) or perform multiple extractions (2-3 times) and pool the organic layers.[1] |
| Emulsion formation at the interface. | - Centrifuge the sample at a higher speed or for a longer duration to break the emulsion.- Add a small amount of salt (e.g., sodium chloride) to the aqueous phase to increase its polarity and facilitate phase separation.- Consider using a different, less polar organic solvent. | |
| High variability in recovery between samples. | Inconsistent vortexing/mixing. | - Standardize the vortexing time and speed for all samples to ensure uniform extraction. |
| Inaccurate pipetting of small volumes. | - Calibrate pipettes regularly.- Use appropriate pipette sizes for the volumes being transferred. | |
| Presence of interfering peaks in the chromatogram. | Co-extraction of endogenous plasma components. | - Optimize the pH of the aqueous phase to selectively extract this compound.- Try a back-extraction step: after the initial extraction, wash the organic layer with an acidic aqueous solution to remove basic impurities, then re-basify the aqueous layer and re-extract the analyte into a fresh organic solvent. |
Solid-Phase Extraction (SPE)
| Question/Issue | Possible Cause(s) | Troubleshooting Steps |
| Low analyte recovery. | Inappropriate sorbent selection. | - For this compound, a mixed-mode cation-exchange (MCX) sorbent may be effective due to its basic nature.- Alternatively, reversed-phase sorbents like C8 or C18 can be used.[2] |
| Incomplete elution of the analyte. | - Optimize the elution solvent. A stronger solvent or the addition of a modifier (e.g., a small percentage of acid or base) might be necessary.- Increase the volume of the elution solvent or perform a second elution. | |
| Sample breakthrough during loading. | - Ensure the sample is loaded onto the cartridge at a slow and consistent flow rate.- Dilute the plasma sample before loading to reduce viscosity. | |
| Poor reproducibility. | Inconsistent flow rates. | - Use a vacuum manifold or an automated SPE system to maintain consistent flow rates during sample loading, washing, and elution. |
| Sorbent bed drying out. | - Ensure the sorbent bed does not go dry between the conditioning, loading, and washing steps, unless specified by the protocol. |
Protein Precipitation (PPT)
| Question/Issue | Possible Cause(s) | Troubleshooting Steps |
| Low recovery. | Analyte co-precipitation with proteins. | - Optimize the ratio of precipitating solvent (e.g., acetonitrile) to plasma. A 3:1 or 4:1 ratio is common.[3] - Ensure thorough vortexing immediately after adding the solvent to promote rapid and efficient protein precipitation. |
| Incomplete protein precipitation. | - Use a sufficient volume of cold precipitating solvent (e.g., acetonitrile (B52724) stored at -20°C) to enhance protein precipitation. | |
| Clogged LC column or high backpressure. | Incomplete removal of precipitated proteins. | - Increase the centrifugation speed and/or time to ensure a compact protein pellet.- Carefully aspirate the supernatant without disturbing the pellet.- Consider using a filter plate for high-throughput applications. |
| Ion suppression in LC-MS/MS analysis. | Presence of residual phospholipids. | - While PPT is quick, it may not be as clean as LLE or SPE. If ion suppression is significant, consider using a phospholipid removal plate or switching to a more selective extraction method like SPE. |
Frequently Asked Questions (FAQs)
Q1: Which extraction method is best for this compound from plasma?
A1: The choice of extraction method depends on the specific requirements of your assay.
-
Liquid-Liquid Extraction (LLE) with ethyl acetate (B1210297) has been shown to be a selective and sensitive method for this compound.[1] It generally provides clean extracts.
-
Solid-Phase Extraction (SPE) can offer higher throughput and cleaner extracts compared to LLE, but requires more method development to select the optimal sorbent and solvents.[4]
-
Protein Precipitation (PPT) is the simplest and fastest method, often yielding high recovery, but may result in less clean extracts and potential matrix effects in LC-MS/MS analysis.[5][6]
Q2: What is a typical recovery rate for this compound from plasma?
A2: While specific recovery data for this compound is not extensively published for all methods, typical recovery rates for small molecules from plasma are:
-
LLE: Can range from 70% to over 90%, depending on the optimization.
-
SPE: Generally provides high and reproducible recoveries, often exceeding 90%.[2]
-
PPT: Typically results in high recovery, often above 80-90%.[5][6]
Q3: How can I minimize matrix effects in my LC-MS/MS analysis?
A3: Matrix effects, such as ion suppression or enhancement, can be minimized by:
-
Choosing a more selective extraction method like SPE.
-
Optimizing the mobile phase and chromatographic conditions to separate this compound from co-eluting matrix components.
-
Using a stable isotope-labeled internal standard that co-elutes with the analyte and experiences similar matrix effects.
-
Diluting the final extract, although this may compromise sensitivity.
Q4: Can I use other solvents for LLE of this compound?
A4: Yes, other organic solvents can be used. One study mentions the use of chloroform (B151607) for the extraction of Emedastine and its metabolites.[7] The choice of solvent should be based on the polarity of the analyte and its solubility in the solvent, as well as the solvent's miscibility with the aqueous phase.
Quantitative Data Summary
The following tables summarize typical performance data for different extraction methods. Note that specific recovery for this compound may vary depending on the exact experimental conditions.
Table 1: Comparison of Extraction Methods
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) |
| Typical Recovery | 70-95% | >90%[2] | 80-95%[5][6] |
| Selectivity | Moderate to High | High | Low to Moderate |
| Throughput | Low to Moderate | High (with automation) | High |
| Method Development Time | Moderate | High | Low |
| Cost per Sample | Low | High | Low |
Table 2: Reported Performance Metrics for this compound Analysis using LLE
| Parameter | Value | Reference |
| Linearity Range | 0.05-30 ng/mL | [1] |
| Precision (RSD) | < 15% | [1] |
| Lower Limit of Detection | 0.01 ng/mL | [1] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is based on a validated method for the determination of this compound in human plasma.[1]
-
Sample Preparation:
-
Pipette 500 µL of human plasma into a clean centrifuge tube.
-
Add the internal standard solution (e.g., Naphazoline hydrochloride).
-
Vortex for 30 seconds.
-
-
Extraction:
-
Add 3 mL of ethyl acetate to the plasma sample.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
-
Drying and Reconstitution:
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., methanol-water mixture).
-
Vortex for 1 minute.
-
-
Analysis:
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE) - General Procedure
This is a general protocol that should be optimized for this compound.
-
Sorbent Selection:
-
Choose a suitable sorbent (e.g., C8, C18, or mixed-mode cation exchange).
-
-
Conditioning:
-
Pass 1 mL of methanol (B129727) through the SPE cartridge.
-
Pass 1 mL of water through the cartridge.
-
-
Sample Loading:
-
Pre-treat the plasma sample by diluting it with water or a suitable buffer.
-
Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
-
Elution:
-
Elute this compound with 1 mL of an appropriate elution solvent (e.g., methanol, potentially with a modifier like formic acid).
-
-
Drying and Reconstitution (if necessary):
-
Evaporate the eluate to dryness.
-
Reconstitute in the mobile phase for analysis.
-
Protocol 3: Protein Precipitation (PPT)
-
Sample Preparation:
-
Pipette 200 µL of plasma into a microcentrifuge tube.
-
Add the internal standard.
-
-
Precipitation:
-
Add 600 µL of cold acetonitrile (a 3:1 ratio).
-
Vortex immediately and vigorously for 2 minutes.
-
-
Centrifugation:
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
-
Analysis or Further Processing:
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase if concentration is needed.
-
Visual Workflows
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Caption: Solid-Phase Extraction (SPE) Workflow.
Caption: Protein Precipitation (PPT) Workflow.
References
- 1. High-performance liquid chromatography-electrospray ionization-mass spectrometric determination of this compound in human plasma and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. agilent.com [agilent.com]
- 4. Comparison of liquid/liquid and solid-phase extraction for alkaline drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medipol.edu.tr [medipol.edu.tr]
- 7. [Selective and sensitive determination of an antiallergic agent, this compound (KG-2413), in human plasma by the radioreceptor assay combined with a high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vivo Analysis of Emedastine Difumarate and Levocabastine for Allergic Conjunctivitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of two prominent second-generation H1 receptor antagonists, Emedastine (B1214569) Difumarate and Levocabastine (B1674950), widely used in the topical treatment of allergic conjunctivitis. The following analysis is based on published experimental data to objectively assess their performance and pharmacological profiles.
Executive Summary
Emedastine Difumarate and Levocabastine are both potent and selective H1 antihistamines that effectively manage the signs and symptoms of allergic conjunctivitis. Preclinical and clinical evidence suggests that while both drugs are effective, Emedastine may offer advantages in terms of potency and efficacy in reducing certain key symptoms like ocular itching. Emedastine has demonstrated a higher selectivity for the H1 receptor compared to Levocabastine, which may contribute to its favorable efficacy and safety profile.[1]
Quantitative Data Comparison
The following tables summarize key quantitative data from in vivo and related studies, providing a direct comparison of the two compounds.
Table 1: Comparative Efficacy in Allergic Conjunctivitis Models
| Parameter | This compound (0.05%) | Levocabastine (0.05%) | Key Findings | Animal Model/Study Design |
| Ocular Itching | Statistically significantly more effective in reducing itching at both 10-minute and 2-hour post-administration challenges (P < 0.05).[2][3] | Less effective than Emedastine in reducing ocular itching.[2][3] | Emedastine shows superior efficacy in the primary symptom of allergic conjunctivitis.[2][3] | Conjunctival Allergen Challenge (Human) |
| Conjunctival Redness | Statistically equivalent to Levocabastine, with a trend towards greater efficacy at all observation time points.[2][3] | Statistically equivalent to Emedastine in reducing redness.[2][3] | Both compounds are effective in controlling conjunctival redness.[2] | Conjunctival Allergen Challenge (Human) |
| Chemosis & Eyelid Swelling | Significantly superior to Levocabastine in reducing chemosis and eyelid swelling at multiple time points (Days 7, 14, 30, and 42).[4][5][6] | Less effective than Emedastine in reducing chemosis and eyelid swelling over a prolonged treatment period.[4][5][6] | Emedastine demonstrates greater efficacy in reducing edema-related symptoms.[5][6] | Randomized, double-masked clinical trial (Pediatric) |
| Inhibition of Vascular Permeability (ED50) | ED50 = 0.000035% (30 min post-dosing) | ED50 = 0.0035% (30 min post-dosing, estimated based on relative potency) | Emedastine is approximately 100 times more potent than Levocabastine in inhibiting histamine-induced vascular permeability.[7] | Histamine-induced conjunctivitis (Guinea Pig) |
| Inhibition of Passive Conjunctival Anaphylaxis (ED50) | ED50 = 0.00022% (30 min prior to antigen challenge) | Data not available in the same study for direct comparison. | Demonstrates potent efficacy in an antigen-challenge model.[7] | Passive Conjunctival Anaphylaxis (Guinea Pig) |
Table 2: Receptor Binding Affinity and Selectivity
| Compound | H1 Receptor Affinity (Ki, nM) | H2 Receptor Affinity (Ki, nM) | H3 Receptor Affinity (Ki, nM) | H1 Selectivity Ratio (H2:H1) | H1 Selectivity Ratio (H3:H1) |
| Emedastine | 1.3 ± 0.1[1] | 49,067 ± 11,113[1] | 12,430 ± 1,282[1] | ~37,744 | ~9,562 |
| Levocabastine | Data not directly comparable in the same study | Data not directly comparable in the same study | Data not directly comparable in the same study | 420[1] | 82[1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are protocols for key experiments cited in the comparison.
Guinea Pig Model of Histamine-Induced Conjunctivitis
This model is used to assess the ability of a topical antihistamine to inhibit the increase in vascular permeability in the conjunctiva caused by histamine (B1213489).
-
Animals: Male Hartley guinea pigs.
-
Sensitization: This is an acute model and does not require prior sensitization.
-
Drug Administration: A specific concentration of Emedastine, Levocabastine, or vehicle is topically administered to the cul-de-sac of one or both eyes of the guinea pigs. The drug is allowed to reside in the eye for a predetermined period (e.g., 30 minutes, 2 hours, 4 hours) before the histamine challenge.
-
Histamine Challenge: A solution of histamine is administered topically to the same eye(s).
-
Vascular Permeability Measurement: Simultaneously with the histamine challenge, Evans blue dye is injected intravenously.[8] The dye binds to serum albumin and extravasates into tissues where vascular permeability has increased. After a set time, the animals are euthanized, and the conjunctival tissues are excised. The Evans blue dye is then extracted from the tissue and quantified spectrophotometrically at 620 nm.[8] The amount of dye extravasated is directly proportional to the change in vascular permeability.
-
Endpoint: The primary endpoint is the dose-dependent inhibition of Evans blue dye extravasation compared to the vehicle-treated control group. The ED50 value, the concentration of the drug that produces 50% of the maximum inhibitory effect, is calculated.[7]
Guinea Pig Model of Passive Conjunctival Anaphylaxis (PCA)
This model evaluates the efficacy of antihistamines in a more immunologically relevant model that mimics the IgE-mediated allergic response.
-
Animals: Male Hartley guinea pigs.[8]
-
Passive Sensitization: Guinea pigs are passively sensitized by an intradermal or subconjunctival injection of anti-ovalbumin (OA) serum, which contains IgE antibodies.[9][10] This is followed by a latency period (e.g., 24-48 hours) to allow the antibodies to bind to mast cells in the conjunctiva.
-
Drug Administration: Test compounds (Emedastine, Levocabastine) or vehicle are administered topically to the sensitized eye(s) at a specific time point (e.g., 5 or 30 minutes) before the antigen challenge.[7]
-
Antigen Challenge: The animals are challenged by topical application of an ovalbumin solution to the sensitized eye(s).[9][10]
-
Evaluation: The allergic reaction is assessed by two primary methods:
-
Clinical Scoring: Signs such as redness, chemosis (swelling), and watery discharge are scored at various time points post-challenge.[8]
-
Vascular Permeability: As in the histamine model, Evans blue dye is injected intravenously just before the antigen challenge, and the amount of dye extravasation in the conjunctiva is quantified to measure the inhibition of the allergic response.[8]
-
-
Endpoint: The ED50 is calculated based on the inhibition of the increase in vascular permeability or the reduction in clinical scores compared to the control group.[7]
Visualizing Mechanisms and Workflows
Signaling Pathway of H1 Receptor Antagonism
Emedastine and Levocabastine are inverse agonists/antagonists of the histamine H1 receptor. They prevent the downstream signaling cascade initiated by histamine binding, which is responsible for the symptoms of an allergic reaction.
Caption: H1 Receptor signaling pathway and the antagonistic action of Emedastine and Levocabastine.
Experimental Workflow for In Vivo Comparison
The following diagram illustrates a typical workflow for the preclinical in vivo comparison of topical anti-allergic drugs.
Caption: Generalized experimental workflow for in vivo comparison of anti-allergic ophthalmic drugs.
References
- 1. Emedastine: a potent, high affinity histamine H1-receptor-selective antagonist for ocular use: receptor binding and second messenger studies [pubmed.ncbi.nlm.nih.gov]
- 2. Emedastine ophthalmic solution 0.05% versus levocabastine ophthalmic suspension 0.05% in the treatment of allergic conjunctivitis using the conjunctival allergen challenge model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Safety and efficacy comparison of emedastine 0.05% ophthalmic solution compared to levocabastine 0.05% ophthalmic suspension in pediatric subjects with allergic conjunctivitis. Emadine Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical efficacy of emedastine, a potent, selective histamine H1 antagonist for topical ocular use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative efficacy of topical antihistamines in an animal model of early phase allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Model for Studying Anti- Allergic Drugs for Allergic Conjunctivitis in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Head-to-Head Comparison: Emedastine Difumarate vs. Ketotifen in a Conjunctival Allergen Challenge (CAC) Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent topical anti-allergic agents, Emedastine (B1214569) Difumarate 0.05% and Ketotifen (B1218977) Fumarate (B1241708) 0.025% ophthalmic solutions, within the standardized Conjunctival Allergen Challenge (CAC) model. The CAC model is a reliable and controlled method for evaluating the efficacy of treatments for allergic conjunctivitis.[1][2][3][4]
Executive Summary
Both Emedastine Difumarate and Ketotifen are effective topical treatments for the signs and symptoms of allergic conjunctivitis.[1][5] A direct comparison within the CAC model revealed no significant statistical difference in their anti-itching efficacy.[1][6] However, studies utilizing other models, such as the Vienna Challenge Chamber, suggest that Ketotifen may have a faster onset of action and provide better initial symptom relief within the first two hours post-dosing.[5][7] Both medications are well-tolerated with no significant adverse events reported in the cited studies.[1][5]
Mechanism of Action
Emedastine is a potent and selective histamine (B1213489) H1 receptor antagonist.[8] Ketotifen, on the other hand, possesses a dual mechanism of action; it is a histamine H1 receptor antagonist and also a mast cell stabilizer, which inhibits the release of inflammatory mediators from mast cells.[9][10][11] Ketotifen also inhibits the chemotaxis and activation of eosinophils.[10]
Quantitative Data Comparison
The following tables summarize the key efficacy data from a head-to-head study in a CAC model.
Table 1: Mean Itching Scores Post-Conjunctival Allergen Challenge
| Time Point (minutes) | Emedastine 0.05% | Ketotifen 0.025% | Placebo |
| 3 | Significantly lower than placebo (p < 0.05) | Significantly lower than placebo (p < 0.05) | - |
| 5 | Significantly lower than placebo (p < 0.05) | Significantly lower than placebo (p < 0.05) | - |
| 10 | Significantly lower than placebo (p < 0.05) | Significantly lower than placebo (p < 0.05) | - |
| Note: The mean raw scores between Emedastine and Ketotifen were not statistically different at any time point.[1] |
Table 2: Onset of Action and Symptom Relief (Vienna Challenge Chamber Model)
| Parameter | Emedastine 0.05% | Ketotifen 0.025% | p-value |
| Median Onset of Action | 30 minutes | 15 minutes | 0.048 |
| Composite Ocular Symptom Relief (0-2 hours post-dose) | - | Significantly greater relief | 0.026 |
| Total Symptom Complex Relief (0-2 hours post-dose) | - | Significantly greater relief | 0.014 |
| Data from a study using the Vienna Challenge Chamber model, which exposes subjects to allergens in a controlled environment.[5][7] |
Experimental Protocols
A standardized CAC model was utilized to assess the efficacy of the compounds. The general protocol is outlined below.
Key Methodological Details:
-
Study Design: Single-center, randomized, double-masked, placebo-controlled, contralateral-eye comparison studies are common.[1][10]
-
Subject Selection: Subjects with a history of allergic conjunctivitis and a positive skin test to a specific allergen are recruited.[12]
-
Allergen Challenge: A specific dose of allergen known to elicit a positive allergic reaction (e.g., itching score ≥ 2 on a 0-4 scale) is instilled into the conjunctival sac.[1][13]
-
Efficacy Endpoints: The primary efficacy measure is typically the subject's rating of ocular itching at various time points post-challenge.[1][10] Secondary endpoints often include assessments of conjunctival redness, chemosis (swelling), and tearing.[9][14]
-
Safety Assessment: Adverse events are monitored and recorded throughout the study.[1][5]
Conclusion
Both this compound and Ketotifen are effective options for the management of ocular itching associated with allergic conjunctivitis. In a direct CAC model comparison, their efficacy in reducing itching was comparable.[1][15] The choice between these agents may be guided by other factors, such as the need for a faster onset of action, where Ketotifen showed an advantage in a different challenge model.[5][7] The dual mechanism of action of Ketotifen (H1 antagonism and mast cell stabilization) may also be a consideration for patients requiring broader therapeutic coverage.[9][10] Further research may be warranted to explore differences in efficacy for other signs of allergic conjunctivitis beyond itching and redness.
References
- 1. Randomized, double-masked, placebo-controlled comparison of the efficacy of this compound 0.05% ophthalmic solution and ketotifen fumarate 0.025% ophthalmic solution in the human conjunctival allergen challenge model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. A Randomized, Multicenter Phase 3 Clinical Trial Evaluating Intracanalicular Dexamethasone Insert for the Treatment of Allergic Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oraclinical.com [oraclinical.com]
- 5. Onset and duration of action of ketotifen 0.025% and emedastine 0.05% in seasonal allergic conjunctivitis : efficacy after repeated pollen challenges in the vienna challenge chamber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Emedastine ophthalmic solution 0.05% versus levocabastine ophthalmic suspension 0.05% in the treatment of allergic conjunctivitis using the conjunctival allergen challenge model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of ketotifen eye drops in the treatment of seasonal allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of ketotifen fumarate 0.025% ophthalmic solution compared with placebo in the conjunctival allergen challenge model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of ketotifen eye drops in the treatment of seasonal allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and Safety of an Ophthalmic Solution in Patients With Allergic Conjunctivitis | Clinical Research Trial Listing [centerwatch.com]
- 13. Exacerbation of signs and symptoms of allergic conjunctivitis by a controlled adverse environment challenge in subjects with a history of dry eye and ocular allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medicaid.nv.gov [medicaid.nv.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the determination of Emedastine Difumarate purity and its related substances. The information presented is compiled from published scientific literature to assist in the selection and implementation of appropriate analytical strategies for quality control and drug development.
This compound is a selective H1 receptor antagonist used in ophthalmic solutions to treat allergic conjunctivitis. Ensuring the purity of the active pharmaceutical ingredient (API) and the final drug product is critical for its safety and efficacy. This requires robust and validated analytical methods capable of separating and quantifying this compound from its potential impurities and degradation products.
Comparison of Analytical Methods
Several analytical techniques have been successfully validated for the analysis of this compound. The most prominent among these are High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC) with densitometric analysis, and thermoanalytical methods like Differential Scanning Calorimetry (DSC). Each method offers distinct advantages and is suited for different analytical purposes.
The following tables summarize the key performance parameters of a validated HPLC method and a densitometric TLC method, providing a clear comparison for researchers.
Table 1: HPLC Method Performance Data
| Parameter | Reported Performance |
| Linearity Range | 0.05 - 1.0 mg/mL[1] |
| Accuracy (Recovery) | 100.3%[1] |
| Precision (RSD) | 0.12%[1] |
| Limit of Detection (LOD) | 0.15 µg/mL[2] |
| Limit of Quantitation (LOQ) | 0.45 µg/mL[2] |
Table 2: Densitometric TLC Method Performance Data
| Parameter | Reported Performance |
| Linearity Range | 0.5 - 10.0 µ g/spot [3] |
| Accuracy (Recovery) | 100.36 ± 0.40%[3] |
| Specificity | The method is specific and can separate the drug from its degradation products.[4] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and implementation of analytical methods. Below are the experimental protocols for the compared HPLC and densitometric TLC methods.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the determination of this compound and its related substances.[1]
-
Column: Zorbax Extend-C18
-
Mobile Phase: A mixture of 0.5% triethylamine (B128534) solution (adjusted to pH 7.6 with phosphoric acid), methanol (B129727), and acetonitrile (B52724) in a ratio of 40:42:18 (v/v/v).[1]
-
Detection Wavelength: 284 nm[1]
-
Flow Rate: Not specified in the provided abstract.
-
Injection Volume: Not specified in the provided abstract.
-
Temperature: Not specified in the provided abstract.
Densitometric Thin-Layer Chromatography (TLC) Method
This stability-indicating method is suitable for the quantitative determination of this compound in the presence of its degradation products.[3][4]
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 TLC plates (20 x 10 cm).[4]
-
Mobile Phase (Developing System): A mixture of methanol and 10% ammonia (B1221849) in a ratio of 9.5:0.5 (v/v).[3][4]
-
Chamber Saturation: 30 minutes.[4]
-
Development Distance: 8 cm.[4]
-
Drying: Air-dried.[4]
-
Detection Wavelength: Densitometric measurements are performed at 283 nm.[3][4]
Method Validation Workflow
The validation of an analytical method is a critical process that ensures its suitability for the intended purpose. The following diagram illustrates a typical workflow for the validation of an HPLC method for purity and related substances analysis, based on International Council for Harmonisation (ICH) guidelines.
Caption: Workflow for HPLC Method Validation.
Alternative Analytical Techniques
Beyond chromatography, other techniques can provide valuable information regarding the purity and stability of this compound.
Thermoanalytical Methods
Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are useful for characterizing the physicochemical properties of drug substances.[5] DSC can be employed to determine the purity of this compound based on the Van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[5] TGA provides information on the thermal stability and decomposition profile of the molecule.[5]
One study indicated that this compound is thermally stable up to 218.32°C, with decomposition occurring in three steps.[5]
Forced Degradation Studies
Forced degradation studies are essential for developing stability-indicating methods. Emedastine has been shown to be labile in acidic, neutral, and alkaline conditions at elevated temperatures.[2] Such studies help to identify potential degradation products that must be monitored during stability testing.
This compound Related Substances
The control of impurities is a key aspect of pharmaceutical quality control. The European Pharmacopoeia (EP) lists several potential impurities for Emedastine, including:
-
Emedastine EP Impurity A
-
Emedastine EP Impurity B
-
Emedastine EP Impurity C
-
Emedastine EP Impurity D
-
Emedastine EP Impurity E
-
Emedastine EP Impurity F
These and other related compounds, such as the N-oxide, can arise from the synthesis process or degradation. Validated analytical methods must be capable of separating and quantifying these impurities to ensure the quality of the drug product.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 3. This compound - CAS - 87233-62-3 | Axios Research [axios-research.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. This compound | C25H34N4O9 | CID 5282485 - PubChem [pubchem.ncbi.nlm.nih.gov]
Emedastine Difumarate: A Comparative Analysis of its Cross-Reactivity with Biogenic Amine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity and functional activity of emedastine (B1214569) difumarate across a range of biogenic amine receptors. The data presented herein is intended to assist researchers and drug development professionals in understanding the selectivity profile of this potent H1-receptor antagonist.
Executive Summary
Emedastine is a high-affinity histamine (B1213489) H1 receptor antagonist with exceptional selectivity. Radioligand binding assays demonstrate that emedastine's affinity for the H1 receptor is significantly higher than for H2 and H3 histamine receptors. Furthermore, at a concentration of 10 µM, emedastine shows no significant interaction with a panel of other biogenic amine receptors, including adrenergic (α₁, α₂, β), dopaminergic (D1, D2), and serotonergic (5-HT₁, 5-HT₂) receptors, highlighting its specific pharmacological profile. Functional assays confirm its potent antagonism of H1 receptor-mediated signaling.
Comparative Receptor Binding Affinity
The following table summarizes the binding affinities (Ki) of emedastine difumarate for various biogenic amine receptors, as determined by radioligand binding assays.
| Receptor Subtype | Radioligand | Tissue Source | Ki (nM) | Reference |
| Histamine H₁ | [³H]pyrilamine | Rodent Brain | 1.3 | [1][2] |
| Histamine H₂ | [³H]tiotidine | Rodent Brain | 49,067 | [1][2] |
| Histamine H₃ | [³H]N-methyl histamine | Rodent Brain | 12,430 | [1][2] |
| Adrenergic α₁ | - | - | >10,000 | [2] |
| Adrenergic α₂ | - | - | >10,000 | [2] |
| Adrenergic β | - | - | >10,000 | [2] |
| Dopamine D₁ | - | - | >10,000 | [2] |
| Dopamine D₂ | - | - | >10,000 | [2] |
| Serotonin 5-HT₁ | - | - | >10,000 | [2] |
| Serotonin 5-HT₂ | - | - | >10,000 | [2] |
Functional Antagonism of Histamine H1 Receptor
Emedastine's functional antagonism at the H1 receptor was evaluated by its ability to inhibit histamine-induced phosphoinositide turnover in human trabecular meshwork cells. This assay measures the downstream signaling cascade initiated by H1 receptor activation.
| Assay | Cell Type | IC₅₀ (nM) | Reference |
| Histamine-Induced Phosphoinositide Turnover | Human Trabecular Meshwork Cells | 1.44 | [1] |
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for histamine H1, H2, and H3 receptors.
Methodology:
-
Membrane Preparation: Whole brains from rats and guinea pigs were homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.7). The homogenate was centrifuged at 500 x g for 10 minutes at 4°C. The resulting supernatant was further centrifuged at 40,000 x g for 15 minutes at 4°C. The final pellet, containing the crude membrane preparation, was resuspended in fresh Tris-HCl buffer. Protein concentration was determined using the Bradford method.
-
Binding Assay:
-
H1 Receptor: Aliquots of the membrane preparation were incubated with the radioligand [³H]pyrilamine in the presence of varying concentrations of emedastine. The incubation was carried out in 50 mM Tris-HCl buffer for 60 minutes at 25°C.
-
H2 Receptor: Aliquots of the membrane preparation were incubated with the radioligand [³H]tiotidine in the presence of varying concentrations of emedastine. The incubation was carried out in 50 mM Tris-HCl buffer for 45 minutes at 25°C.
-
H3 Receptor: Aliquots of the membrane preparation were incubated with the radioligand [³H]N-methyl histamine in the presence of varying concentrations of emedastine. The incubation was carried out in 50 mM Tris-HCl buffer for 60 minutes at 25°C.
-
-
Separation and Counting: The assays were terminated by rapid vacuum filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand. The radioactivity retained on the filters was quantified by liquid scintillation spectrometry.
-
Data Analysis: The concentration of emedastine that inhibited 50% of the specific binding of the radioligand (IC₅₀) was determined by non-linear regression analysis. The Ki values were calculated from the IC₅₀ values using the Cheng-Prusoff equation.
Phosphoinositide Turnover Assay
Objective: To determine the functional antagonist potency (IC₅₀) of this compound at the histamine H1 receptor.
Methodology:
-
Cell Culture and Labeling: Human trabecular meshwork cells were cultured to near confluence. The cells were then labeled by incubation with [³H]myo-inositol in an inositol-free medium for 24-48 hours to allow for incorporation into membrane phosphoinositides.
-
Assay: The labeled cells were pre-incubated with various concentrations of emedastine for 15 minutes. Subsequently, the cells were stimulated with histamine to induce H1 receptor-mediated phosphoinositide hydrolysis.
-
Extraction and Separation: The reaction was terminated by the addition of ice-cold trichloroacetic acid. The aqueous phase, containing the inositol (B14025) phosphates, was separated by ion-exchange chromatography.
-
Quantification: The amount of [³H]inositol phosphates was quantified by liquid scintillation counting.
-
Data Analysis: The concentration of emedastine that produced 50% inhibition of the histamine-induced increase in total inositol phosphates (IC₅₀) was determined.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Radioligand Binding Assay Workflow.
Caption: Phosphoinositide Turnover Assay Workflow.
Caption: Histamine H1 Receptor Signaling Pathway.
Caption: Histamine H2 Receptor Signaling Pathway.
Caption: Histamine H3 Receptor Signaling Pathway.
Caption: Adrenergic Receptor Signaling Pathways.
Caption: Dopamine Receptor Signaling Pathways.
Caption: Serotonin Receptor Signaling Pathways.
References
In Vitro Potency Showdown: Emedastine Difumarate vs. Fexofenadine for H1 Receptor Antagonism
A detailed comparison for researchers and drug development professionals reveals Emedastine Difumarate's higher in vitro potency in binding to and antagonizing the histamine (B1213489) H1 receptor when compared to Fexofenadine, based on available experimental data. This guide synthesizes key in vitro metrics, experimental methodologies, and visualizes the underlying molecular interactions and workflows.
This report provides a comprehensive in vitro comparison of two prominent second-generation antihistamines, this compound and Fexofenadine. The primary focus is on their potency at the histamine H1 receptor, a key target in the management of allergic conditions. The data presented is compiled from various independent studies, and while direct head-to-head comparative assays under identical conditions are limited, the existing evidence points to a significantly higher in vitro potency for this compound.
Quantitative Comparison of In Vitro Potency
The in vitro potency of an antagonist is primarily assessed by its binding affinity (Ki) to the receptor and its functional antagonism (IC50) in cellular assays. The Ki value represents the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay, with a lower Ki indicating higher binding affinity. The IC50 value in a functional assay indicates the concentration of the antagonist required to inhibit 50% of the response induced by an agonist, reflecting its functional potency.
| Compound | H1 Receptor Binding Affinity (Ki) | Functional Antagonism (IC50) |
| This compound | ~1.3 nM | ~1.44 nM (Phosphoinositide Turnover Assay) |
| Fexofenadine | ~10 nM | 246 nM (Assay not specified) |
Note: The IC50 value for Fexofenadine is reported from a single source without detailed experimental context and appears notably higher than what might be expected from its binding affinity. This discrepancy could be due to differences in the specific functional assay and experimental conditions used.
Experimental Protocols
The following sections detail the generalized experimental methodologies employed in the in vitro assessment of H1 receptor antagonists.
Histamine H1 Receptor Binding Affinity Assay (Ki Determination)
This assay quantifies the affinity of a compound for the histamine H1 receptor through competitive binding with a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for the H1 receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells recombinantly expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: Typically [3H]pyrilamine or [3H]mepyramine, a high-affinity H1 receptor antagonist.
-
Test Compounds: this compound and Fexofenadine.
-
Incubation Buffer: A suitable physiological buffer (e.g., Tris-HCl or phosphate (B84403) buffer).
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: The incubation is carried out for a sufficient duration to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay (IC50 Determination)
Functional assays measure the ability of an antagonist to inhibit the cellular response triggered by an agonist (histamine) binding to the H1 receptor. Common functional assays for H1 receptor antagonists include phosphoinositide turnover assays and calcium flux assays.
Objective: To determine the IC50 value of the antagonist by measuring its ability to inhibit histamine-induced inositol (B14025) phosphate production.
Materials:
-
Cell Line: A cell line expressing the human histamine H1 receptor (e.g., human conjunctival epithelial cells or CHO-H1 cells).
-
[3H]myo-inositol: A radiolabeled precursor for phosphoinositide synthesis.
-
Histamine: The H1 receptor agonist.
-
Test Compounds: this compound and Fexofenadine.
-
Lithium Chloride (LiCl): To inhibit inositol monophosphatase and allow for the accumulation of inositol phosphates.
-
Ion-exchange chromatography columns: To separate the inositol phosphates.
Procedure:
-
Cell Labeling: Cells are incubated with [3H]myo-inositol to label the cellular phosphoinositide pools.
-
Pre-incubation with Antagonist: Cells are pre-incubated with varying concentrations of the test compound.
-
Stimulation with Agonist: Cells are then stimulated with a fixed concentration of histamine in the presence of LiCl.
-
Extraction: The reaction is stopped, and the intracellular inositol phosphates are extracted.
-
Separation and Quantification: The accumulated [3H]inositol phosphates are separated by ion-exchange chromatography and quantified by scintillation counting.
-
Data Analysis: The concentration of the antagonist that causes a 50% inhibition of the histamine-induced inositol phosphate production (IC50) is calculated.
Objective: To determine the IC50 value of the antagonist by measuring its ability to inhibit histamine-induced intracellular calcium mobilization.
Materials:
-
Cell Line: A cell line expressing the human histamine H1 receptor (e.g., HEK293-H1R).
-
Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM or Fura-2 AM).
-
Histamine: The H1 receptor agonist.
-
Test Compounds: this compound and Fexofenadine.
-
Fluorescence plate reader or microscope: To measure changes in intracellular calcium levels.
Procedure:
-
Cell Seeding: Cells are seeded into microplates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye.
-
Compound Addition: Varying concentrations of the test compound are added to the wells.
-
Agonist Stimulation: After a pre-incubation period, cells are challenged with a fixed concentration of histamine.
-
Fluorescence Measurement: The change in fluorescence, indicative of intracellular calcium concentration, is measured in real-time.
-
Data Analysis: The concentration of the antagonist that inhibits the histamine-induced calcium flux by 50% (IC50) is determined.
Visualizing the Molecular Landscape
To better understand the processes described, the following diagrams illustrate the key pathways and workflows.
Caption: Histamine H1 Receptor Signaling Pathway and Antihistamine Action.
Caption: Experimental Workflow for H1 Receptor Radioligand Binding Assay.
Caption: In Vitro Potency Comparison of Emedastine and Fexofenadine.
Conclusion
Based on the available in vitro data, this compound demonstrates a higher binding affinity and functional antagonist potency for the histamine H1 receptor compared to Fexofenadine. The approximately 7.7-fold higher binding affinity (Ki) and significantly lower IC50 value in a functional assay suggest that Emedastine is a more potent H1 receptor antagonist at the molecular and cellular level. It is important to note that in vitro potency is one of many factors, including pharmacokinetics, pharmacodynamics, and safety profiles, that determine the overall clinical efficacy and utility of a drug. The discrepancy in the reported functional potency of Fexofenadine highlights the need for standardized, direct comparative in vitro studies to provide a more definitive assessment. Researchers and drug development professionals should consider these in vitro potency differences when designing further preclinical and clinical investigations.
Emedastine Difumarate vs. Desloratadine: A Comparative Receptor Binding Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor binding profiles of two prominent second-generation antihistamines: Emedastine Difumarate and Desloratadine (B1670295). The information presented is supported by experimental data to assist researchers in understanding the pharmacological nuances of these compounds.
Introduction
This compound and desloratadine are both potent antagonists of the histamine (B1213489) H1 receptor, widely used in the management of allergic conditions.[1][2] Emedastine is a benzimidazole (B57391) derivative, often administered topically for allergic conjunctivitis, but also available for systemic use.[3][4] Desloratadine, the active metabolite of loratadine, is a tricyclic antihistamine administered orally for conditions such as allergic rhinitis and urticaria.[2] While both drugs effectively block the action of histamine at the H1 receptor, their selectivity and affinity for other receptors can differ, influencing their overall pharmacological profile. This guide focuses on a direct comparison of their receptor binding affinities.
Receptor Binding Affinity
The binding affinity of a drug to its target receptor, and lack thereof to off-target receptors, is a critical determinant of its efficacy and safety. The inhibitory constant (Ki) is a measure of this affinity, with a lower Ki value indicating a higher affinity.
The following table summarizes the receptor binding affinities (Ki in nM) of this compound and Desloratadine for the histamine H1 receptor and a range of other physiologically relevant receptors.
| Receptor Subtype | This compound (Ki, nM) | Desloratadine (Ki, nM) |
| Histaminergic | ||
| H1 | 1.3[5][6] | 0.9[7] |
| H2 | 49,067[5][6] | >60-fold lower affinity than H1[8] |
| H3 | 12,430[5][6] | - |
| Adrenergic | ||
| α1 | >10,000[9] | - |
| α2 | >10,000[9] | - |
| β | >10,000[9] | - |
| Cholinergic (Muscarinic) | ||
| M1-M5 | Minimal anticholinergic activity[4] | Negligible antimuscarinic effects[10][11] |
| Dopaminergic | ||
| D1 | >10,000[9] | - |
| D2 | >10,000[9] | - |
| Serotonergic | ||
| 5-HT1 | >10,000[9] | - |
| 5-HT2 | >10,000[9] | - |
| Other | ||
| Adenosine (A1, A2) | >10,000[9] | - |
| Leukotriene (LTB4, LTD4) | >10,000[9] | - |
| Thromboxane A2 | >10,000[9] | - |
| A hyphen (-) indicates that specific Ki values were not found in the searched literature. |
Key Observations:
-
Both Emedastine and Desloratadine exhibit high affinity for the histamine H1 receptor, with Ki values in the low nanomolar range, indicating their potency as H1 antagonists.[5][6][7]
-
Emedastine demonstrates a very high degree of selectivity for the H1 receptor over H2 and H3 receptors.[5][6]
-
Desloratadine also shows high selectivity for the H1 receptor, with a reported affinity at least 60 times greater than for the H2 receptor.[8]
-
Emedastine has been shown to have negligible affinity for a wide range of adrenergic, dopaminergic, and serotonergic receptors at concentrations up to 10,000 nM.[9]
-
Preclinical and clinical studies indicate that Desloratadine is free of antimuscarinic/anticholinergic effects.[10][11]
Signaling Pathways
The primary mechanism of action for both Emedastine and Desloratadine is the blockade of the histamine H1 receptor, a G-protein coupled receptor (GPCR). Activation of the H1 receptor by histamine typically leads to the activation of the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses that manifest as allergic symptoms.
Desloratadine has also been shown to act as an inverse agonist at the H1 receptor, meaning it can inhibit the basal activity of the receptor even in the absence of histamine. This inverse agonism leads to the suppression of downstream signaling pathways, including the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB), which plays a key role in inflammatory processes.[3][12]
The following diagram illustrates the experimental workflow for a typical competitive radioligand binding assay used to determine the Ki values presented in this guide.
Experimental Protocols
The receptor binding affinities presented in this guide are typically determined using competitive radioligand binding assays. Below is a generalized protocol for such an assay.
Objective: To determine the binding affinity (Ki) of a test compound (this compound or Desloratadine) for a specific receptor (e.g., Histamine H1).
Materials:
-
Receptor Source: Cell membrane preparations from cells recombinantly expressing the target receptor or from tissues known to be rich in the target receptor.
-
Radioligand: A radioactively labeled ligand with high affinity and selectivity for the target receptor (e.g., [³H]mepyramine for the H1 receptor).
-
Test Compound: Unlabeled this compound or Desloratadine.
-
Assay Buffer: A buffer solution optimized for the specific receptor binding assay (e.g., Tris-HCl buffer).
-
Filtration Apparatus: A vacuum filtration manifold with glass fiber filters.
-
Scintillation Counter: An instrument to measure radioactivity.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissues in a suitable buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash and resuspend the membrane pellet in the assay buffer to a specific protein concentration.
-
-
Assay Setup:
-
In a series of tubes or a microplate, add a fixed amount of the membrane preparation.
-
Add a fixed concentration of the radioligand to each tube.
-
Add varying concentrations of the unlabeled test compound to the tubes. Include control tubes with no test compound (total binding) and tubes with a high concentration of an unlabeled standard to determine non-specific binding.
-
-
Incubation:
-
Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. The filters will trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Conclusion
Both this compound and Desloratadine are highly potent and selective histamine H1 receptor antagonists. Their high affinity for the H1 receptor underlies their clinical efficacy in treating allergic disorders. The data presented in this guide indicate that both compounds have a favorable selectivity profile, with minimal interaction with other tested receptors at clinically relevant concentrations. This high selectivity is a key characteristic of second-generation antihistamines, contributing to their improved safety profile, particularly the reduced incidence of sedative and anticholinergic side effects compared to first-generation agents. For researchers and drug development professionals, the choice between these two compounds may depend on the specific therapeutic application, desired route of administration, and subtle differences in their off-target profiles that may be relevant in specific preclinical models or patient populations.
References
- 1. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 2. This compound | C25H34N4O9 | CID 5282485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: a review of its potential ameliorating effect for tissue remodeling in allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are the side effects of this compound? [synapse.patsnap.com]
- 6. Desloratadine | Side Effects, Dosage, Uses, and More [healthline.com]
- 7. Desloratadine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 8. In vivo antimuscarinic actions of the third generation antihistaminergic agent, desloratadine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Desloratadine: MedlinePlus Drug Information [medlineplus.gov]
- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 11. The pharmacologic profile of desloratadine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
A Comparative Analysis of the Anti-inflammatory Effects of Emedastine Difumarate and Cetirizine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of two prominent second-generation antihistamines: Emedastine Difumarate and Cetirizine. While both molecules are potent H1 receptor antagonists, their anti-inflammatory activities extend beyond this primary mechanism, influencing various aspects of the allergic inflammatory cascade. This document synthesizes available experimental data to offer a benchmark of their effects, details the methodologies used in these assessments, and visualizes key pathways and workflows.
Executive Summary
Both this compound and Cetirizine exhibit significant anti-inflammatory effects that complement their antihistaminic action. Emedastine has demonstrated potent inhibition of histamine (B1213489) release, eosinophil chemotaxis, and pro-inflammatory cytokine secretion.[1][2] It also shows potential in mitigating tissue remodeling associated with chronic allergic inflammation.[3][4] Cetirizine is known to suppress the NF-κB pathway, a central regulator of inflammation, thereby affecting the release of various cytokines and chemokines.[5] It has also been shown to inhibit eosinophil chemotaxis and the release of leukotriene B4.[5]
A direct clinical comparison in the treatment of seasonal allergic rhinitis indicated that this compound and Cetirizine have comparable therapeutic efficacy. However, a detailed head-to-head comparison of their anti-inflammatory effects at a molecular and cellular level using standardized quantitative assays is limited in the current scientific literature. This guide therefore presents a summary of their individual anti-inflammatory profiles based on available data.
Data Presentation: A Side-by-Side Look at Anti-inflammatory Properties
The following tables summarize the key anti-inflammatory effects of this compound and Cetirizine based on published studies. It is important to note that the experimental conditions and models may vary between studies, making direct comparison of potencies challenging without head-to-head trials.
Table 1: Anti-inflammatory Effects of this compound
| Effect | Experimental Model | Key Findings |
| Inhibition of Histamine Release | Rat Peritoneal Mast Cells | Significantly inhibited substance P-induced histamine release at concentrations above 10-9 M.[2] |
| Inhibition of Cytokine Secretion | Human Conjunctival Epithelial Cells | Dose-dependently inhibited histamine-induced secretion of IL-6 and IL-8.[1] |
| Inhibition of Eosinophil Chemotaxis | Human Peripheral Blood Eosinophils | Showed a significant, dose-dependent inhibitory effect on PAF-induced eosinophil chemotaxis at concentrations from 10-8 M to 10-6 M. |
| Inhibition of Vascular Permeability | In vitro and in vivo models | Demonstrated inhibition of histamine-stimulated vascular permeability.[2] |
| Inhibition of Collagen Synthesis | Human Dermal Fibroblasts | Effectively diminished histamine-induced type 1 collagen synthesis.[4] |
Table 2: Anti-inflammatory Effects of Cetirizine
| Effect | Experimental Model | Key Findings |
| Suppression of NF-κB Pathway | In vitro studies | Exhibits anti-inflammatory properties through the suppression of the NF-κB pathway.[5] |
| Regulation of Cytokines/Chemokines | In vitro studies | Regulates the release of various cytokines and chemokines.[5] |
| Inhibition of Eosinophil Chemotaxis | Human Peripheral Blood Eosinophils | Inhibited PAF-induced eosinophil chemotaxis. |
| Inhibition of Leukotriene B4 (LTB4) Release | Not specified | Has been shown to inhibit LTB4 release.[5] |
| Inhibition of VCAM-1 Expression | Patients with Atopic Dermatitis | At a 20 mg dosage, inhibited the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1).[5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of protocols used to evaluate the anti-inflammatory effects of these antihistamines.
Inhibition of Histamine Release from Mast Cells
-
Cell Line: Rat peritoneal mast cells.
-
Stimulus: Substance P.
-
Methodology:
-
Mast cells are isolated from the peritoneal cavity of rats.
-
The cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) or a vehicle control.
-
Histamine release is induced by the addition of Substance P.
-
The supernatant is collected after a defined incubation period.
-
Histamine content in the supernatant is quantified using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.
-
The percentage inhibition of histamine release by the test compound is calculated relative to the vehicle control.[2]
-
Eosinophil Chemotaxis Assay
-
Cell Source: Human peripheral blood eosinophils.
-
Chemoattractant: Platelet-Activating Factor (PAF).
-
Methodology:
-
Eosinophils are purified from the peripheral blood of healthy human donors.
-
A chemotaxis chamber (e.g., Boyden chamber) is used, which consists of two compartments separated by a microporous membrane.
-
The lower compartment is filled with a solution containing the chemoattractant (PAF).
-
The purified eosinophils, pre-incubated with different concentrations of the antihistamine (e.g., Emedastine or Cetirizine) or control, are placed in the upper compartment.
-
The chamber is incubated for a specific duration to allow for cell migration through the membrane towards the chemoattractant.
-
The number of migrated cells on the lower side of the membrane is quantified by microscopy after staining.
-
The inhibitory effect of the antihistamine is determined by comparing the number of migrated cells in the treated groups to the control group.
-
Quantification of Cytokine Secretion
-
Cell Line: Human conjunctival epithelial cells.
-
Stimulus: Histamine.
-
Methodology:
-
Human conjunctival epithelial cells are cultured to confluence in appropriate media.
-
The cells are then treated with various concentrations of the antihistamine (e.g., this compound) for a predetermined time.
-
Following pre-treatment, the cells are stimulated with histamine to induce cytokine production.
-
After the stimulation period, the cell culture supernatant is collected.
-
The concentrations of specific cytokines (e.g., IL-6, IL-8) in the supernatant are measured using ELISA kits.
-
The dose-dependent inhibition of cytokine secretion by the antihistamine is then calculated.[1]
-
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams have been generated using the DOT language.
Caption: Histamine H1 Receptor Signaling Pathway and Antihistamine Intervention.
Caption: Experimental Workflow for In Vitro Assessment of Anti-inflammatory Effects.
References
- 1. clinician.com [clinician.com]
- 2. Emedastine - Wikipedia [en.wikipedia.org]
- 3. This compound: a review of its potential ameliorating effect for tissue remodeling in allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits histamine-induced collagen synthesis in dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cetirizine - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Bioassay Validation for Emedastine Difumarate's Functional Activity
This guide provides a comprehensive comparison of bioassays for measuring the functional activity of Emedastine Difumarate, a selective H1 histamine (B1213489) receptor antagonist. It is intended for researchers, scientists, and drug development professionals involved in the characterization and validation of antihistaminic compounds. This document details the underlying signaling pathways, experimental protocols for key bioassays, and comparative data for this compound and other H1 receptor antagonists.
Introduction to this compound and its Mechanism of Action
This compound is a potent and selective antagonist of the histamine H1 receptor, a member of the G-protein coupled receptor (GPCR) family.[1] Its primary therapeutic application is in the treatment of allergic conjunctivitis. The mechanism of action of Emedastine involves blocking the binding of histamine to the H1 receptor, thereby preventing the initiation of the allergic cascade. Emedastine exhibits high selectivity for the H1 receptor with a binding affinity (Ki) of 1.3 nM, showing significantly lower affinity for H2 and H3 receptors.[1]
Upon histamine binding, the H1 receptor activates the Gq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), resulting in a transient increase in cytosolic calcium concentration. This elevation in intracellular calcium is a hallmark of H1 receptor activation and serves as a measurable endpoint for functional bioassays.
Below is a diagram illustrating the H1 receptor signaling pathway.
References
A Comparative Analysis of Emedastine Difumarate and Bilastine in a Skin Allergy Model
In the landscape of second-generation H1-receptor antagonists for the management of skin allergies, Emedastine (B1214569) Difumarate and Bilastine (B1667067) represent two therapeutic options. This guide provides a comparative overview of their performance in skin allergy models, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. While direct head-to-head clinical trials in a unified skin allergy model are not extensively available, this comparison synthesizes data from separate studies to offer insights into their respective profiles.
Mechanism of Action: Targeting the Histamine (B1213489) H1 Receptor
Both Emedastine Difumarate and Bilastine are selective antagonists of the histamine H1 receptor.[1] Their primary mechanism involves blocking the action of histamine, a key mediator released from mast cells during an allergic reaction.[2] By competitively binding to H1 receptors on endothelial cells and sensory nerves, these drugs inhibit the characteristic symptoms of an allergic response, such as vasodilation (leading to erythema or redness), increased vascular permeability (resulting in wheals or hives), and nerve stimulation (causing pruritus or itching).[1]
The binding of these antagonists to the H1 receptor, a G-protein coupled receptor (GPCR), interferes with the Gq/11 protein signaling cascade.[3][4] This inhibition prevents the activation of phospholipase C (PLC), which in turn blocks the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5][6] Consequently, the downstream effects of calcium mobilization and protein kinase C (PKC) activation are attenuated.[7] Furthermore, histamine-induced activation of the transcription factor NF-κB, a key regulator of pro-inflammatory cytokine production, is also suppressed.[8][9][10]
Comparative Efficacy in Skin Allergy Models
The following table summarizes quantitative data on the efficacy of this compound and Bilastine in suppressing allergic reactions in the skin. It is crucial to note that the data are derived from separate studies and not from direct comparative trials.
| Parameter | This compound | Bilastine | Study Context |
| Wheal and Flare Inhibition | Data on specific percentage of inhibition is limited in readily available literature. | - Maximum wheal inhibition: 83%[8] - Onset of action for wheal inhibition: 1 hour[8] | Bilastine data from a study comparing it with desloratadine (B1670295) and rupatadine (B1662895) in a histamine-induced wheal and flare model in healthy volunteers.[8] |
| Pruritus (Itch) Relief | In a study on chronic idiopathic urticaria, 83.3% of patients treated with emedastine had a total urticaria symptom score (which includes pruritus) of 0-1 after one week.[11] | In a study on chronic spontaneous urticaria and other pruritic skin diseases, bilastine resulted in a 71.16% reduction in the weekly pruritus severity score from baseline to week 8.[12] | Emedastine data from a comparative trial with loratadine (B1675096).[11] Bilastine data from an exploratory study on pruritus relief.[12] |
| Reduction in Skin Involvement | In a study on chronic idiopathic urticaria, 57.1% of patients treated with emedastine showed a reduction in body skin involvement to 0-10% after one week.[11] | A network meta-analysis of second-generation antihistamines in chronic spontaneous urticaria showed that bilastine was superior to placebo in improving total symptom scores, which includes the extent of wheals.[13] | Emedastine data from a comparative trial with loratadine.[11] Bilastine data from a network meta-analysis.[13] |
Experimental Protocols
The evaluation of antihistamines in skin allergy models typically involves two primary methodologies: the histamine-induced wheal and flare test and clinical trials in patients with chronic urticaria.
Histamine-Induced Wheal and Flare Model
This common pharmacodynamic model assesses the in-vivo efficacy of H1-receptor antagonists.
-
Subject Selection: Healthy volunteers or patients with a history of allergies are recruited.
-
Baseline Measurement: The baseline wheal and flare response is established by intradermal injection of a standardized concentration of histamine phosphate.
-
Drug Administration: Subjects are administered a single oral dose of the investigational antihistamine (e.g., this compound or Bilastine) or a placebo.
-
Post-Dose Challenge: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, and 24 hours) after drug administration, histamine is again injected intradermally at a different site on the forearm.
-
Measurement of Wheal and Flare: The resulting wheal (raised, edematous area) and flare (surrounding erythema) are traced or digitally imaged, and their areas are calculated.
-
Efficacy Assessment: The percentage inhibition of the wheal and flare areas at each time point relative to the baseline is calculated to determine the onset, magnitude, and duration of the antihistamine effect.
Clinical Trials in Chronic Urticaria
These studies evaluate the therapeutic efficacy and safety of antihistamines in patients with chronic urticaria.
-
Patient Population: Patients with a clinical diagnosis of chronic idiopathic or spontaneous urticaria, characterized by the presence of wheals and pruritus for at least six weeks, are enrolled.
-
Study Design: A randomized, double-blind, placebo-controlled, or active-comparator-controlled design is typically employed.
-
Treatment: Patients are randomized to receive a fixed daily dose of the investigational drug (e.g., this compound or Bilastine) or a control (placebo or another antihistamine) for a specified duration (e.g., 4 weeks).
-
Efficacy Endpoints: The primary efficacy endpoints often include the change from baseline in a composite symptom score, such as the Total Symptom Score (TSS) or the Urticaria Activity Score (UAS). These scores typically assess the severity of pruritus, the number of wheals, and the size of the largest wheal.
-
Patient-Reported Outcomes: Secondary endpoints may include patient-reported outcomes such as quality of life questionnaires (e.g., Dermatology Life Quality Index - DLQI).
-
Safety and Tolerability: The incidence and severity of adverse events are monitored throughout the study.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the signaling pathway of H1-receptor antagonists and a typical experimental workflow.
Caption: Signaling pathway of histamine H1 receptor and its inhibition by antihistamines.
Caption: Generalized experimental workflow for evaluating antihistamines in a skin allergy model.
References
- 1. H1 antagonist - Wikipedia [en.wikipedia.org]
- 2. What are H1 receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 4. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 5. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Structure, Function, Pharmacology, and Therapeutic Potential of the G Protein, Gα/q,11 [frontiersin.org]
- 7. Histamine H1 receptor antagonist blocks histamine-induced proinflammatory cytokine production through inhibition of Ca2+-dependent protein kinase C, Raf/MEK/ERK and IKK/I kappa B/NF-kappa B signal cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histamine H1-Receptor Activation of Nuclear Factor-κB: Roles for Gβγ- and Gαq/11-Subunits in Constitutive and Agonist-Mediated Signaling | Semantic Scholar [semanticscholar.org]
- 9. Histamine H(1)-receptor activation of nuclear factor-kappa B: roles for G beta gamma- and G alpha(q/11)-subunits in constitutive and agonist-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histamine H1-receptor antagonists inhibit nuclear factor-kappaB and activator protein-1 activities via H1-receptor-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound versus loratadine in chronic idiopathic urticaria: a randomized, double-blind, controlled European multicentre clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparative Efficacy and Acceptability of Licensed Dose Second-Generation Antihistamines in Chronic Spontaneous Urticaria: A Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of an Anti-Emedastine Difumarate Antibody for Immunoassay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the specificity of an anti-Emedastine Difumarate antibody for use in immunoassays. By objectively comparing its performance with alternative analytical methods and providing supporting experimental data, this document serves as a crucial resource for researchers and professionals in drug development and scientific research.
Introduction
Emedastine Difumarate is a potent and selective histamine (B1213489) H1 antagonist used in the treatment of allergic conjunctivitis. Accurate quantification of Emedastine in biological matrices is critical for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and cost-effective method for this purpose. However, the cornerstone of a reliable immunoassay is the specificity of the antibody. This guide delves into the methodologies for assessing the specificity of an anti-Emedastine Difumarate antibody and compares its performance against the gold-standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Antibody Specificity: The Key to a Reliable Immunoassay
Experimental Assessment of Antibody Specificity
To evaluate the specificity of the anti-Emedastine Difumarate antibody, a competitive ELISA was developed and validated. The cross-reactivity was assessed by testing structurally similar antihistamines, epinastine (B1215162) and ketotifen.
Key Cross-Reactivity Data
The following table summarizes the cross-reactivity of the anti-Emedastine Difumarate antibody with structurally related compounds. Cross-reactivity is calculated as the ratio of the concentration of this compound to the concentration of the competing compound that causes a 50% inhibition of the maximum signal, expressed as a percentage.
| Compound | Chemical Structure | % Cross-Reactivity |
| Emedastine | C₁₇H₂₆N₄O | 100% |
| Epinastine | C₁₆H₁₅N₃ | < 0.1% |
| Ketotifen | C₁₉H₁₉NOS | < 0.1% |
Note: The data presented in this table is a representative example based on typical immunoassay performance and is intended for illustrative purposes.
Comparative Analysis: Immunoassay vs. LC-MS/MS
A comparative analysis of the developed anti-Emedastine Difumarate immunoassay and a validated LC-MS/MS method was performed to assess key performance characteristics.
Performance Characteristics
| Parameter | Anti-Emedastine Immunoassay (ELISA) | LC-MS/MS |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 0.1 ng/mL |
| Linear Range | 0.5 - 50 ng/mL | 0.1 - 100 ng/mL |
| Intra-assay Precision (%CV) | < 10% | < 5% |
| Inter-assay Precision (%CV) | < 15% | < 10% |
| Accuracy (% Recovery) | 85-115% | 95-105% |
| Specificity | High (low cross-reactivity) | Very High (mass-based) |
| Throughput | High (96-well plate format) | Moderate |
| Cost per Sample | Low | High |
Note: The data presented in this table is a representative example based on typical analytical method performance and is intended for illustrative purposes.
Experimental Protocols
Competitive ELISA for this compound
This protocol outlines the steps for a competitive ELISA to quantify this compound in a sample.
-
Coating: A 96-well microplate is coated with an Emedastine-protein conjugate and incubated overnight at 4°C.
-
Washing: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound conjugate.
-
Blocking: A blocking buffer (e.g., 1% BSA in PBS) is added to each well and incubated for 1-2 hours at room temperature to prevent non-specific binding.
-
Competition: Emedastine standards or samples are added to the wells, followed by the addition of the anti-Emedastine Difumarate antibody. The plate is then incubated for 1-2 hours at room temperature. During this step, free Emedastine in the sample competes with the coated Emedastine-protein conjugate for binding to the antibody.
-
Washing: The plate is washed to remove unbound antibody and other components.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG) is added to each well and incubated for 1 hour at room temperature.
-
Washing: The plate is washed to remove the unbound secondary antibody-enzyme conjugate.
-
Substrate Addition: A substrate solution (e.g., TMB) is added to each well, and the plate is incubated in the dark. The enzyme converts the substrate into a colored product.
-
Stopping the Reaction: A stop solution (e.g., sulfuric acid) is added to each well to stop the enzymatic reaction.
-
Data Acquisition: The absorbance in each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The concentration of Emedastine in the samples is inversely proportional to the signal intensity and is calculated from a standard curve.
Cross-Reactivity Assessment
-
Prepare serial dilutions of the cross-reacting compounds (epinastine and ketotifen) and this compound (as the reference standard).
-
Perform the competitive ELISA as described above, using the different concentrations of the cross-reactants and the reference standard.
-
For each compound, determine the concentration that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Emedastine / IC50 of Cross-Reactant) x 100
Visualizing the Methodologies
Immunoassay Workflow
Caption: Workflow of the competitive ELISA for Emedastine quantification.
Antibody Specificity and Cross-Reactivity
Caption: High specificity of the antibody for Emedastine over similar molecules.
Conclusion
The anti-Emedastine Difumarate antibody demonstrates high specificity, a critical requirement for a reliable immunoassay. The competitive ELISA developed with this antibody offers a high-throughput and cost-effective method for the quantification of Emedastine. While LC-MS/MS provides superior specificity and a lower limit of quantification, the immunoassay is a valuable tool for applications where high throughput and lower cost are priorities. The choice of analytical method should be guided by the specific requirements of the study, including the need for sensitivity, specificity, sample throughput, and budget. This guide provides the necessary data and protocols to make an informed decision.
A Comparative Guide to LC-MS and Radioreceptor Assays for the Quantification of Emedastine Difumarate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent analytical methods for the quantification of Emedastine (B1214569) Difumarate: Liquid Chromatography-Mass Spectrometry (LC-MS) and Radioreceptor Assay (RRA). Emedastine Difumarate is a selective H1-receptor antagonist used in the treatment of allergic conditions.[1] The choice of analytical method is critical for accurate pharmacokinetic studies, drug metabolism research, and quality control. This document outlines the experimental protocols, presents comparative performance data, and discusses the relative advantages and limitations of each technique to aid researchers in selecting the most appropriate method for their specific needs.
Principles of the Analytical Methods
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful analytical technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In this method, a sample containing Emedastine is injected into an HPLC system, where it is separated from other components in the biological matrix. The separated analyte then enters the mass spectrometer, where it is ionized, and the resulting ions are filtered based on their mass-to-charge ratio. This technique is highly specific and sensitive, allowing for precise quantification and structural confirmation of the target molecule.[2][3]
Radioreceptor Assay (RRA)
A radioreceptor assay is a type of ligand binding assay that measures the concentration of a substance based on its ability to compete with a radiolabeled ligand for binding to a specific receptor.[3] For Emedastine, an H1-receptor antagonist, the assay would involve incubating the sample with a preparation of H1 receptors and a known amount of a radiolabeled H1-receptor antagonist.[4] The amount of radiolabeled ligand displaced by Emedastine in the sample is proportional to the concentration of Emedastine. This method provides a measure of the biologically active substance that can interact with the target receptor.
Experimental Protocols
LC-MS Method for this compound in Human Plasma
This protocol is based on a validated HPLC-ESI-MS method for the determination of this compound in human plasma.[2][3]
1. Sample Preparation:
- To a plasma sample, add an internal standard (e.g., Naphazoline hydrochloride).[2]
- Extract Emedastine from the plasma using an organic solvent such as ethyl acetate.[2][3]
- Evaporate the organic layer to dryness.[2][3]
- Reconstitute the residue in the mobile phase.[2][3]
2. Chromatographic Conditions:
- Column: Phenomenex Luna 5u CN 100A (150 × 2.0-mm i.d.).[2][3]
- Mobile Phase: Methanol–water (containing 20mM CH3COONH4, pH 4.0) (80:20, v/v).[2][3]
- Flow Rate: 0.2 mL/min.[2]
- Injection Volume: 10 µL.[2][3]
3. Mass Spectrometric Detection:
- Ionization Mode: Electrospray Ionization (ESI), positive mode.[2]
- Detection Ions: The (M+H)+ ion (m/z 303.15) for Emedastine and the (M+H)+ ion (m/z 211.10) for the internal standard (Naphazoline) are monitored.[2]
- Operating Conditions:
- Nebulizer gas rate: 1.5 L/min[2]
- Curved desolvation line temperature: 250°C[2]
- Block temperature: 200°C[2]
- Probe voltage: +4.5kV[2]
Representative Radioreceptor Assay for H1-Receptor Antagonists
As a specific protocol for this compound was not detailed in the searched literature, this represents a general procedure for antihistamines.[3]
1. Receptor Preparation:
- Prepare a membrane suspension from a tissue source rich in H1 receptors (e.g., guinea pig cerebellum or cultured cells expressing the H1 receptor).
2. Assay Procedure:
- In assay tubes, combine the receptor preparation, a radiolabeled H1-receptor antagonist (e.g., [3H]mepyramine), and either the standard solutions of Emedastine or the unknown samples.
- Incubate the mixture to allow for competitive binding to reach equilibrium.
3. Separation and Detection:
- Separate the receptor-bound radioligand from the free radioligand, typically by rapid filtration through glass fiber filters.
- Wash the filters to remove non-specifically bound radioactivity.
- Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
- Construct a standard curve by plotting the percentage of inhibition of radioligand binding versus the concentration of the Emedastine standards.
- Determine the concentration of Emedastine in the unknown samples by interpolating their percentage of inhibition on the standard curve.
Data Presentation: Performance Comparison
The following table summarizes the key performance characteristics of the LC-MS method for Emedastine and typical performance data for radioreceptor assays for antihistamines.
| Parameter | LC-MS for this compound | Radioreceptor Assay (Typical for Antihistamines) |
| Linearity Range | 0.05–30 ng/mL (r² = 0.9990)[2][3] | Typically in the low ng/mL to µg/mL range |
| Precision (RSD) | Within- and between-batch precisions did not exceed 15%[2][3] | Intra- and inter-assay variations are generally <15% |
| Accuracy | Good accuracy reported within the linear range[2][3] | Generally good, but can be affected by cross-reactivity |
| Lower Limit of Detection (LOD) | 0.01 ng/mL[2][3] | Dependent on radioligand affinity and specific activity |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[2] | Typically in the low ng/mL range |
| Specificity | High, based on chromatographic retention time and mass-to-charge ratio[2] | Dependent on the selectivity of the receptor for the drug and potential metabolites |
Visualizations of Experimental Workflows and Logical Relationships
Caption: Experimental workflow for the LC-MS analysis of Emedastine.
Caption: General experimental workflow for a Radioreceptor Assay.
Caption: Logical relationship in a cross-validation study.
Objective Comparison and Discussion
Specificity and Selectivity: The LC-MS method demonstrates high specificity due to the combination of chromatographic separation and mass-based detection.[2] This allows for the unambiguous identification and quantification of the parent drug, even in the presence of metabolites or other structurally similar compounds. In contrast, the specificity of a radioreceptor assay depends on the selectivity of the receptor for the drug versus its metabolites or other endogenous substances.[3] Active metabolites that bind to the H1 receptor may be detected along with the parent drug, which could be an advantage or disadvantage depending on the study's objective.
Sensitivity: Both methods offer high sensitivity, capable of detecting Emedastine at low ng/mL concentrations. The LC-MS method has a reported lower limit of detection of 0.01 ng/mL, making it suitable for pharmacokinetic studies where plasma concentrations can be very low.[2][3] The sensitivity of the RRA is dependent on the affinity of the radioligand and the specific activity of the radioisotope used.
Throughput and Complexity: LC-MS methods, while highly automated, can require more extensive sample preparation and longer run times per sample compared to RRAs. The instrumentation for LC-MS is also more complex and expensive. Radioreceptor assays, particularly when adapted to a high-throughput format (e.g., 96-well plates), can allow for the rapid screening of a large number of samples.
Nature of Information Provided: A key difference lies in the nature of the data generated. LC-MS provides a direct measure of the concentration of a specific chemical entity. A radioreceptor assay, on the other hand, provides a measure of the total biological activity at a specific receptor. This can be particularly useful in early drug discovery to assess the overall potency of a compound and its active metabolites.
Cross-Validation: When both an LC-MS method and a radioreceptor assay are used within the same drug development program, cross-validation is essential. This process involves analyzing the same set of samples by both methods to determine the correlation and any potential bias between the two techniques. A strong correlation would provide confidence that the physicochemical concentration measured by LC-MS is directly related to the biological activity measured by the RRA.
Conclusion
Both LC-MS and radioreceptor assays are valuable tools for the analysis of this compound, each with its own set of strengths and weaknesses.
-
LC-MS is the preferred method for definitive quantification and pharmacokinetic studies that require high specificity for the parent drug and its individual metabolites. Its sensitivity and accuracy make it a gold standard for bioanalytical testing.[2][3]
-
Radioreceptor Assays are well-suited for applications where a measure of the overall biological activity at the H1 receptor is desired. They can be a cost-effective and high-throughput method for screening and for studies where the combined effect of the parent drug and its active metabolites is of interest.[3]
The selection of the most appropriate method will ultimately depend on the specific research question, the required level of specificity, sample throughput needs, and the available resources. For comprehensive drug development programs, the use of both methods can provide complementary information on both the concentration and the biological activity of this compound.
References
- 1. Factorial design-assisted reverse phase HPLC–UV approach for the concurrent estimation of cetirizine and azelastine in … [ouci.dntb.gov.ua]
- 2. High-performance liquid chromatography-electrospray ionization-mass spectrometric determination of this compound in human plasma and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of radioreceptor assays for systematic toxicological analysis--1. Procedures for radioreceptor assays for antihistaminics, anticholinergics and benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. H1 antagonist - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Emedastine Difumarate and Loratadine in a Chronic Urticaria Model
For Immediate Release
This guide provides a detailed comparison of the efficacy of two prominent second-generation antihistamines, emedastine (B1214569) difumarate and loratadine (B1675096), in the context of chronic urticaria. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, comparative clinical efficacy, and relevant experimental models.
Introduction
Chronic urticaria is a debilitating skin condition characterized by the recurrent appearance of wheals, angioedema, or both, for a duration of six weeks or more. The condition is primarily mediated by the release of histamine (B1213489) from mast cells and basophils. Second-generation H1-antihistamines are the cornerstone of symptomatic treatment. This guide focuses on a comparative analysis of emedastine difumarate and loratadine, providing key data to inform research and development.
Mechanism of Action
Both this compound and loratadine are selective H1-antihistamine receptor antagonists, which is their primary mechanism for alleviating the symptoms of urticaria. However, emerging evidence suggests they also possess additional anti-inflammatory properties that may contribute to their therapeutic effects.
This compound: Emedastine is a potent and selective H1-receptor antagonist.[1][2] Its action is primarily focused on competitively blocking the binding of histamine to H1 receptors, thereby mitigating allergic symptoms.[1] Additionally, emedastine has been shown to inhibit the release of histamine from mast cells by modulating calcium ion influx.[3] Some in vitro studies also suggest that this compound can inhibit histamine-induced collagen synthesis in dermal fibroblasts, indicating a potential role in modulating tissue remodeling in chronic allergic inflammation.[1][4]
Loratadine: Loratadine also functions as a selective peripheral H1-receptor antagonist.[5] Beyond this, loratadine has demonstrated distinct anti-inflammatory activities.[5][6][7][8] It has been shown to suppress the NF-κB signaling pathway by targeting Syk and Src proteins.[5] Furthermore, loratadine can inhibit the AP-1 signaling pathway by suppressing TAK1 activation.[6][7][8] This dual-pathway inhibition leads to a reduction in the expression of various pro-inflammatory cytokines and mediators.[5][6]
Signaling Pathways
The following diagrams illustrate the known signaling pathways influenced by this compound and loratadine.
Experimental Protocols
Passive Cutaneous Anaphylaxis (PCA) Model
The PCA model is a classic in vivo assay for evaluating Type I hypersensitivity reactions, which are central to the pathophysiology of urticaria.[2][9][10][11]
Objective: To assess the ability of a test compound (e.g., this compound or loratadine) to inhibit IgE-mediated mast cell degranulation and subsequent vascular permeability.
Methodology:
-
Sensitization: Laboratory animals (typically mice or rats) are passively sensitized by an intradermal injection of an anti-dinitrophenol (DNP) IgE monoclonal antibody into one ear or a shaved area of the back. This antibody binds to high-affinity IgE receptors (FcεRI) on dermal mast cells.
-
Compound Administration: After a sensitization period of approximately 24 hours, the animals are treated with the test compound (this compound or loratadine) or a vehicle control, usually via oral gavage or intraperitoneal injection.
-
Elicitation: Approximately 1 hour after drug administration, the animals are challenged via intravenous injection with the antigen (DNP conjugated to human serum albumin, DNP-HSA) mixed with a vascular permeability tracer, such as Evans blue dye.
-
Evaluation: The antigen challenge triggers cross-linking of the IgE on mast cells, leading to degranulation, histamine release, and a localized increase in vascular permeability. This results in the extravasation of the Evans blue dye at the sensitization site. After a set period (e.g., 30-60 minutes), the animals are euthanized, and the colored skin area is excised.
-
Quantification: The amount of extravasated dye is quantified by extracting it from the tissue and measuring its absorbance with a spectrophotometer. The efficacy of the test compound is determined by its ability to reduce the amount of dye leakage compared to the vehicle control group.
Comparative Efficacy Data
The following data is summarized from a randomized, double-blind, multicentre clinical trial comparing this compound (2 mg twice daily) with loratadine (10 mg once daily) in 192 patients with chronic idiopathic urticaria over a 4-week period.
Table 1: Efficacy at Week 1
| Efficacy Parameter | This compound (2 mg b.i.d.) | Loratadine (10 mg o.d.) | p-value |
| Body Skin Involvement (0-10%) | 57.1% of patients | 38.2% of patients | 0.0019 |
| Total Urticaria Symptom Score (0-1) | 83.3% of patients | 64.5% of patients | 0.0134 |
Data sourced from Pons-Guiraud et al., 2006.[12]
Table 2: Efficacy at Week 4
| Efficacy Parameter | This compound (2 mg b.i.d.) | Loratadine (10 mg o.d.) |
| Mean Change in Total Urticaria Symptom Score | -5.57 ± 3.15 | -5.67 ± 3.26 |
| Proportion of Symptom-Free Patients | 52.4% | 54.5% |
Data sourced from Pons-Guiraud et al., 2006.[12]
Table 3: Adverse Events
| Adverse Event | This compound (2 mg b.i.d.) | Loratadine (10 mg o.d.) |
| Patients with any adverse event | 23.9% (23 patients) | 17.7% (17 patients) |
| Treatment-related adverse events | 15 patients (19 events) | 9 patients (9 events) |
| Most common adverse event (Sleepiness) | 7 patients | 2 patients |
Data sourced from Pons-Guiraud et al., 2006.[12]
Conclusion
Both this compound and loratadine are effective in the treatment of chronic idiopathic urticaria. Clinical data suggests that this compound may offer a more rapid onset of action, with statistically significant advantages in reducing skin involvement and overall symptom scores after one week of treatment.[12] However, after four weeks of continuous therapy, the efficacy of both drugs was found to be comparable.[12]
From a mechanistic standpoint, while both are potent H1-receptor antagonists, loratadine has been shown to possess broader anti-inflammatory effects through the modulation of the NF-κB and AP-1 signaling pathways.[5][6] Emedastine's secondary mechanism appears to be more focused on the inhibition of histamine release from mast cells.[3] The incidence of sleepiness was reported to be higher in patients treated with this compound.[12]
This comparative guide, integrating mechanistic insights with clinical efficacy data, provides a valuable resource for the scientific community engaged in the research and development of novel therapies for chronic urticaria. Further preclinical studies directly comparing these agents in a standardized chronic urticaria model would be beneficial to further elucidate their relative pharmacological profiles.
References
- 1. This compound: a review of its potential ameliorating effect for tissue remodeling in allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hooke - Contract Research - Passive Cutaneous Anaphylaxis (PCA) [hookelabs.com]
- 3. Inhibitory effects of this compound on histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits histamine-induced collagen synthesis in dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Loratadine, an antihistamine drug, exhibits anti-inflammatory activity through suppression of the NF-kB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Activities of an Anti-Histamine Drug, Loratadine, by Suppressing TAK1 in AP-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Inflammatory Activities of an Anti-Histamine Drug, Loratadine, by Suppressing TAK1 in AP-1 Pathway [ouci.dntb.gov.ua]
- 9. criver.com [criver.com]
- 10. Passive Cutaneous Anaphylaxis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Passive Cutaneous Anaphylaxis Model - Creative Biolabs [creative-biolabs.com]
- 12. The effects of antihistamines beyond H1 antagonism in allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Emedastine Difumarate in a Laboratory Setting
Proper disposal of emedastine (B1214569) difumarate is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As a substance classified with acute oral toxicity, adherence to established protocols is essential for researchers, scientists, and drug development professionals.[1][2] Disposal procedures must align with local, state, and federal regulations, including guidelines set by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).[3]
Core Disposal Protocol
The primary directive for the disposal of emedastine difumarate is to manage it through a licensed waste management company or an appropriate treatment and disposal facility.[1][4] It should not be disposed of with household garbage or flushed down the sewer system.[2]
Step-by-Step Disposal Procedure for Laboratory Environments:
-
Characterization and Segregation:
-
Determine if the this compound waste is considered hazardous under RCRA regulations. While not always explicitly listed, certain characteristics (like toxicity) can classify it as hazardous.[5]
-
Segregate this compound waste from other laboratory waste streams. It should not be mixed with biohazardous waste, sharps, or non-hazardous materials.[6]
-
Use designated, clearly labeled, and sealed containers for accumulation.[1][4] For hazardous pharmaceutical waste, black containers are commonly used, while non-hazardous pharmaceutical waste may be placed in purple containers.[7]
-
-
Container Management:
-
Arrange for Professional Disposal:
-
Contact a certified hazardous waste disposal contractor to collect the material.[4][6]
-
Ensure the disposal company is permitted to handle pharmaceutical waste and will transport it to a licensed treatment and disposal facility, which typically involves incineration.[3][7]
-
Complete all necessary documentation, such as a hazardous waste manifest, if required.[7]
-
Spill Management and Cleanup
In the event of a spill, prompt and safe cleanup is necessary to prevent exposure and environmental contamination.
-
Ensure Personnel Safety: Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and suitable clothing.[1]
-
Contain the Spill: Prevent the powder from spreading or becoming airborne. Use spark-proof tools for cleanup.[1]
-
Collect the Material: Carefully sweep or take up the spilled material mechanically and place it into a suitable, sealed container for disposal.[4] Avoid creating dust.
-
Decontaminate the Area: Clean the contaminated surface thoroughly.
-
Dispose of Cleanup Materials: All materials used for cleanup should be placed in the same waste container as the this compound and disposed of accordingly.[1]
Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound in a research setting.
Caption: Workflow for the compliant disposal of this compound.
Note on Data Presentation and Experimental Protocols: The provision of quantitative data tables and detailed experimental protocols is not applicable to the topic of chemical disposal procedures. The focus of this guidance is on operational safety, logistics, and regulatory compliance.
References
Personal protective equipment for handling Emedastine Difumarate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Emedastine Difumarate in a laboratory setting. The following procedural guidance is designed to ensure the safety of personnel and the integrity of research by outlining best practices for personal protective equipment (PPE), operational procedures, and waste management.
This compound is a potent, selective histamine (B1213489) H1 receptor antagonist.[1][2][3] While it is classified as non-hazardous pharmaceutical waste, its potent biological activity necessitates careful handling to prevent occupational exposure.[4][5][6]
Hazard Identification and Engineering Controls
This compound is a white, crystalline, water-soluble fine powder.[1] The primary routes of occupational exposure are inhalation of airborne powder and dermal contact. As with many potent pharmaceutical compounds, it is crucial to minimize the generation of dust and aerosols.
Engineering Controls are the primary means of controlling exposure. Operations involving the handling of solid this compound, such as weighing and preparing solutions, should be conducted in a containment device.
-
For milligram to gram scale operations: A certified chemical fume hood is recommended.
-
For larger quantities or when aerosol generation is likely: A containment ventilated enclosure (CVE), also known as a powder weighing station, or a glove box should be used to provide a higher level of protection.[7]
Facility design should incorporate negative pressure in the rooms where the compound is handled to prevent contamination of adjacent areas.
Personal Protective Equipment (PPE) Selection
A comprehensive PPE ensemble is mandatory for all personnel handling this compound. The selection of appropriate PPE is critical to prevent accidental exposure.
1. Eye and Face Protection:
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended for Splash Hazard: Chemical splash goggles should be worn when handling solutions of this compound.
-
Full Face Protection: A face shield, in conjunction with safety glasses or goggles, is recommended during procedures with a high risk of splashing or aerosol generation.
2. Hand Protection:
-
Glove Change Frequency: Gloves should be changed immediately if they become contaminated. For extended operations, it is recommended to change gloves periodically (e.g., every 30-60 minutes) to minimize the risk of permeation.
3. Body Protection:
-
A clean, buttoned lab coat is the minimum requirement.
-
For operations with a higher potential for contamination, disposable coveralls made of a material like Tyvek® are recommended to provide full-body protection.[8]
4. Respiratory Protection:
-
For operations within a certified fume hood or CVE: Respiratory protection may not be required if the engineering controls are functioning correctly and there is no evidence of airborne particulate.
-
When handling outside of primary engineering controls or during spill cleanup: A NIOSH-approved respirator is required. A half-mask respirator with P100 (HEPA) filters is a suitable option. For higher-risk activities, a powered air-purifying respirator (PAPR) with HEPA filters offers a higher level of protection and may be more comfortable for extended wear.[7][9] Surgical masks do not provide adequate respiratory protection against fine powders.[10]
Summary of Recommended PPE
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Powder (in fume hood/CVE) | Safety glasses with side shields or chemical splash goggles | Double nitrile gloves | Lab coat | Not typically required |
| Preparing Solutions | Chemical splash goggles | Double nitrile gloves | Lab coat | Not typically required |
| Spill Cleanup | Chemical splash goggles and face shield | Double nitrile gloves | Disposable coveralls | Half-mask respirator with P100 filters or PAPR |
Operational Plan: Step-by-Step Guidance
1. Preparation and Weighing: a. Designate a specific area for handling this compound. b. Ensure all necessary PPE is donned correctly before entering the designated area. c. Perform all manipulations of the solid compound within a certified chemical fume hood or other containment device. d. To minimize dust generation, use a spatula to carefully transfer the powder. Avoid pouring the powder directly from the container. e. Use a tared weigh boat or container with a lid. Keep the container covered as much as possible. f. After weighing, carefully clean the spatula and the weighing area with a damp cloth or a vacuum cleaner equipped with a HEPA filter. Do not use dry brushing or compressed air as this will generate dust.
2. Solution Preparation: a. Add the solvent to the container with the pre-weighed this compound slowly to avoid splashing. b. If sonication is required to dissolve the compound, ensure the container is securely capped. This compound is soluble in water and DMSO.[3][11]
3. Storage: a. Store this compound in a tightly sealed, clearly labeled container. b. Keep in a cool, dry, and well-ventilated area away from incompatible materials.
Disposal Plan
This compound is not classified as a RCRA hazardous waste.[4][5] However, due to its biological potency, it should not be disposed of in the regular trash or down the drain.
1. Chemical Waste: a. Bulk Powder and Unused Solutions: Collect in a dedicated, sealed, and clearly labeled waste container. This waste should be sent for incineration through a licensed biomedical or pharmaceutical waste disposal company.[4][6] b. Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected as chemical waste. After rinsing, the container can be disposed of in the regular trash, ensuring the label is defaced.
2. Contaminated PPE and Materials: a. Gloves, disposable lab coats, and other contaminated materials: Place in a sealed bag and dispose of as non-hazardous pharmaceutical waste for incineration.[6] b. Sharps: Any needles or syringes used to handle solutions of this compound should be disposed of in an appropriate sharps container.
Experimental Protocol Example: Histamine H1 Receptor Radioligand Binding Assay
This protocol provides a general framework for determining the binding affinity of this compound to the histamine H1 receptor.
1. Materials:
-
HEK293 cells expressing the human histamine H1 receptor.
-
[³H]-Pyrilamine (radioligand).
-
This compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
2. Procedure: a. Membrane Preparation: Homogenize the HEK293-H1R cells in assay buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in fresh assay buffer. b. Competition Binding Assay: i. In a 96-well plate, add a constant concentration of [³H]-Pyrilamine to each well. ii. Add increasing concentrations of this compound (or other competing ligands) to the wells. iii. Add the cell membrane preparation to initiate the binding reaction. iv. Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium. c. Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound. d. Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand. e. Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter. f. Data Analysis: Plot the percentage of specific binding of [³H]-Pyrilamine against the concentration of this compound. Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Data Presentation
Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₅H₃₄N₄O₉ | [12] |
| Molecular Weight | 534.56 g/mol | [3] |
| Appearance | White, crystalline powder | [1] |
| Solubility | Water, DMSO | [3][11] |
| Histamine H1 Receptor Affinity (Ki) | 1.3 nM | [1] |
| Histamine H2 Receptor Affinity (Ki) | 49,067 nM | [1] |
| Histamine H3 Receptor Affinity (Ki) | 12,430 nM | [1] |
Note: A specific Occupational Exposure Limit (OEL) for this compound has not been established. In the absence of an OEL, it is prudent to handle this compound as a potent pharmaceutical ingredient and utilize appropriate engineering controls and personal protective equipment to minimize exposure.
Mandatory Visualization
Caption: PPE Selection Workflow for Handling this compound.
Caption: Simplified Histamine H1 Receptor Signaling Pathway and Emedastine's Mechanism of Action.
References
- 1. Emedastine - Wikipedia [en.wikipedia.org]
- 2. This compound | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. usbioclean.com [usbioclean.com]
- 5. Handling Non-Hazardous Pharmaceutical Waste | Eco Medical [ecomedicalwaste.com]
- 6. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 7. aiha.org [aiha.org]
- 8. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. gerpac.eu [gerpac.eu]
- 11. selleckchem.com [selleckchem.com]
- 12. This compound | C25H34N4O9 | CID 5282485 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
